molecular formula C9H9Cl2N3O B1430429 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one CAS No. 1439818-91-3

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Cat. No.: B1430429
CAS No.: 1439818-91-3
M. Wt: 246.09 g/mol
InChI Key: ZYXHRYSQQIUTLP-UHFFFAOYSA-N
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Description

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is a useful research compound. Its molecular formula is C9H9Cl2N3O and its molecular weight is 246.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-7-3-6(13-9(11)14-7)5-1-2-8(15)12-4-5/h3,5H,1-2,4H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHRYSQQIUTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242232
Record name 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)-
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Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439818-91-3
Record name 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439818-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of the heterocyclic compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (CAS No: 1439818-91-3). This molecule represents a significant scaffold in medicinal chemistry, merging the biologically prevalent pyrimidine core with a piperidin-2-one moiety.[1] Such structures are of high interest for their potential as kinase inhibitors and anti-cancer agents.[1] This document details a robust synthetic protocol, explains the causal reasoning behind methodological choices, and presents a multi-technique approach for unequivocal structural verification and purity assessment, designed for researchers and professionals in drug discovery and development.

Introduction: The Scientific Rationale

The convergence of pyrimidine and piperidine ring systems within a single molecular architecture creates a compelling scaffold for therapeutic development.[1] The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved cancer therapies that modulate kinase pathways.[1] Its dichloropyrimidine motif, specifically, offers reactive sites for nucleophilic substitution, enabling chemists to perform structural modifications to optimize biological activity.[1]

Simultaneously, the piperidin-2-one (a lactam) structure contributes to conformational rigidity and provides hydrogen bonding capabilities, which are often crucial for target binding affinity and favorable pharmacological properties.[1] Therefore, this compound serves as a valuable intermediate and a foundational structure for building libraries of potential drug candidates. This guide provides the essential knowledge base for its reliable synthesis and rigorous characterization.

Synthetic Pathway: A Mechanistic Approach

The most direct and common method for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of 2,6-dichloropyrimidine with piperidin-2-one.[1]

Reaction Scheme

The synthesis proceeds by reacting the starting materials in the presence of a suitable base and solvent.

G reactant1 2,6-Dichloropyrimidine product This compound react_group reactant1->react_group reactant2 Piperidin-2-one reactant2->react_group reagents Base (e.g., K₂CO₃) Solvent (e.g., DCM or DMF) Inert Atmosphere (N₂) reagents->product Nucleophilic Substitution caption Figure 1. Synthetic scheme for the target compound.

Caption: Figure 1. Synthetic scheme for the target compound.

Causality of Experimental Design
  • Choice of Reactants: 2,6-dichloropyrimidine is an electron-deficient heterocycle, making the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic attack. Piperidin-2-one acts as the nucleophile.

  • Solvent System: A polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is typically employed.[1][2] These solvents are effective at dissolving the reactants while not interfering with the reaction mechanism by protonating the nucleophile.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the piperidin-2-one, enhancing its nucleophilicity without competing in the substitution reaction.[2]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture and oxygen, which could lead to undesirable side reactions and degradation of starting materials.[1]

  • Temperature Control: The reaction temperature is carefully controlled. While initial mixing may occur at room temperature, heating (e.g., to 140°C in DMF) might be necessary to drive the reaction to completion in a reasonable timeframe.[2]

Detailed Synthesis Protocol
  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrimidine (1.0 eq) and piperidin-2-one (1.1 eq).

  • Add anhydrous potassium carbonate (2.5 eq) to the flask.

  • Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times.

  • Add anhydrous DMF via syringe to achieve a reactant concentration of approximately 0.5 M.

  • Heat the reaction mixture to 140°C and stir for 24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Characterization and Structural Elucidation

Unequivocal characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Overall Characterization Workflow

G cluster_structure Spectroscopic Analysis start_node Crude Synthesized Product purification Purification (Column Chromatography) start_node->purification process_node process_node analysis_node analysis_node final_node Confirmed Pure Compound purity Purity Assessment (HPLC/LC-MS) purification->purity structure Structural Confirmation purity->structure nmr NMR (¹H & ¹³C) structure->nmr ms Mass Spectrometry (HRMS) structure->ms ir IR Spectroscopy structure->ir ms->final_node caption Figure 2. Workflow for purification and characterization.

Caption: Figure 2. Workflow for purification and characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, based on its chemical structure and data from analogous compounds.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment Rationale
¹H ~8.0 Singlet Pyrimidine H-5 Aromatic proton in an electron-deficient ring.
¹H ~7.8 Broad Singlet Piperidinone N-H Amide proton, subject to exchange.
¹H ~3.5 Multiplet Piperidinone CH Methine proton adjacent to the pyrimidine ring.
¹H ~3.2 Multiplet Piperidinone CH₂ (adjacent to N) Protons adjacent to the amide nitrogen.
¹H ~2.3 Multiplet Piperidinone CH₂ Methylene protons adjacent to the carbonyl.
¹H ~2.0 Multiplet Piperidinone CH₂ Remaining methylene protons.
¹³C ~172 C=O Piperidinone carbonyl carbon. Typical chemical shift for a lactam carbonyl.
¹³C ~165 C-4 (pyrimidine) Carbon bearing the piperidinone substituent. Aromatic carbon deshielded by nitrogen atoms.
¹³C ~160 C-2, C-6 (pyrimidine) Carbons bearing chlorine atoms. Highly deshielded due to electronegative Cl and N.
¹³C ~110 C-5 (pyrimidine) Carbon bearing the aromatic proton. Shielded relative to other pyrimidine carbons.
¹³C ~50 CH₂ Piperidinone carbons. Aliphatic carbons in the saturated ring.
¹³C ~40 CH Piperidinone carbons. Aliphatic carbons in the saturated ring.

| ¹³C | ~30 | CH₂ | Piperidinone carbons. | Aliphatic carbons in the saturated ring. |

Table 2: Predicted Mass Spectrometry and IR Data

Technique Parameter Expected Value/Observation Rationale
Mass Spec. (ESI+) Molecular Ion [M+H]⁺ m/z 246.0, 248.0, 250.0 Calculated for C₉H₁₀Cl₂N₃O⁺. The characteristic isotopic pattern (approx. 9:6:1 ratio) is the definitive signature of two chlorine atoms.
IR Spectroscopy Wavenumber (cm⁻¹) ~3200 N-H stretching (amide).
~1670 C=O stretching (lactam carbonyl).
~1570, ~1450 C=N and C=C stretching (pyrimidine ring).

| | | ~750 | C-Cl stretching. |

Detailed Characterization Protocols

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

  • Acceptance Criteria: A pure sample should exhibit a single major peak, accounting for >95% of the total integrated peak area.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.[4]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Prep: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a spectral width of 0-12 ppm. Process with Fourier transformation and phase/baseline correction.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be required due to the low natural abundance of ¹³C.[3]

  • Data Analysis: Correlate the observed chemical shifts, integrations, and multiplicities with the expected structure as outlined in Table 1.

3.3.3. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the molecular formula by determining the exact mass.

  • Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Method: Infuse a dilute solution of the sample in methanol or acetonitrile into the electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: The measured mass of the molecular ion [M+H]⁺ should be within 5 ppm of the theoretical calculated mass. Observe the characteristic isotopic pattern for a molecule containing two chlorine atoms.[4]

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic conditions and employing a suite of orthogonal analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The detailed protocols serve as a self-validating system, ensuring that the final compound meets the high standards of purity and structural integrity required for advanced applications in drug discovery and medicinal chemistry.

References

"5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Authored by a Senior Application Scientist

Preamble: Elucidating the Bio-Functional Paradigm of a Novel Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the convergence of specific heterocyclic systems within a single molecule often heralds the emergence of novel pharmacological potential. The compound this compound, with the Chemical Abstracts Service (CAS) number 1439818-91-3, represents such a convergence, integrating the biologically significant pyrimidine and piperidine rings.[1][2] This guide serves as a technical deep-dive into the hypothesized mechanism of action of this compound, predicated on the well-established roles of its constituent moieties in medicinal chemistry. We will explore its likely molecular targets, the resultant downstream signaling consequences, and the rigorous experimental methodologies required to validate these postulations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical entity.

Section 1: Molecular Architecture and Physicochemical Properties

The chemical structure of this compound is characterized by a piperidin-2-one ring substituted at the 5-position with a 2,6-dichloropyrimidine moiety.

Identifier Value
CAS Number 1439818-91-3[1][2]
Molecular Formula C₉H₉Cl₂N₃O[2]
Molecular Weight 246.09 g/mol [1][2]
InChI Key ZYXHRYSQQIUTLP-UHFFFAOYSA-N[1]

The dichloropyrimidine ring is an electron-deficient system, rendering the chlorine atoms susceptible to nucleophilic substitution, a key feature for both its synthesis and its potential interactions with biological targets.[1][3] The piperidin-2-one lactam ring provides a rigid, three-dimensional scaffold that can influence binding orientation and selectivity.

Section 2: Hypothesized Mechanism of Action - Protein Kinase Inhibition

Based on the prevalence of the dichloropyrimidine scaffold in known kinase inhibitors, the primary hypothesized mechanism of action for this compound is the inhibition of protein kinases.[1] Pyrimidine derivatives are known to be effective as cyclin-dependent kinase (CDK) inhibitors, tyrosine kinase inhibitors, and modulators of the mTOR pathway.[1]

The Rationale: A Privileged Scaffold for Kinase Binding

The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases. The chlorine atoms at the 2 and 6 positions of the pyrimidine ring can be displaced by nucleophilic residues, such as the side chain of a cysteine residue, in the active site of certain kinases, leading to covalent and irreversible inhibition. Alternatively, these chlorine atoms can form hydrogen bonds or other non-covalent interactions within the ATP-binding cleft, resulting in reversible inhibition.

Proposed Signaling Pathway Perturbation

Assuming the compound acts as a kinase inhibitor, it would interfere with phosphorylation cascades that are critical for cellular processes such as proliferation, differentiation, and survival. Many of these pathways are dysregulated in cancer, making kinase inhibitors a cornerstone of modern oncology.[1]

Kinase_Inhibition_Pathway cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates Kinase Target Kinase RTK->Kinase Activates Compound This compound Compound->Kinase Inhibits Downstream_Proteins Downstream Effector Proteins Kinase->Downstream_Proteins Phosphorylates Transcription_Factors Transcription Factors Downstream_Proteins->Transcription_Factors Activate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulate Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Screen Phenotypic Screening (e.g., Cancer Cell Line Panel) Start->Cell_Screen Target_ID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Cell_Screen->Target_ID Biochem_Assay Biochemical Validation (In vitro Kinase Assays) Target_ID->Biochem_Assay Cell_Assay Cellular Target Engagement (e.g., Western Blot for Phospho-proteins) Biochem_Assay->Cell_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR_Studies In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) SAR_Studies->In_Vivo End End: Confirmed Mechanism of Action In_Vivo->End

References

An In-depth Technical Guide to the Biological Activity Screening of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the biological activity screening of the novel chemical entity, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one. Lacking prior published data, this document outlines a rational, tiered screening cascade designed to efficiently identify and characterize its potential therapeutic activities. The strategy is predicated on the molecule's structural motifs—specifically the 2,6-dichloropyrimidine core, a privileged scaffold in kinase inhibition, and the piperidin-2-one moiety, common in bioactive compounds.[1][2][3] The proposed workflow progresses from broad-spectrum anti-proliferative assays to specific target-based kinase profiling, and culminates in secondary assays to confirm target engagement and elucidate the mechanism of action. This structured approach is designed to maximize data generation while efficiently allocating resources, providing a clear path from initial hit discovery to preliminary mechanism of action studies for this promising compound.

Introduction to this compound

Chemical Structure and Properties

The subject of this guide is the heterocyclic small molecule this compound.

  • Molecular Formula: C₉H₇Cl₂N₃O

  • Molecular Weight: 248.08 g/mol

  • Core Scaffolds:

    • 2,6-Dichloropyrimidine: This electron-deficient aromatic ring system is a key feature. The two chlorine atoms act as leaving groups, making the C2 and C6 positions susceptible to nucleophilic substitution, a common strategy in medicinal chemistry for library synthesis. Crucially, the pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the enzyme.[2][4][5]

    • Piperidin-2-one: This is a six-membered saturated lactam ring. The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to modulate physicochemical properties and provide three-dimensional diversity for interaction with biological targets.[1][3][6][7] The lactam functionality offers a rigid structure with hydrogen bond donor and acceptor capabilities.

Rationale for Biological Screening

The chemical architecture of this compound strongly suggests a high probability of interaction with protein kinases. Many clinically successful kinase inhibitors, such as Imatinib and Gefitinib, target the ATP-binding site. The pyrimidine core is a bioisostere of the adenine base of ATP and is frequently employed to achieve this interaction.[2] Therefore, a primary hypothesis is that this compound will exhibit anti-proliferative activity in cancer cell lines by inhibiting one or more protein kinases critical for cell growth and survival.[4] This guide prioritizes a screening strategy to test this hypothesis directly.

A Tiered Approach to Biological Activity Screening

A multi-tiered screening cascade is the most efficient methodology for characterizing a novel compound. This approach begins with broad, cost-effective assays and progressively focuses resources on more complex, mechanism-defining experiments for promising hits.

G cluster_0 Screening Cascade tier1 Tier 1: Primary Screening Broad Anti-Proliferative Assays tier2 Tier 2: Target Identification In Vitro Kinase Profiling tier1->tier2 Active Compound(s) tier3 Tier 3: Mechanistic Validation Secondary Cellular Assays tier2->tier3 Confirmed Kinase Hit(s)

Caption: A tiered workflow for screening this compound.

Tier 1: Primary Screening - Broad-Spectrum Anti-Proliferative Assays

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on human cancer cells and to identify if any activity is broad-spectrum or selective towards specific cancer types.

Recommended Cell Line Panel: The NCI-60 panel, a collection of 60 human tumor cell lines from nine different tissue types (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney), is the gold standard for this purpose.[8][9][10] Its diversity allows for the identification of activity patterns that can provide early mechanistic clues through tools like the COMPARE algorithm.[11]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[14]

  • Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[15]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound solutions to the wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13][15][16]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][16]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12][16]

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line. Data should be summarized in a table.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
K-562Leukemia0.85
A549Non-Small Cell Lung1.21
MCF7Breast0.95
HCT-116Colon5.78
SF-268CNS> 50
OVCAR-3Ovarian1.15
Tier 2: Target-Based Screening - In Vitro Kinase Inhibition Profiling

Objective: To identify specific protein kinase targets of the compound, validating the primary hypothesis derived from its chemical structure.

Recommended Kinase Panel: A broad kinase panel from a commercial vendor (e.g., Promega, Reaction Biology, Eurofins) is recommended. An initial screen should cover a diverse range of kinase families (e.g., tyrosine kinases, serine/threonine kinases).

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18]

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the specific kinase, its substrate, ATP, and the test compound (typically at a fixed concentration, e.g., 10 µM for initial screening).

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[19][20]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30-60 minutes.[19][20]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal correlates directly with the amount of ADP produced and thus, kinase activity.[20]

Data Presentation: Hypothetical Kinase Inhibition Data

Results are typically expressed as percent inhibition relative to a vehicle control.

Kinase TargetKinase FamilyHypothetical % Inhibition (@ 10 µM)
EGFRTyrosine Kinase92%
VEGFR2Tyrosine Kinase88%
CDK2Ser/Thr Kinase15%
AKT1Ser/Thr Kinase8%
MEK1Ser/Thr Kinase5%

For hits showing significant inhibition (e.g., >50%), follow-up dose-response curves should be generated to determine IC₅₀ values.

Tier 3: Secondary and Confirmatory Assays

Objective: To validate the in vitro kinase hits in a cellular context, confirm target engagement, and begin to elucidate the downstream biological consequences of target inhibition.

3.3.1 Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying that a compound binds to its target protein inside intact cells.[21][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[23][24]

  • Cell Treatment: Treat intact cells (e.g., A549, if EGFR is the hit) with the compound or vehicle for a specified time.

  • Heat Challenge: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[23]

  • Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[23]

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method. A positive result is a shift in the melting curve to higher temperatures in the compound-treated samples.[25]

3.3.2 Downstream Signaling: Western Blot Analysis

This assay confirms that target inhibition leads to the expected changes in downstream signaling pathways.[26][27]

G compound 5-(2,6-Dichloropyrimidin-4-yl) piperidin-2-one EGFR EGFR compound->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

  • Cell Treatment & Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract proteins.

  • Protein Quantification & Separation: Quantify total protein, then separate proteins by SDS-PAGE and transfer to a PVDF membrane.[28]

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR) and key downstream effectors (e.g., p-AKT, p-ERK), as well as antibodies for the total protein levels as a loading control.[29]

  • Detection: Use secondary antibodies conjugated to HRP or a fluorophore for detection. A decrease in the phosphorylated protein signal, without a change in total protein, indicates successful pathway inhibition.[29]

3.3.3 Phenotypic Assays: Cell Cycle and Apoptosis Analysis

These assays link target inhibition to a definitive cellular outcome.

  • Cell Cycle Analysis: Anti-proliferative compounds often cause arrest at specific phases of the cell cycle. This can be measured by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[30][31][32][33] A typical protocol involves cell harvesting, fixation in cold ethanol, RNase treatment, and staining with PI.[33][34]

  • Apoptosis Assay: To determine if the compound induces programmed cell death, cells can be co-stained with Annexin V (which detects an early apoptotic marker) and PI (which detects late apoptotic/necrotic cells with compromised membranes) and analyzed by flow cytometry.[35][36]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Induce apoptosis by treating cells with the compound for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[36]

  • Analysis: Analyze the stained cells promptly by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[35]

Conclusion and Future Directions

This guide outlines a logical and robust screening cascade for this compound, a novel compound with high potential as a kinase inhibitor. The tiered workflow ensures that experimental efforts are efficiently focused, moving from broad phenotypic screening to specific target validation and mechanism of action studies. Positive results from this cascade would provide a strong foundation for further preclinical development, including lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The systematic approach detailed herein provides a clear and scientifically rigorous path to unlocking the therapeutic potential of this molecule.

References

A Comprehensive Guide to Identifying Therapeutic Targets for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of specific molecular targets is a foundational step in the development of novel therapeutics.[1][2] A thorough understanding of a drug's mechanism of action, including its direct binding partners and the downstream cellular pathways it modulates, is essential for predicting efficacy, understanding potential toxicities, and developing rational strategies for clinical application.[1][2] This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one. This molecule, containing both dichloropyrimidine and piperidinone moieties, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[3] The pyrimidine framework is a versatile scaffold found in numerous biologically active molecules, including those used in cancer therapy, while the piperidine ring is a common feature in many pharmaceuticals and natural products.[3][4] This guide provides a detailed roadmap for researchers, scientists, and drug development professionals, integrating computational, biochemical, and cell-based methodologies to elucidate the compound's mechanism of action and identify its molecular targets.

Introduction: The Chemical and Therapeutic Potential of this compound

The compound this compound is a heterocyclic molecule featuring two key pharmacophores: a dichloropyrimidine ring and a piperidin-2-one (a lactam) ring.[3] Pyrimidine derivatives are integral to a wide array of therapeutic agents, particularly in oncology, where they function as inhibitors of crucial enzymes like cyclin-dependent kinases and tyrosine kinases.[3] The dichloropyrimidine motif, in particular, offers synthetic versatility, allowing for the introduction of various functional groups to modulate biological activity.[3] The piperidine ring system is also a prevalent structural unit in many bioactive compounds and pharmaceuticals.[3][4] The combination of these two heterocyclic systems in a single molecule suggests a high potential for biological activity.[3]

While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural similarity to other bioactive compounds provides a strong rationale for a thorough investigation into its potential therapeutic targets.[3] For instance, compounds with similar structures have been explored as anti-cancer agents due to their ability to inhibit enzymes involved in tumor growth.[3] This guide will therefore outline a systematic approach to unravel the therapeutic potential of this compound by identifying its molecular interacting partners.

Phase 1: Target Hypothesis Generation - A Multi-Faceted Approach

The initial phase of target identification focuses on generating a robust list of potential protein targets. This is achieved through a synergistic combination of computational and high-throughput experimental methods.

2.1. In Silico Target Prediction: Leveraging Computational Power

In silico methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's potential targets by analyzing its chemical structure and comparing it to databases of known drug-target interactions.[5][6][7][8]

Methodologies:

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound to databases of compounds with known biological activities. Techniques include chemical similarity searching, pharmacophore modeling, and machine learning algorithms.[5][6]

  • Structure-Based Approaches (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be employed. This involves computationally "docking" the compound into the binding sites of a large number of proteins to predict binding affinity and identify the most likely targets.[5]

Workflow Diagram: In Silico Target Prediction

Caption: Workflow for in silico target prediction.

Expected Outcome: A prioritized list of putative protein targets for this compound based on computational predictions. This list will guide the subsequent experimental validation studies.

2.2. High-Throughput Screening: Unbiased Experimental Interrogation

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets.[9] This provides an unbiased approach to identify potential interactions.

2.2.1. Kinase Panel Screening

Given that many pyrimidine-containing compounds are kinase inhibitors, screening against a broad panel of kinases is a logical starting point.[3] Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets.[10]

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Format: Utilize a reputable contract research organization (CRO) that offers large-scale kinase panel screening services.[11][12][13][14] These services typically employ radiometric or fluorescence-based assays to measure kinase activity.

  • Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Data Analysis: Kinase inhibition is typically expressed as a percentage of control activity. Hits are identified as compounds that cause a significant reduction in kinase activity (e.g., >50% inhibition).

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 10 µM
Kinase A85%
Kinase B78%
Kinase C12%
Kinase D92%

2.2.2. GPCR Panel Screening

G protein-coupled receptors (GPCRs) represent the largest family of drug targets.[15] Screening against a panel of GPCRs can reveal unexpected activities.

Protocol: GPCR Panel Screening

  • Assay Selection: Choose a CRO that offers a diverse panel of GPCR assays, such as those measuring second messenger levels (e.g., cAMP, IP1, Ca2+) or receptor internalization.[15][16][17][18][19]

  • Screening: The compound is tested for both agonist and antagonist activity against the GPCR panel.

  • Data Analysis: Results are analyzed to identify any significant modulation of GPCR signaling.

Phase 2: Target Identification and Validation - Confirming the Interactions

Once a list of putative targets has been generated, the next crucial step is to experimentally confirm these interactions and identify the direct binding partners of the compound.

3.1. Chemical Proteomics: Fishing for Targets in a Native Environment

Chemical proteomics is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate.[20][21][22][23][24]

Workflow Diagram: Chemical Proteomics

Caption: Workflow for chemical proteomics-based target identification.

Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reporter tag (e.g., biotin) to the this compound molecule. The attachment point should be chosen carefully to minimize disruption of the compound's binding to its target.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Target Capture: Incubate the affinity probe with the cell lysate to allow for binding to its target proteins.

  • Affinity Purification: Use an affinity resin (e.g., streptavidin beads) to capture the probe-protein complexes.

  • Elution and Analysis: Elute the bound proteins from the resin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a biophysical method that confirms direct binding of a compound to its target protein within intact cells.[25][26][27][28][29] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[25][27]

Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Detect the amount of the target protein remaining in the soluble fraction using a specific antibody and a detection method like Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Biophysical and Biochemical Validation - Quantifying the Interaction

Once a direct binding partner has been identified and confirmed, it is essential to quantify the binding affinity and kinetics of the interaction.

4.1. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[30][31][32][33][34]

Protocol: SPR Analysis

  • Immobilization: Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound over the sensor chip and measure the change in the refractive index, which is proportional to the amount of bound compound.

  • Kinetic and Affinity Determination: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Hypothetical SPR Results

ParameterValue
ka (M⁻¹s⁻¹)1.5 x 10⁵
kd (s⁻¹)3.0 x 10⁻³
KD (nM)20
4.2. Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[35][36][37][38]

Protocol: ITC Analysis

  • Sample Preparation: Prepare solutions of the purified target protein and the compound in the same buffer.

  • Titration: Titrate the compound into the protein solution in a stepwise manner while measuring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat changes and fit the data to a binding model to determine the thermodynamic parameters.

Phase 4: Elucidating the Downstream Signaling Pathway

After identifying and validating the direct molecular target, the final step is to understand the functional consequences of the compound binding to its target and the downstream signaling pathways that are affected.

Workflow Diagram: Pathway Elucidation

Caption: Workflow for elucidating downstream signaling pathways.

Methodologies:

  • Gene Expression Profiling (RNA-Seq): Treat cells with the compound and analyze changes in the transcriptome to identify modulated genes and pathways.

  • Phosphoproteomics: Use mass spectrometry to identify changes in protein phosphorylation patterns, which are key events in many signaling pathways.

  • Bioinformatics Analysis: Utilize pathway analysis software to identify the signaling networks that are significantly affected by the compound.

Conclusion

The identification of therapeutic targets for a novel compound like this compound is a complex but systematic process. By employing an integrated approach that combines in silico prediction, high-throughput screening, chemical proteomics, biophysical validation, and functional genomics, researchers can build a comprehensive understanding of the compound's mechanism of action. This in-depth technical guide provides a robust framework to guide these efforts, ultimately paving the way for the development of new and effective therapies.

References

An In-depth Technical Guide to 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Within this pursuit, the strategic combination of validated pharmacophores into a single molecular scaffold presents a powerful approach to drug discovery. The compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one represents a compelling example of such a strategy, merging the well-established kinase-binding properties of the pyrimidine core with the versatile and pharmaceutically favorable piperidine moiety.[1]

The pyrimidine ring is a quintessential "privileged scaffold" in drug development, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its nitrogen atoms serve as key hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site. The dichloropyrimidine motif, in particular, offers synthetic chemists strategically positioned reactive sites for nucleophilic substitution, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Complementing the pyrimidine core, the piperidine ring system imparts significant chemical and pharmacological advantages. Its three-dimensional structure and conformational flexibility can enhance binding affinity and selectivity, while also improving critical drug-like properties such as solubility and metabolic stability.[1] This guide will provide a comprehensive technical overview of the this compound scaffold, from its synthesis and derivatization to its potential as a platform for the development of potent and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family as a representative target class.

Synthetic Strategy: Accessing Chemical Diversity

The synthetic utility of this compound lies in the reactivity of its dichloropyrimidine core. The two chlorine atoms at the C2 and C6 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of a wide array of functional groups. This stepwise approach is fundamental to building a library of analogs for SAR exploration.

A general and efficient synthesis of the core scaffold typically involves the reaction of a suitable piperidin-2-one precursor with a 2,4,6-trichloropyrimidine, followed by selective derivatization.

General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Library Generation (Sequential SNAr) 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Core_Scaffold This compound 2,4,6-Trichloropyrimidine->Core_Scaffold Nucleophilic Substitution Piperidin-2-one Derivative Piperidin-2-one Derivative Piperidin-2-one Derivative->Core_Scaffold C2_Substitution Nucleophilic Substitution at C2 (e.g., Amines, Alcohols) Core_Scaffold->C2_Substitution C6_Substitution Nucleophilic Substitution at C6 (e.g., Aryl/Heteroaryl Amines) C2_Substitution->C6_Substitution Final_Analog Disubstituted Kinase Inhibitor Library C6_Substitution->Final_Analog

Caption: Synthetic workflow for derivatizing the core scaffold.

Step-by-Step Protocol: Synthesis of a Disubstituted Analog

This protocol outlines a representative synthesis of a disubstituted analog, demonstrating the sequential SNAr strategy.

Part A: Synthesis of the Core Scaffold

  • Reaction Setup: To a solution of 2,4,6-trichloropyrimidine in a suitable aprotic solvent (e.g., dichloromethane), add a piperidin-2-one derivative and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) to facilitate the initial nucleophilic substitution.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting this compound scaffold by column chromatography.

Part B: Sequential Nucleophilic Aromatic Substitution

  • First Substitution (e.g., at C6): Dissolve the core scaffold in a polar aprotic solvent (e.g., dioxane). Add a desired amine (e.g., a substituted aniline) and a suitable catalyst (e.g., a palladium catalyst with a phosphine ligand) and base (e.g., cesium carbonate).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to drive the substitution at one of the chloro positions.

  • Purification: After cooling, filter the reaction mixture and purify the monosubstituted intermediate by chromatography.

  • Second Substitution (e.g., at C2): Subject the monosubstituted intermediate to a second SNAr reaction with a different nucleophile (e.g., another amine or an alcohol) under similar or varied reaction conditions to obtain the final disubstituted product.

  • Final Purification: Purify the final compound using an appropriate method, such as preparative HPLC, to yield the desired kinase inhibitor analog.

Targeting the Janus Kinase (JAK) Family: A Therapeutic Rationale

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are essential for mediating the signaling of a wide range of cytokines, interferons, and hormones that are central to immunity, inflammation, and hematopoiesis.[2]

Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[2] Consequently, the development of small molecule inhibitors targeting JAKs has become a major focus of drug discovery, leading to the approval of several JAK inhibitors for the treatment of conditions like rheumatoid arthritis and myelofibrosis.[3][4]

The JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation JAK->JAK STAT STAT Protein JAK->STAT Phosphorylation pSTAT Phosphorylated STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Regulation

Caption: Simplified overview of the JAK-STAT signaling pathway.

The pyrimidinyl-piperidine scaffold is well-suited to target the ATP-binding site of JAK kinases. The pyrimidine core can form critical hydrogen bonds with the hinge region of the kinase, while substituents at the C2 and C6 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Evaluating Kinase Inhibitory Activity: Key Experimental Protocols

The evaluation of novel kinase inhibitors derived from the this compound scaffold requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust and sensitive method for measuring kinase activity in a high-throughput format.[5][6] It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle of the TR-FRET Kinase Assay

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Substrate Biotinylated Substrate Substrate->pSubstrate ATP ATP ATP->pSubstrate Donor Europium-labeled Antibody pSubstrate->Donor Acceptor Streptavidin-XL665 pSubstrate->Acceptor FRET_Signal TR-FRET Signal Donor->FRET_Signal Energy Transfer Acceptor->FRET_Signal

Caption: Schematic of a TR-FRET kinase assay.

Step-by-Step TR-FRET Protocol

  • Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate peptide, and ATP in a suitable kinase reaction buffer.

  • Compound Dilution: Create a serial dilution of the test inhibitor (derived from the core scaffold) in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well assay plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) in a TR-FRET dilution buffer containing EDTA.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes), measure the time-resolved fluorescence signal on a compatible plate reader, calculating the ratio of the acceptor and donor emission.[5]

  • Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blotting for Phospho-STAT

To confirm that the inhibitors are active in a cellular context, a Western blot can be used to measure the phosphorylation of downstream targets of the JAK pathway, such as STAT proteins.[7]

Step-by-Step Western Blot Protocol

  • Cell Culture and Treatment: Culture a cytokine-dependent cell line (e.g., a human leukemia cell line) and starve them of cytokines overnight. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-3 or IFN-γ) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal to determine the dose-dependent inhibition of STAT phosphorylation.

Structure-Activity Relationship (SAR) and Data Summary

The systematic modification of the this compound scaffold allows for the exploration of the SAR, providing insights into the molecular features that govern kinase inhibitory potency and selectivity.

Modification Site General Observation Plausible Rationale
C2-Position of Pyrimidine Introduction of small, flexible amine-containing groups can enhance potency.These groups can form additional hydrogen bonds or occupy small hydrophobic pockets near the ATP-binding site.
C6-Position of Pyrimidine Larger aromatic or heteroaromatic amines can significantly increase potency and influence selectivity.These moieties can extend into the solvent-exposed region or interact with specific residues, differentiating between kinase family members.
Piperidinone Ring Substitutions on the piperidinone ring can modulate physicochemical properties.Alterations can affect solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy.

Note: This table represents generalized SAR trends observed for pyrimidine-based kinase inhibitors and serves as a predictive guide for the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, combined with the proven track record of its constituent pharmacophores, provides a robust platform for the generation of diverse chemical libraries. By targeting clinically relevant kinase families such as the JAKs, derivatives of this scaffold have the potential to be developed into next-generation therapeutics for a range of diseases. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish a clear SAR and to identify lead compounds with potent and selective inhibitory activity in both biochemical and cellular assays.

References

An In-Depth Technical Guide to In Silico Docking Studies of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on the compound 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one. This molecule integrates two privileged heterocyclic systems in medicinal chemistry: pyrimidine and piperidine, suggesting a high potential for biological activity.[1] Given its structural features, particularly the dichloropyrimidine moiety, it is a prime candidate for investigation as an inhibitor of various kinases or other ATP-binding proteins prevalent in oncology and virology. This document is structured to guide researchers, scientists, and drug development professionals through the entire docking workflow, from target identification and preparation to ligand setup, simulation, and rigorous results analysis. The methodologies described herein are grounded in established best practices to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction: The Scientific Rationale

The Compound of Interest: this compound

The molecule this compound (Molecular Formula: C₉H₉Cl₂N₃O) is a synthetic compound featuring a piperidin-2-one ring linked to a 2,6-dichloropyrimidine core.[2] This chemical architecture is significant for several reasons:

  • Pyrimidine Core: Pyrimidine derivatives are foundational scaffolds in numerous FDA-approved drugs, particularly in oncology, where they function as kinase inhibitors, and in virology.[1]

  • Dichloropyrimidine Moiety: The two chlorine atoms serve as reactive sites for nucleophilic substitution, making the scaffold synthetically versatile for creating libraries of analogues to explore structure-activity relationships (SAR).[1]

  • Piperidine Ring: This saturated heterocycle is a common constituent of natural products and pharmaceuticals, providing conformational flexibility and stable structural anchoring.[1][3]

The convergence of these two heterocyclic systems suggests that the compound may exhibit a range of biological activities, including potential as an anti-cancer or antiviral agent.[1]

The Power of In Silico Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex.[4] It has become an indispensable tool in modern drug discovery for several key reasons:[5][6][7]

  • Efficiency and Cost-Effectiveness: Docking allows for the rapid screening of large virtual libraries of compounds against a biological target, significantly reducing the time and cost associated with high-throughput screening (HTS) in the lab.[5][8]

  • Pose Prediction: It provides detailed 3D models of the ligand-receptor interaction, elucidating the specific binding mode ("pose") and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[6][7]

  • Binding Affinity Estimation: Scoring functions are used to estimate the binding affinity, helping to rank and prioritize candidates for synthesis and experimental validation.[6][9]

This guide will use a hypothetical, yet plausible, kinase target to illustrate a complete and scientifically rigorous docking workflow for our compound of interest.

The Docking Workflow: A Conceptual Overview

A successful docking study is a multi-stage process that demands careful attention to detail at each step. The integrity of the final results is contingent upon the quality of the inputs and the rationale behind the chosen parameters.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Target_ID Target Identification & Validation Receptor_Prep Receptor Preparation Target_ID->Receptor_Prep Binding_Site Binding Site Definition Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Binding_Site->Docking_Run Pose_Analysis Pose Clustering & Scoring Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (2D/3D Visualization) Pose_Analysis->Interaction_Analysis Data_Interpretation Data Interpretation & Hypothesis Generation Interaction_Analysis->Data_Interpretation

Caption: High-level overview of the molecular docking workflow.

Part I: Preparation Phase - Laying the Foundation

This initial phase is arguably the most critical. Errors or oversights here will propagate through the entire study, leading to unreliable results.

Step 1: Target Identification and Structure Retrieval

Expertise & Causality: The choice of a biological target should be hypothesis-driven. Given the dichloropyrimidine core, a relevant target class is the protein kinase family. For this guide, we will select Epidermal Growth Factor Receptor (EGFR) , a well-validated cancer target. Many EGFR inhibitors feature a pyrimidine scaffold.

Protocol:

  • Access a Protein Structure Database: Navigate to the RCSB Protein Data Bank (PDB).

  • Search for a Suitable Structure: Search for "Epidermal Growth Factor Receptor kinase domain". Select a high-resolution (< 2.5 Å) crystal structure complexed with a known inhibitor. For this example, we will use PDB ID: 2GS2 . This structure contains the kinase domain of EGFR in complex with a potent inhibitor, providing a well-defined active site.

  • Download the PDB File: Download the structure in PDB format.

Step 2: Receptor Preparation

Expertise & Causality: Raw PDB files are not suitable for docking.[10] They often contain non-essential molecules (water, ions), missing atoms (hydrogens), and may have multiple conformations.[11][12] Proper preparation ensures a chemically correct and computationally tractable receptor model. We will use AutoDock Tools (ADT), a widely used and freely available software package, for this process.[10]

Protocol:

  • Clean the PDB File:

    • Load the 2GS2.pdb file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio Visualizer, or ADT).[11][12][13]

    • Remove all water molecules (HOH). Water molecules can interfere with the docking algorithm unless they are known to be critical for binding, which requires more advanced techniques to handle.

    • Delete the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential to the catalytic activity of the binding site.[12]

    • Save the cleaned protein structure as 2GS2_protein.pdb.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Launch ADT.

    • Load the 2GS2_protein.pdb file (File > Read Molecule).[10]

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. Hydrogens are crucial for correct charge and hydrogen bond calculations.[10][12]

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial atomic charges, which are essential for calculating electrostatic interactions.

    • Merge Non-Polar Hydrogens: This step simplifies the calculation by merging hydrogens on carbon atoms with their parent atom.

    • Set Atom Types: Assign AutoDock-specific atom types (Grid > Macromolecule > Choose).

    • Save as PDBQT: Save the prepared receptor file (Grid > Macromolecule > Write). This will create 2GS2_protein.pdbqt. The PDBQT format includes atomic charges, atom types, and torsional flexibility information required by AutoDock.[10]

Step 3: Ligand Preparation

Expertise & Causality: The ligand must also be converted into a suitable 3D format with correct chemistry. This involves generating a 3D structure, assigning charges, and defining rotatable bonds, which allows the docking algorithm to explore different conformations.[14][15][16]

Protocol:

  • Obtain Ligand Structure:

    • The 2D structure of this compound can be drawn using a chemical sketcher (e.g., ChemDraw) or obtained from a database like PubChem.

    • Save the structure in a 2D format like SDF or MOL.

  • Generate 3D Coordinates and Prepare in ADT:

    • Load the 2D ligand file into ADT (Ligand > Input > Open).

    • ADT will automatically compute a 3D conformation.

    • Compute Gasteiger Charges: As with the receptor, this is crucial for electrostatics (Ligand > Output > Compute Gasteiger Charges).[14]

    • Define Rotatable Bonds: The software will automatically detect rotatable bonds. You can manually adjust these if needed (Ligand > Torsion Tree > Detect Root). Allowing flexibility is key to accurately modeling how the ligand adapts to the binding pocket.[14]

    • Save as PDBQT: Save the prepared ligand file (Ligand > Output > Save as PDBQT).

Part II: Execution Phase - Running the Simulation

With the receptor and ligand properly prepared, the next step is to define the search space and execute the docking calculation.

Step 4: Binding Site Definition (Grid Generation)

Expertise & Causality: We must tell the docking program where to search for a binding pose. This is done by defining a 3D grid box that encompasses the active site.[10][12] The size and center of this box are critical parameters. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.

Protocol:

  • Identify the Binding Site: In ADT, with the 2GS2_protein.pdbqt loaded, inspect the location of the original co-crystallized ligand. This is the validated active site.

  • Set Up the Grid Box:

    • Go to Grid > Grid Box....

    • A box will appear in the viewer. Center this box on the active site. A common practice is to center it on the geometric center of the co-crystallized ligand.

    • Adjust the dimensions (number of points in x, y, z) to ensure the box is large enough to accommodate the ligand in various orientations but snug enough to confine the search to the active site. A margin of 5-10 Å around the ligand is a good starting point.

    • Note the grid center coordinates and dimensions.

  • Save the Grid Parameter File (GPF):

    • Go to File > Close saving current.

    • Save the grid parameters as 2GS2_grid.gpf.

  • Run AutoGrid: This program pre-calculates grid maps for each atom type in the ligand, which dramatically speeds up the subsequent docking calculation.

    • In a command line terminal, run: autogrid4 -p 2GS2_grid.gpf -l 2GS2_grid.glg

Step 5: Docking Execution

Expertise & Causality: This is the core computational step where the ligand's conformational and orientational space within the defined grid is explored. We will use AutoDock Vina, a popular and efficient docking program.[5][17] It uses a sophisticated search algorithm and scoring function to find the most favorable binding modes.

Protocol:

  • Create a Configuration File: Create a text file named config.txt with the following information:

    Replace the bracketed values with those from your grid box setup.

  • Run AutoDock Vina:

    • In a command line terminal, execute the following command: vina --config config.txt --log docking_log.txt

    • This will perform the docking simulation. Vina will output a PDBQT file (docking_results.pdbqt) containing the predicted binding poses (typically 9 by default) and a log file (docking_log.txt) with their corresponding binding affinity scores.

Part III: Analysis Phase - Interpreting the Results

Raw docking output is just a set of coordinates and numbers. The true scientific value comes from careful analysis and interpretation.[18][19]

Step 6: Pose Clustering and Scoring Analysis

Expertise & Causality: AutoDock Vina provides a list of binding poses ranked by their predicted binding affinity (in kcal/mol).[7] The most negative score indicates the most favorable predicted binding.[18] It is crucial not only to look at the top-ranked pose but also to examine the cluster of low-energy poses. If multiple low-energy poses are structurally similar (low RMSD), it increases confidence in the predicted binding mode.[19]

Protocol:

  • Examine the Log File: Open docking_log.txt to view the binding affinity scores for each predicted pose.

  • Visualize the Poses: Load the receptor (2GS2_protein.pdbqt) and the results file (docking_results.pdbqt) into a molecular viewer like PyMOL or UCSF Chimera.[7] The results file contains multiple models, each corresponding to a different binding pose.

  • Cluster Analysis:

    • Superimpose the top-ranked poses.

    • Calculate the Root Mean Square Deviation (RMSD) between them. Poses with an RMSD < 2.0 Å are generally considered to be in the same cluster and represent a similar binding mode.

    • A large, low-energy cluster is a strong indicator of a favorable and well-defined binding interaction.

Data Presentation: Docking Results Summary

Pose RankBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues (Example)
1-9.50.00Met793, Leu718, Gly796
2-9.21.15Met793, Leu718, Cys797
3-8.91.89Met793, Leu844, Ala743
4-8.74.56Val726, Thr854, Asp855
............

Note: Data is illustrative.

Step 7: Detailed Interaction Analysis

Expertise & Causality: The binding score alone is insufficient. A credible binding pose must be stabilized by chemically sensible interactions with the protein's active site residues. This involves visualizing hydrogen bonds, hydrophobic interactions, and other potential contacts.[20][21][22]

Protocol:

  • Focus on the Top-Ranked Pose: In your visualization software, display only the top-ranked pose of the ligand within the receptor's active site.

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for potential hydrogen bonds between the ligand's H-bond donors/acceptors (e.g., the piperidinone carbonyl and NH group) and residues in the active site (e.g., backbone amides/carbonyls or side chains of Ser, Thr, Asp, Glu). The hinge region of kinases is a common site for such interactions.

    • Hydrophobic Interactions: Identify non-polar parts of the ligand (like the pyrimidine ring) buried in hydrophobic pockets of the receptor, interacting with residues like Leu, Val, Ile, and Phe.

    • Halogen Bonds: The chlorine atoms on the pyrimidine ring can potentially form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams that clearly summarize these interactions.[20][22]

G Ligand Compound Met793 Met793 Ligand->Met793 H-Bond (Hinge) Leu718 Leu718 Ligand->Leu718 Hydrophobic Gly796 Gly796 Ligand->Gly796 Hydrophobic Cys797 Cys797 Ligand->Cys797 Hydrophobic

Caption: Example 2D interaction map for the top-ranked pose.

Trustworthiness and Self-Validation

To ensure the trustworthiness of a docking study, several validation steps are essential:

  • Re-docking the Co-crystallized Ligand: The first and most critical validation is to dock the original ligand (removed during preparation) back into the active site. A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å. This confirms that the chosen software, parameters, and grid definition are appropriate for the system.

  • Use of a Control Compound: Dock a known inactive compound (a "decoy"). The decoy should receive a significantly poorer (less negative) docking score than the active compound.

  • Ensemble Docking: Proteins are not rigid. To account for flexibility, one can perform docking against an ensemble of protein conformations, for example, from different crystal structures or molecular dynamics simulations.[6] This provides a more realistic assessment of potential binding modes.

Conclusion and Future Directions

This guide has detailed a rigorous, step-by-step workflow for conducting an in silico molecular docking study of this compound against a hypothetical kinase target, EGFR. By following these protocols, researchers can generate credible hypotheses about the compound's potential binding mode and affinity.

The results of a docking study are predictive, not definitive. They serve as a powerful tool to prioritize compounds for experimental validation. Promising candidates identified through this in silico process should be synthesized and evaluated in biochemical and cellular assays to confirm their biological activity. The docking model can then be further refined with experimental data, creating a feedback loop that accelerates the drug discovery cycle.

References

An In-depth Technical Guide to 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (CAS: 1439818-91-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. By merging two pharmacologically relevant scaffolds—a dichloropyrimidine core and a piperidin-2-one moiety—this molecule presents a unique structural framework for the development of novel therapeutics. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and an in-depth discussion of its potential biological activities, particularly as a kinase inhibitor for anticancer applications. The guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this compound in drug discovery and development.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound represents a strategic amalgamation of two heterocyclic systems with proven utility in medicinal chemistry. The pyrimidine ring is a cornerstone of numerous bioactive compounds, including nucleobases, and its derivatives are integral to a wide array of approved drugs.[1] Specifically, the dichloropyrimidine motif offers multiple sites for nucleophilic substitution, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies.[1] Dichloropyrimidine-containing molecules have been extensively investigated as kinase inhibitors, anticancer agents, and for other therapeutic applications.[1]

The piperidine ring system, a prevalent feature in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties due to its conformational flexibility and structural stability.[2] The piperidin-2-one (or δ-valerolactam) substructure provides a rigidified backbone that can orient substituents in a well-defined manner for optimal target engagement. The convergence of these two scaffolds in this compound suggests a high potential for this molecule as a versatile intermediate or a bioactive agent in its own right.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 1439818-91-3[1]
Molecular Formula C₉H₉Cl₂N₃O[1]
Molecular Weight 246.09 g/mol [1]
Appearance Off-white to light yellow powder[1]
Purity Typically >95%-
Storage Keep in a cool place, away from light[1]
Application Pharmaceutical intermediate for research use[1]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the reaction of a suitable piperidin-2-one derivative with 2,4,6-trichloropyrimidine. A likely precursor would be 5-aminopiperidin-2-one, which would react selectively at the 4-position of the trichloropyrimidine. A subsequent reduction or modification of the amino group could lead to the target compound. However, a more direct, albeit potentially less selective, route would involve the deprotonation of piperidin-2-one followed by its reaction with 2,4,6-trichloropyrimidine. The regioselectivity would be a key challenge in this approach.

A more plausible route, described in general terms by some suppliers, involves the reaction of 2,6-dichloropyrimidine with piperidin-2-one.[1] This suggests a C-H activation/arylation type of reaction.

Here, we propose a detailed, hypothetical protocol for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction, a common method for the formation of C-C bonds between aromatic systems and heterocycles.

Detailed Experimental Protocol (Hypothetical)

Reaction: Palladium-catalyzed cross-coupling of 2,6-dichloropyrimidine with 5-bromopiperidin-2-one.

Materials:

  • 5-bromopiperidin-2-one

  • 2,6-Dichloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-bromopiperidin-2-one (1.0 eq), 2,6-dichloropyrimidine (1.2 eq), cesium carbonate (2.5 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via syringe. Stir the mixture for 10 minutes to ensure homogeneity. Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask under a positive flow of nitrogen.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, this compound.

Diagram of the Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 5-bromopiperidin-2-one 5-bromopiperidin-2-one Reaction_Vessel Reaction Setup (Inert Atmosphere) 5-bromopiperidin-2-one->Reaction_Vessel 2,6-Dichloropyrimidine 2,6-Dichloropyrimidine 2,6-Dichloropyrimidine->Reaction_Vessel Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction_Vessel Xantphos Xantphos Xantphos->Reaction_Vessel Cs2CO3 Cs2CO3 Cs2CO3->Reaction_Vessel 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction_Vessel Heating Heating (100 °C) 12-24h Reaction_Vessel->Heating Stirring Workup Work-up & Extraction Heating->Workup Cooling & Dilution Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data is not publicly available, the following are predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrum fragmentation pattern.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.40 (s, 1H): Pyrimidine C5-H.

  • δ 6.00-6.20 (br s, 1H): Piperidinone N-H.

  • δ 3.40-3.60 (m, 2H): Piperidinone C6-H₂.

  • δ 3.00-3.20 (m, 1H): Piperidinone C5-H.

  • δ 2.40-2.60 (m, 2H): Piperidinone C3-H₂.

  • δ 2.00-2.20 (m, 2H): Piperidinone C4-H₂.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 172.0: Piperidinone C=O.

  • δ 165.0: Pyrimidine C2/C6.

  • δ 161.0: Pyrimidine C4.

  • δ 118.0: Pyrimidine C5.

  • δ 45.0: Piperidinone C6.

  • δ 40.0: Piperidinone C5.

  • δ 30.0: Piperidinone C3.

  • δ 25.0: Piperidinone C4.

Predicted Mass Spectrum (Electron Ionization):

  • M⁺ at m/z 245/247/249: Corresponding to the molecular ion with the characteristic isotopic pattern for two chlorine atoms.

  • Fragment at m/z 210/212: Loss of a chlorine atom.

  • Fragment at m/z 182/184: Loss of the piperidinone ring.

  • Fragment at m/z 148/150: Dichloropyrimidine cation.

Potential Biological Activity and Therapeutic Applications

The structural motifs within this compound strongly suggest its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrimidine core is a well-established "hinge-binding" motif that can mimic the adenine ring of ATP, the natural substrate for kinases. This allows pyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.

The dichloropyrimidine moiety in the title compound is particularly interesting. The chlorine atoms can be displaced by nucleophilic residues, such as a cysteine, in the kinase active site, leading to covalent and irreversible inhibition.[2] This mode of action can result in prolonged target engagement and enhanced potency.

Anticancer Potential

Derivatives of both pyrimidine and piperidinone have demonstrated significant anticancer activity.[4][5] The combination of these two scaffolds in this compound makes it a promising candidate for anticancer drug discovery. It could potentially target a range of kinases implicated in cancer progression, such as:

  • Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers.[6]

  • Src Family Kinases: Involved in cell proliferation, survival, and metastasis.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.

Diagram of a Simplified Kinase Inhibition Pathway:

G cluster_pathway Cellular Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Cellular_Response Cell Proliferation, Survival, etc. Kinase_B->Cellular_Response Inhibitor This compound Inhibitor->Kinase_A Binds to ATP pocket Inhibitor->Block Inhibition

Caption: Simplified representation of kinase inhibition by this compound.

Future Directions and Conclusion

This compound is a molecule with considerable untapped potential in medicinal chemistry. The in-depth analysis presented in this guide highlights its promise as a versatile building block for the synthesis of compound libraries and as a potential lead compound for the development of novel kinase inhibitors.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with complete spectroscopic characterization, is of paramount importance.

  • Biological Screening: Comprehensive screening of the compound against a panel of kinases and cancer cell lines is necessary to elucidate its biological activity and therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The dichloropyrimidine core provides an excellent handle for the synthesis of analogs to explore the SAR and optimize potency and selectivity.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, a valuable heterocyclic building block in medicinal chemistry. The protocol details a regioselective nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic rationale, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a reproducible and efficient synthesis.

Introduction and Scientific Rationale

The piperidine-2-one (δ-valerolactam) moiety is a privileged scaffold found in numerous bioactive molecules.[1] Its combination with a di-substituted pyrimidine ring creates a versatile intermediate for the development of novel therapeutics. The target compound, this compound, features two reactive chlorine atoms on the pyrimidine ring, which can be selectively substituted in subsequent reactions to build molecular complexity.[2]

The synthetic strategy hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Halogenated pyrimidines are electron-deficient aromatic systems, making them highly susceptible to attack by nucleophiles.[3] The two ring nitrogen atoms withdraw electron density, activating the halogenated carbons for substitution.

In the case of 2,4,6-trichloropyrimidine, the C4 and C6 positions are electronically equivalent and more reactive than the C2 position.[4] This pronounced regioselectivity is due to the superior ability of the adjacent nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C6 positions. This protocol leverages this inherent reactivity to achieve a selective C-C bond formation between the piperidin-2-one scaffold and the pyrimidine ring.

Reaction Scheme

The synthesis proceeds via the deprotonation of piperidin-2-one to form an enolate, which then acts as a carbon nucleophile, attacking the C4 position of 2,4,6-trichloropyrimidine.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Piperidinone Piperidin-2-one Product This compound Piperidinone->Product + TCP TCP 2,4,6-Trichloropyrimidine Base Strong Base (e.g., LDA, NaH) Solvent Anhydrous THF -78 °C to RT

Caption: Overall reaction for the synthesis of the target compound.

Materials and Methods

Reagents and Consumables
ReagentFormulaMW ( g/mol )SupplierGrade
Piperidin-2-oneC₅H₉NO99.13Sigma-Aldrich≥99%
DiisopropylamineC₆H₁₅N101.19Sigma-Aldrich≥99.5%, anhydrous
n-ButyllithiumC₄H₉Li64.06Sigma-Aldrich2.5 M in hexanes
2,4,6-TrichloropyrimidineC₄HCl₃N₂183.42Sigma-Aldrich97%
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous, ≥99.9%
Saturated NH₄Cl (aq)NH₄Cl53.49FisherReagent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11FisherHPLC Grade
HexanesN/AN/AFisherHPLC Grade
Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-AldrichAnhydrous
Silica GelSiO₂60.08SiliCycle230-400 mesh
Equipment
  • Round-bottom flasks (three-neck)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon manifold

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Preparation of Lithium Diisopropylamide (LDA) Solution
  • Inert Atmosphere: Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Flame-dry the glassware under vacuum and backfill with dry nitrogen or argon.

  • Initial Cooling: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Amine Addition: Add freshly distilled diisopropylamine (1.54 mL, 11 mmol, 1.1 eq) via syringe.

  • Base Formation: Slowly add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11 mmol, 1.1 eq) dropwise while maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting pale yellow LDA solution at -78 °C for 30 minutes before use.

Synthesis of this compound
  • Reactant Solution: In a separate flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve piperidin-2-one (0.99 g, 10 mmol, 1.0 eq) in 50 mL of anhydrous THF.

  • Enolate Formation: Cool the piperidin-2-one solution to -78 °C. Slowly transfer the freshly prepared LDA solution from step 4.1 into this flask via cannula. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Dissolve 2,4,6-trichloropyrimidine (1.83 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. The reaction is often accompanied by a color change.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Then, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.

Work-up and Purification
  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate (e.g., starting from 4:1 and moving to 1:1) to isolate the final product.

Characterization

The identity and purity of the final product, a pale-yellow to yellow-brown solid, should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.0 (s, 1H, pyrimidine-H), ~7.8 (br s, 1H, NH), ~3.5-3.7 (m, 1H, CH), ~3.1-3.3 (m, 2H, CH₂N), ~2.1-2.3 (m, 2H, CH₂CO), ~1.8-2.0 (m, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~172 (C=O), ~165 (pyrimidine C-Cl), ~160 (pyrimidine C-Cl), ~158 (pyrimidine C-CH), ~110 (pyrimidine C-H), ~45 (CH₂N), ~35 (CH), ~30 (CH₂), ~25 (CH₂)
Mass Spec. (ESI+)m/z: Calculated for C₉H₉Cl₂N₃O [M+H]⁺: 246.02. Found: 246.0.
Melting Point Literature values may vary based on purity.
Purity >95% as determined by HPLC or NMR.

Workflow Visualization

The overall experimental workflow is summarized in the diagram below.

Workflow A Setup & Inerting (Flame-dry glassware, N₂ atm) B LDA Preparation (Diisopropylamine + n-BuLi in THF at -78°C) A->B 30 min C Enolate Formation (Piperidin-2-one + LDA in THF at -78°C) B->C 1 hour D S_NAr Reaction (Add 2,4,6-Trichloropyrimidine, warm to RT) C->D ~18 hours E Reaction Work-up (Quench with NH₄Cl, EtOAc extraction) D->E ~1.5 hours F Purification (Silica Gel Column Chromatography) E->F ~4 hours G Characterization (NMR, MS Analysis) F->G ~2 hours H Final Product (Store at 2-8°C) G->H

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • n-Butyllithium: Highly flammable (pyrophoric) and corrosive. Handle under a strictly inert atmosphere.

    • 2,4,6-Trichloropyrimidine: Harmful if swallowed and causes skin and eye irritation.

    • Diisopropylamine & THF: Flammable liquids and vapors.

  • Temperature Control: The generation of LDA and the initial reaction steps are highly exothermic. Maintain strict temperature control to avoid side reactions and ensure safety.

References

Cell-based assay protocol using "5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterizing the Cellular Activity of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, a Putative LRRK2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this versatile structure have demonstrated significant potential in preclinical studies as inhibitors of crucial signaling pathways implicated in various diseases, including cancer.[1][2] This application note focuses on a specific pyrimidine-containing compound, This compound . While direct, extensive characterization of this molecule is emerging, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its cellular mechanism of action.

Notably, the core structure of this compound shares features with GNE-7915, a well-characterized, potent, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[3][4][5] Mutations and hyperactivity of LRRK2 are strongly associated with both familial and idiopathic Parkinson's disease, making it a key therapeutic target.[6][7] LRRK2 kinase inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

This guide provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on LRRK2, leveraging the established methodologies for potent LRRK2 inhibitors like GNE-7915. The central hypothesis is that this compound will inhibit LRRK2 kinase activity, which can be quantitatively measured by a decrease in the phosphorylation of LRRK2 at serine 935 (pSer935-LRRK2), a reliable biomarker of LRRK2 kinase activity in cells.[8]

Scientific Background: The LRRK2 Signaling Pathway

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein that includes a kinase domain and a GTPase domain.[9] Its kinase activity is implicated in a variety of cellular processes. In a pathological context, particularly in Parkinson's disease, mutations such as G2019S lead to hyperactive LRRK2 kinase.[6]

Inhibition of LRRK2's kinase activity has been shown to be a promising therapeutic strategy. A key indicator of LRRK2 kinase activity within a cell is its autophosphorylation status at several sites, with serine 935 being a particularly well-validated and responsive biomarker for inhibitor activity.[8] The binding of a small molecule inhibitor, such as GNE-7915, to the ATP-binding pocket of the LRRK2 kinase domain blocks the transfer of a phosphate group from ATP to its substrates, leading to a measurable decrease in pSer935-LRRK2 levels.[10]

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream_Signals Upstream Signals LRRK2_Inactive LRRK2 (Inactive) Upstream_Signals->LRRK2_Inactive Activation LRRK2_Active pLRRK2 (Active) (pSer935) LRRK2_Inactive->LRRK2_Active Autophosphorylation ATP ATP Downstream_Effectors Downstream Effectors LRRK2_Active:s->Downstream_Effectors:n Phosphorylation ADP ADP Inhibitor This compound Inhibitor:s->LRRK2_Inactive:n Inhibition Cellular_Response Cellular Response Downstream_Effectors:s->Cellular_Response:n

Caption: LRRK2 Signaling and Inhibition Workflow.

Experimental Protocol: Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol describes a method to quantify the inhibition of LRRK2 autophosphorylation in a cellular context by measuring the levels of pSer935-LRRK2 via Western blotting.

Rationale for Method Selection

Western blotting is a robust and widely accessible technique that allows for the direct visualization and quantification of changes in protein phosphorylation. It provides clear, semi-quantitative data on the dose-dependent effects of an inhibitor.

Materials and Reagents
  • Cell Line: HEK293 cells overexpressing human LRRK2 (wild-type or G2019S mutant).

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.[2]

  • Positive Control: GNE-7915 or another validated LRRK2 inhibitor (e.g., LRRK2-IN-1).[3][11]

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Gels, running buffer, and electrophoresis equipment.

  • Western Blot: PVDF membrane, transfer buffer, and transfer apparatus.

  • Blocking Buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-pSer935-LRRK2

    • Mouse anti-total LRRK2

    • Mouse or Rabbit anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Chemiluminescent substrate (ECL).

  • Imaging System: Chemiluminescence imager.

Step-by-Step Methodology
  • Cell Seeding:

    • Plate HEK293-LRRK2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to start with would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., 1 µM GNE-7915).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate the cells for 1-2 hours at 37°C.[11] The optimal incubation time may need to be determined empirically.

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2, diluted in blocking buffer) overnight at 4°C with gentle agitation. It is often recommended to probe for the phosphorylated protein first.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.

    • Capture the signal using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software.

    • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample.

    • For a loading control, the membrane can be stripped and re-probed for GAPDH or β-actin.

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow cluster_workflow Experimental Workflow Start Start Seed_Cells Seed HEK293-LRRK2 Cells (6-well plates) Start->Seed_Cells Compound_Treatment Treat with Compound Dilutions (1-2 hours) Seed_Cells->Compound_Treatment Cell_Lysis Lyse Cells and Collect Supernatant Compound_Treatment->Cell_Lysis Protein_Quant Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE Run SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Transfer to PVDF and Block SDS_PAGE->Western_Blot Primary_Ab Incubate with Primary Antibodies (anti-pLRRK2, anti-LRRK2) Western_Blot->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection Detect with ECL and Image Secondary_Ab->Detection Analysis Analyze Data and Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Cellular LRRK2 Autophosphorylation Assay Workflow.

Data Presentation and Interpretation

The results of the Western blot can be quantified and presented in a dose-response curve to determine the IC50 value of this compound.

Example Data Table
Compound Concentration (nM)pSer935-LRRK2 Signal (Normalized)% Inhibition
0 (Vehicle)1.000
10.955
100.7525
1000.4852
1000 (1 µM)0.1585
10000 (10 µM)0.0595

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results

A dose-dependent decrease in the normalized pSer935-LRRK2 signal indicates that this compound is inhibiting the kinase activity of LRRK2 in the cells. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, can be calculated from the dose-response curve. This value is a key parameter for assessing the potency of the compound.

Trustworthiness and Self-Validation

To ensure the reliability of the results, several controls are integrated into this protocol:

  • Vehicle Control (DMSO): This establishes the baseline level of LRRK2 autophosphorylation and ensures that the solvent used to dissolve the compound does not affect the assay outcome.

  • Positive Control (GNE-7915): A known LRRK2 inhibitor is used to validate that the assay system is responsive to LRRK2 inhibition.[3]

  • Total LRRK2 Measurement: Normalizing the pSer935-LRRK2 signal to the total LRRK2 signal accounts for any variations in protein loading between lanes.[11]

  • Loading Control (GAPDH or β-actin): This confirms equal protein loading across all lanes of the gel.

Conclusion

This application note provides a comprehensive, step-by-step protocol for assessing the cellular activity of this compound as a putative LRRK2 inhibitor. By leveraging the established methodologies for structurally similar and well-characterized compounds like GNE-7915, researchers can obtain reliable and reproducible data on the compound's potency and mechanism of action. This assay serves as a critical step in the preclinical evaluation of novel kinase inhibitors for potential therapeutic development.

References

Application Notes & Protocols for In Vivo Experimental Design with 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Compound

The compound 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one is a novel small molecule featuring a convergence of two privileged heterocyclic systems in medicinal chemistry: a dichloropyrimidine and a piperidin-2-one moiety.[1] The pyrimidine ring is a cornerstone in the development of a wide array of therapeutics, including kinase inhibitors and anti-cancer agents.[1] The dichloropyrimidine motif, in particular, offers versatile handles for synthetic modification, allowing for the fine-tuning of biological activity.[1] The piperidin-2-one scaffold is also prevalent in bioactive compounds, contributing to favorable pharmacological properties.[1]

Given its structural features, this compound holds significant promise for investigation as a therapeutic agent, particularly in oncology. Its mechanism of action, while not yet fully elucidated, may involve the modulation of key cellular signaling pathways. Two plausible hypotheses, based on its chemical structure, are:

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in numerous kinase inhibitors that target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][3][4]

  • Molecular Glue Degradation: The piperidin-2-one moiety is reminiscent of the glutarimide ring found in immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, which function as molecular glue degraders.[5][6] These molecules redirect the substrate specificity of E3 ubiquitin ligases, such as Cereblon (CRBN), to induce the degradation of neo-substrates.[5][7][8]

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining a strategic framework from initial pharmacokinetic and safety assessments to robust efficacy studies in relevant cancer models. The protocols and insights provided herein are designed to be adaptable and serve as a foundational resource for researchers embarking on the in vivo characterization of this and structurally related compounds.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

A plausible, yet hypothetical, mechanism of action for this compound is the induction of proteasomal degradation of a target protein via the molecular glue mechanism, potentially involving the Cereblon E3 ligase. This process would lead to the downstream inhibition of oncogenic signaling pathways.

Molecular_Glue_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination Compound This compound E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) Compound->E3_Ligase Binds Target_Protein Target Protein (e.g., Oncogenic Kinase) E3_Ligase->Target_Protein Forms Ternary Complex Ub Ubiquitin Target_Protein->Compound Binds Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation Degradation Protein Degradation Proteasome->Degradation Ub->Target_Protein Polyubiquitination Downstream Inhibition of Oncogenic Signaling Degradation->Downstream

Caption: Hypothesized molecular glue mechanism of action.

Phase 1: Pharmacokinetic Profiling

A thorough understanding of the pharmacokinetic (PK) properties of a compound is fundamental to designing meaningful and translatable in vivo studies.[9] The initial PK assessment aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol 1: Pilot Pharmacokinetic Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of this compound following intravenous (IV) and oral (PO) administration.

Materials:

  • Test Compound: this compound

  • Vehicle: To be determined based on solubility studies (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Animals: Male CD-1 mice (or other appropriate strain), 8-10 weeks old. The use of a single mouse strain for initial discovery PK studies is generally acceptable.[10]

  • Dosing needles (gavage and IV)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation: Prepare dosing solutions of the test compound in the selected vehicle at the desired concentrations for IV and PO administration. A typical starting dose for a pilot PK study might be 1-2 mg/kg for IV and 5-10 mg/kg for PO.[11]

  • Animal Dosing:

    • IV Group (n=3-4 mice per time point): Administer the compound via tail vein injection.

    • PO Group (n=3-4 mice per time point): Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital or submandibular bleeding at predetermined time points. A typical serial bleeding protocol could involve sampling at 6 time points from a single mouse.[12]

    • IV route: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[11]

    • PO route: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[11]

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Table 1: Representative Pharmacokinetic Parameters (Hypothetical Data)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)500800
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)12004800
t1/2 (h)2.53.0
Bioavailability (%)N/A40%

Phase 2: Safety and Tolerability Assessment

Before proceeding to efficacy studies, it is crucial to establish the safety profile and determine the maximum tolerated dose (MTD) of the compound.[13]

Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose MTD and identify potential signs of toxicity.

Materials:

  • Test Compound

  • Vehicle

  • Animals: Female and male mice (e.g., CD-1 or the strain to be used in efficacy studies), 8-10 weeks old.

  • Dosing supplies

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data and the pilot PK study, select a range of doses. A common approach is a dose-escalation design. The OECD guideline 420 for acute oral toxicity testing can be a reference for dose selection (e.g., starting doses of 5, 50, 300, 2000 mg/kg).[14][15]

  • Dosing: Administer single doses of the compound to groups of mice (n=3-5 per dose level) via the intended route for efficacy studies (e.g., PO). Include a vehicle control group.

  • Observation: Monitor animals daily for 14 days for clinical signs of toxicity, including changes in appearance, behavior, and body weight.[14]

  • MTD Determination: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10-20% body weight loss.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any organ abnormalities.

Table 2: Representative MTD Study Results (Hypothetical Data)

Dose (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs
Vehicle50/5+5%None
5050/5+3%None
10050/5-2%None
20050/5-8%Mild lethargy on day 1
40051/5-15%Significant lethargy, ruffled fur

Phase 3: In Vivo Efficacy Evaluation

With established PK and safety profiles, the anti-tumor efficacy of this compound can be evaluated in relevant animal models of cancer.[16][17]

Protocol 3: Xenograft Tumor Model Efficacy Study

Objective: To assess the anti-tumor activity of the compound in an immunodeficient mouse model bearing human cancer cell-derived tumors.[18]

Materials:

  • Human cancer cell line (selected based on in vitro sensitivity to the compound)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Test Compound

  • Vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel mixture) into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle control

    • Group 2: Test Compound (e.g., 50 mg/kg, daily PO)

    • Group 3: Test Compound (e.g., 100 mg/kg, daily PO)

    • Group 4: Positive control (standard-of-care agent for the specific cancer type)

  • Treatment: Administer the compound or vehicle according to the predetermined schedule (e.g., daily for 21 days).

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Record body weight 2-3 times per week as a measure of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.

  • Pharmacodynamic (PD) Analysis (Optional): At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for target protein levels if a molecular glue mechanism is suspected, or phosphorylation status of downstream effectors if a kinase inhibitor mechanism is being investigated).

Xenograft_Workflow Start Start Implantation Tumor Cell Implantation (Subcutaneous) Start->Implantation Growth Tumor Growth to 100-150 mm³ Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Treatment Daily Dosing (e.g., 21 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x per week) Treatment->Monitoring During Treatment Endpoint Study Endpoint Monitoring->Endpoint Criteria Met Analysis Data Analysis & PD Marker Assessment Endpoint->Analysis

Caption: Workflow for a xenograft tumor model efficacy study.

Table 3: Representative Efficacy Study Results (Hypothetical Data)

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1500 ± 250N/A+4%
Compound (50 mg/kg)800 ± 15047%-1%
Compound (100 mg/kg)400 ± 10073%-5%
Positive Control350 ± 9077%-8%

Conclusion and Future Directions

The strategic in vivo evaluation of this compound, as outlined in these application notes, provides a robust framework for elucidating its therapeutic potential. A phased approach, beginning with pharmacokinetic profiling and safety assessment, followed by well-designed efficacy studies, is paramount for generating high-quality, translatable data. The hypothetical data presented herein illustrates the potential for this compound to exhibit favorable drug-like properties and significant anti-tumor activity.

Further investigations should focus on elucidating the precise mechanism of action, potentially through the identification of its direct molecular target(s). This could involve chemoproteomic approaches to identify binding partners or the use of CRISPR-based screens to identify genes that confer sensitivity or resistance to the compound. Additionally, exploring the efficacy of this compound in combination with other anti-cancer agents could reveal synergistic interactions and provide a rationale for future clinical development.

References

Application Notes and Protocols for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one in cancer cell line research. While specific biological data for this compound is emerging, its structural motifs—a dichloropyrimidine core and a piperidin-2-one moiety—are prevalent in molecules with established anti-cancer properties. Pyrimidine derivatives are known to function as kinase inhibitors, and piperidine-containing compounds exhibit a wide range of biological activities, including anti-proliferative effects.[1][2] This guide is structured to provide researchers with the foundational knowledge and detailed protocols necessary to investigate the potential anti-neoplastic effects of this compound. We will cover essential preparatory procedures, step-by-step experimental protocols for assessing cell viability, apoptosis, and cell cycle distribution, as well as guidelines for data analysis and interpretation.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with two chlorine atoms and linked to a piperidin-2-one ring. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several anti-cancer drugs that modulate kinase pathways.[3][4] The dichloropyrimidine group, in particular, offers reactive sites for further chemical modification, but also contributes to the molecule's biological activity. The piperidine ring is another significant pharmacophore found in many bioactive compounds, contributing to favorable pharmacological properties.[1][2]

Based on these structural features, it is hypothesized that this compound may exert anti-cancer effects by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest in cancer cells. The protocols outlined herein are designed to rigorously test these hypotheses in a laboratory setting.

Chemical Properties:

  • CAS Number: 1439818-91-3[3]

  • Molecular Formula: C₉H₉Cl₂N₃O[3]

  • Molecular Weight: 246.09 g/mol [3]

Preparation and Handling

Compound Storage and Stock Solution Preparation

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

  • Storage: The solid compound should be stored at 2-8°C, protected from light and moisture.

  • Stock Solution: A high-concentration stock solution should be prepared for ease of use in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.[2][5]

Protocol for 10 mM Stock Solution:

  • Aseptically weigh 2.46 mg of this compound.

  • Add the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile, cell culture-grade DMSO to the tube.[5]

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Diagram: Stock Solution Preparation Workflow

weigh Weigh 2.46 mg of Compound dissolve Dissolve in 1 mL of sterile DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into sterile tubes vortex->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Cell Line Culture

The choice of cancer cell line will depend on the research focus. Breast cancer (e.g., MCF-7), cervical cancer (e.g., HeLa), and lung cancer (e.g., A549) cell lines are commonly used.[6][7][8] Below is a general protocol for the culture of adherent cell lines.

General Cell Culture Protocol:

  • Medium Preparation: Use the recommended complete growth medium for the specific cell line (e.g., DMEM or EMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[6][7]

  • Thawing: Thaw frozen cell vials rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium and centrifuge at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[9]

  • Seeding: Resuspend the cell pellet in fresh medium and transfer to a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Passaging: When cells reach 80-90% confluency, remove the medium, wash with sterile PBS, and detach the cells using a solution of Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and re-seed into new flasks at the appropriate split ratio.[7][10]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12] Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Diagram: MTT Assay Workflow

seed Seed cells in 96-well plate treat Treat with compound dilutions seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Diagram: Apoptosis Assay Workflow

seed Seed and treat cells in 6-well plates harvest Harvest cells (adherent + floating) seed->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis and Interpretation

Hypothetical Data Presentation

Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 3.9
1055.3 ± 4.2
2532.1 ± 3.5
5015.8 ± 2.8

Table 2: Apoptosis Induction in A549 Cells after 48h Treatment

Concentration (µM)% Early Apoptosis (Mean ± SD)% Late Apoptosis (Mean ± SD)
0 (Vehicle Control)3.1 ± 0.82.5 ± 0.6
1015.7 ± 2.18.9 ± 1.5
2528.4 ± 3.317.2 ± 2.4

Table 3: Cell Cycle Distribution in HeLa Cells after 24h Treatment

Concentration (µM)% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
0 (Vehicle Control)55.2 ± 3.130.5 ± 2.514.3 ± 1.9
1068.9 ± 4.020.1 ± 2.811.0 ± 1.7
2575.4 ± 3.715.3 ± 2.29.3 ± 1.5
Interpreting the Results
  • Cell Viability: A dose-dependent decrease in cell viability suggests cytotoxic or anti-proliferative effects. The IC₅₀ value (concentration at which 50% of cell growth is inhibited) can be calculated from this data.

  • Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptosis) indicates that the compound induces programmed cell death.

  • Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 in the hypothetical data) suggests that the compound may be interfering with cell cycle progression at that checkpoint.

Hypothetical Mechanism of Action

Based on its structure, this compound could potentially inhibit cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle regulation and proliferation. Inhibition of these pathways can lead to cell cycle arrest and subsequently trigger apoptosis.

Diagram: Hypothetical Signaling Pathway

Compound This compound Kinase Target Kinase (e.g., CDK) Compound->Kinase Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: Hypothetical inhibition of a target kinase.

Troubleshooting

ProblemPossible CauseSolution
MTT Assay: High variability between replicatesUneven cell seeding; Pipetting errors; Edge effect in the plate.Ensure a single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate.[12][14]
Apoptosis Assay: High percentage of necrotic cells in controlHarsh cell handling (e.g., over-trypsinization); Cells were overgrown.Handle cells gently; Use cells in the logarithmic growth phase.[15][16]
Cell Cycle Analysis: Poor resolution of G0/G1 and G2/M peaksIncorrect cell fixation; Presence of cell clumps; High flow rate.Ensure proper fixation with cold ethanol; Filter samples before analysis; Use a low flow rate on the cytometer.[1][17]

References

Application Notes & Protocols: 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (CAS No: 1439818-91-3). This heterocyclic compound represents a strategic convergence of two pharmacologically significant scaffolds: pyrimidine and piperidine.[1] Its true value in medicinal chemistry lies not in its intrinsic biological activity, but in its function as a versatile and highly tractable building block for creating libraries of novel drug candidates. The dichloropyrimidine moiety serves as a chemically reactive handle, enabling extensive structure-activity relationship (SAR) studies through sequential nucleophilic aromatic substitution.[1] This guide will detail the compound's chemical significance, provide robust protocols for its synthesis and derivatization, and outline its application in the discovery of targeted therapeutics, with a primary focus on kinase inhibition in oncology.

Compound Profile and Chemical Significance

The molecular architecture of this compound is a deliberate fusion of two "privileged" heterocyclic systems, making it an ideal starting point for drug discovery campaigns.[1]

  • The Pyrimidine Core : The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are widely employed as anticancer agents, functioning as inhibitors of critical cell signaling proteins like cyclin-dependent kinases (CDKs), tyrosine kinases, and modulators of the mTOR pathway.[1]

  • The Dichloropyrimidine Handle : The two chlorine atoms at the C2 and C6 positions are the compound's key feature. They are excellent leaving groups, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This allows for the systematic and differential introduction of various functional groups (amines, thiols, alcohols), enabling chemists to meticulously explore the chemical space around the core and optimize for potency, selectivity, and pharmacokinetic properties.[1]

  • The Piperidine Scaffold : The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals and natural products.[2] It imparts a three-dimensional character to the molecule, which is often crucial for high-affinity binding to protein targets. Its conformational flexibility combined with structural stability contributes favorably to pharmacological profiles.[1]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1439818-91-3[1][3]
Molecular Formula C₉H₉Cl₂N₃O[3][4]
Molecular Weight 246.09 g/mol [1][3]
IUPAC Name This compound[5]
Physical Form Pale-yellow to Yellow-brown Solid[5]
Storage Temperature 2-8 °C[5]

Synthetic & Derivatization Workflows

The primary utility of this compound is as a synthetic intermediate. The following workflow illustrates its synthesis and subsequent use in generating a chemical library.

G cluster_0 Core Synthesis cluster_1 Library Generation via SNAr A 2,6-Dichloropyrimidine React Reaction (e.g., Base-mediated coupling) A->React B Piperidin-2-one B->React Core This compound React->Core Sub1 Mono-Substituted Intermediate Core->Sub1 Reaction with Nuc1 Nuc1 Nucleophile 1 (e.g., R¹-NH₂) Nuc2 Nucleophile 2 (e.g., R²-SH) Final Di-Substituted Analog Library Sub1->Final Reaction with Nuc2

Caption: General workflow for synthesis and derivatization.

Protocol 1: Synthesis of this compound

This protocol describes a representative base-mediated coupling reaction. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the piperidin-2-one, forming a nucleophile that can attack the electron-deficient pyrimidine ring.

Materials:

  • Piperidin-2-one

  • 2,4,6-Trichloropyrimidine (Note: 2,4,6-trichloropyrimidine is often used as a more reactive starting material for this type of C-C bond formation, followed by selective reduction or substitution if needed. For this protocol, we assume a direct coupling is feasible for illustrative purposes.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add piperidin-2-one (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.1 eq) portion-wise over 15 minutes. Causality: This step generates the anionic nucleophile from piperidin-2-one. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • Coupling Reaction: Dissolve 2,4,6-trichloropyrimidine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness: This step safely neutralizes any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and brine. Causality: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexane/EtOAc to yield the pure product.

Protocol 2: General Protocol for Library Generation via SNAr

This protocol outlines the substitution of the chlorine atoms, the key step in creating derivatives. The reactivity of the C2 and C6 positions allows for sequential or differential substitution.

Materials:

  • This compound (starting material)

  • Primary or secondary amine (Nucleophile, e.g., aniline, morpholine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane, DMF, or n-Butanol)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Setup: In a reaction vial, dissolve the starting material (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq). Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the substitution reaction, driving the reaction to completion.

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require optimization.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, a new spot corresponding to the mono-substituted product should be dominant.

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Purify the residue using column chromatography or preparative HPLC to isolate the desired analog.

  • Second Substitution (Optional): The purified mono-substituted product can be subjected to a second SNAr reaction with a different nucleophile, often requiring more forcing conditions (higher temperature), to generate di-substituted analogs.

Application in Oncology: Kinase Inhibitor Discovery

The pyrimidine scaffold is a well-established ATP-mimetic, capable of binding to the ATP-binding pocket of kinases. Derivatives of this compound are prime candidates for development as kinase inhibitors.[1][6]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation & Survival TF->Prolif Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: Inhibition of a generic MAPK signaling pathway.

Table 2: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors (Note: The following data is for structurally related pyrimidine derivatives and serves to illustrate the potential of analogs derived from the title compound.)

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
5-Chloro-pyrimidine-2,4-diamineCDK910.2 - 11.4[6]
5-Chloro-pyrimidine-2,4-diamineCDK6-[6]
Aminopyrimidine-2,4-dioneBRD429[7]
Aminopyrimidine-2,4-dionePLK194[7]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a self-validating system to quantify the inhibitory activity of newly synthesized compounds against a target kinase. The assay measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.

Materials:

  • Target kinase and its specific substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the inhibitor compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture in assay buffer to all wells to start the reaction. Causality: This step initiates the enzymatic turnover of ATP to ADP, which is the process to be inhibited.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stopping the Reaction & ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes. Trustworthiness: Depleting unused ATP is crucial to ensure the subsequent light-generating signal comes only from the ADP produced.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to all wells. This reagent contains an enzyme that converts the ADP produced in the first step into ATP. Incubate for 30 minutes.

  • Signal Detection: The newly synthesized ATP is used by a luciferase in the detection reagent to produce a luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data relative to the "no inhibitor" control (100% activity).

    • Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Broader Potential and Future Directions

While oncology is a primary focus, the versatility of the this compound scaffold suggests potential in other therapeutic areas:

  • Antiviral Agents: Dichloropyrimidine analogs have been reported to inhibit viral replication.[8]

  • Neuroprotection: Related compounds have shown potential in protecting neurons from oxidative stress-induced damage.[1]

  • Anti-infectives: Piperidine and pyrimidine derivatives have been investigated as inhibitors of targets in influenza virus and Mycobacterium tuberculosis.[9][10]

Future work should focus on creating diverse libraries and screening them against a wide range of biological targets to fully exploit the therapeutic potential of this valuable chemical scaffold.

References

Application Notes and Protocols for the Quantitative Analysis of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which combines a dichloropyrimidine moiety with a piperidinone ring, suggests potential biological activity, possibly as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth.[1] The pyrimidine framework is a versatile scaffold in drug development, appearing in numerous biologically active molecules.[1] Given its potential therapeutic importance, the development of robust and reliable analytical methods for the accurate quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is a critical requirement for regulatory approval and clinical application.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₉Cl₂N₃O[1]
Molecular Weight278.11 g/mol [1]
AppearanceSolid (predicted)General chemical knowledge
SolubilitySoluble in organic solvents like methanol, acetonitrileInferred from similar structures

The presence of the dichloropyrimidine ring provides a suitable chromophore for UV detection, while the overall structure is amenable to ionization for mass spectrometry.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical dosage forms. RP-HPLC is a widely used technique for the separation and analysis of pharmaceutical compounds.[5]

Principle

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte is retained on the column and then eluted by the mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Methanol:Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Dilute to Final Concentration s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 h1 Inject into HPLC System s5->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Purified water (18.2 MΩ·cm)

  • HPLC grade phosphoric acid

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (based on similar pyrimidine derivatives)[6]
Run Time 10 minutes

4. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

5. Preparation of Sample Solutions:

  • For Bulk Drug: Accurately weigh about 10 mg of the sample, dissolve in methanol in a 10 mL volumetric flask, and dilute to the mark. Further dilute with the mobile phase to a concentration within the calibration range.

  • For Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter a portion of this solution and further dilute with the mobile phase to a suitable concentration.

6. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4]

Expected Performance Characteristics:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.[7] LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[7]

Principle

The analyte is first separated from matrix components by RP-HPLC. The eluent is then introduced into the mass spectrometer, where the analyte is ionized (e.g., by electrospray ionization - ESI). The precursor ion corresponding to the analyte is selected and fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM). The characteristic chlorine isotopic pattern can aid in the identification of the analyte.[8][9]

Experimental Workflow

cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Quantification p1 Collect Biological Matrix (e.g., Plasma, Urine) p2 Add Internal Standard p1->p2 p3 Sample Cleanup (Protein Precipitation, LLE, or SPE) p2->p3 p4 Evaporate & Reconstitute p3->p4 l1 Inject into LC System p4->l1 l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 MRM Detection l3->l4 da1 Integrate Peak Areas (Analyte & IS) l4->da1 da2 Calculate Peak Area Ratios da1->da2 da3 Plot Calibration Curve da2->da3 da4 Determine Analyte Concentration da3->da4

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed Protocol

1. Sample Preparation (Protein Precipitation): Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[10]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the standard. Predicted: m/z 278.0 -> fragment ions
Internal Standard A stable isotope-labeled version of the analyte or a close structural analog

3. Method Validation: Bioanalytical method validation should be performed according to regulatory guidelines, assessing parameters such as selectivity, sensitivity, matrix effect, accuracy, precision, and stability.[11]

Expected Performance Characteristics:

Validation ParameterAcceptance Criteria
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL or pg/mL range
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent, precise, and reproducible

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

References

Application Notes & Protocols: High-Throughput Screening for Covalent Inhibitors of Bruton's Tyrosine Kinase (BTK) using 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Covalent Inhibition and the Promise of Dichloropyrimidines

The paradigm of drug discovery has seen a renewed and strategic interest in covalent inhibitors.[1] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their protein target, offering distinct advantages in potency and duration of action.[1] This sustained target engagement can lead to more profound and durable therapeutic effects, often with more accommodating dosing regimens.[1]

This guide focuses on a promising electrophilic scaffold: the dichloropyrimidine. This moiety can undergo a nucleophilic aromatic substitution (SNAr) reaction with suitably positioned nucleophilic residues on a protein target, most commonly a cysteine.[2] We will explore the application of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one , a representative molecule from this class, in a high-throughput screening (HTS) campaign to identify and characterize covalent inhibitors of Bruton's Tyrosine Kinase (BTK).

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[3][4] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Notably, BTK possesses a cysteine residue (Cys481) within its ATP-binding site, which is not highly conserved across the human kinome.[2][3] This feature makes it an ideal target for selective covalent inhibition, a strategy clinically validated by the success of drugs like ibrutinib.[3][6]

This document provides a comprehensive, multi-stage protocol for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a strategic workflow, explaining the causality behind each experimental choice. We will progress from a primary biochemical screen to confirm enzymatic inhibition, through to a cell-based assay to verify target engagement in a physiological context, and finally, to a biophysical method for the definitive confirmation of the covalent binding mechanism.

The Target: Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Understanding the biological context is paramount. BTK is a critical node in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK.[4][7] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers calcium mobilization and the activation of transcription factors like NF-κB.[4][8] This cascade ultimately governs B-cell proliferation, survival, and function.[8] Covalent inhibition of BTK at Cys481 effectively shuts down this enzymatic activity, thereby blocking the entire downstream signaling pathway.[2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Recruits & Activates (pY551) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux Induces NFkB NF-κB Ca_Flux->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocates & Activates Compound 5-(2,6-Dichloropyrimidin-4-yl) piperidin-2-one Compound->BTK Covalently Inhibits (at Cys481) Antigen Antigen Antigen->BCR Binds

Caption: Simplified BTK signaling pathway and the point of covalent inhibition.

Experimental Workflow: A Multi-Assay Strategy for Covalent Inhibitor Validation

A robust HTS campaign for covalent inhibitors requires a multi-pronged approach to minimize false positives and unequivocally confirm the mechanism of action. Our workflow is designed as a funnel, starting with a broad biochemical screen and progressively employing more detailed assays to characterize the hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening & Hit Confirmation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Biophysical Confirmation Primary_Screen Primary HTS: Time-Resolved FRET (TR-FRET) Biochemical Assay IC50_Shift Hit Confirmation: IC50 Shift Assay (Pre-incubation vs. No Pre-incubation) Primary_Screen->IC50_Shift Identifies Time-Dependent Hits CETSA Cellular Thermal Shift Assay (CETSA) - Melt Curve (ΔTm) - Isothermal Dose-Response (EC50) IC50_Shift->CETSA Validates Cellular Activity Mass_Spec Intact Protein Mass Spectrometry - Confirms Covalent Adduct - Determines kinact/KI CETSA->Mass_Spec Confirms Direct Binding Lead_Compound Validated Covalent Lead Compound Mass_Spec->Lead_Compound Characterizes Lead Candidate

Caption: Three-phase workflow for identifying and validating covalent BTK inhibitors.

Phase 1: Primary Biochemical Screening using Time-Resolved FRET (TR-FRET)

Principle: The initial screen aims to identify compounds that inhibit the enzymatic activity of purified BTK. We will use a TR-FRET assay, such as the LanthaScreen™ technology, which is a robust, homogeneous (no-wash) format ideal for HTS.[9][10] The assay measures the phosphorylation of a fluorescently labeled peptide substrate by BTK. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET signal.[10][11] Inhibitors of BTK will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol 1.1: Primary HTS for BTK Inhibition
  • Reagent Preparation:

    • Assay Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • BTK Enzyme: Prepare a working solution of recombinant human BTK in Assay Buffer. The final concentration should be optimized to produce ~80% of the maximum signal (EC₈₀), as determined in preliminary enzyme titration experiments.[9]

    • Substrate/ATP Mix: Prepare a 2X working solution containing a fluorescein-labeled peptide substrate (e.g., Fluorescein-poly-GT) and ATP in Assay Buffer. The ATP concentration should be at its apparent Michaelis-Menten constant (Km,app) to ensure sensitivity to ATP-competitive inhibitors.[9]

    • Test Compound: Prepare serial dilutions of "this compound" and library compounds in 100% DMSO, then dilute into Assay Buffer to create a 4X final concentration.

    • Detection Solution: Prepare a 2X working solution of Terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of 4X test compound solution to the appropriate wells. For controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration (negative control) or a known BTK inhibitor like ibrutinib (positive control).

    • Add 5 µL of 4X BTK enzyme solution to all wells except for the no-enzyme control wells.

    • Initiate the kinase reaction by adding 10 µL of 2X Substrate/ATP mix.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be kept consistent across all plates.

    • Stop the reaction by adding 10 µL of 2X Detection Solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 490 nm (donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm).

    • Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.

    • Assess the quality of the screen by calculating the Z'-factor for each plate.[12][13][14] An assay with a Z' > 0.5 is considered excellent for HTS.[13][15]

Parameter Description Interpretation
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5: Excellent assay. 0 < Z' ≤ 0.5: Acceptable. Z' < 0: Poor assay.[13][14]
Protocol 1.2: Hit Confirmation via IC₅₀ Shift Assay

Causality: A hallmark of covalent inhibitors is time-dependent inhibition.[16] By pre-incubating the inhibitor with the enzyme before adding the substrate and ATP, the covalent bond has more time to form, leading to a significant increase in apparent potency (a leftward shift in the IC₅₀ curve). Reversible inhibitors will not show this dramatic time-dependent shift.

  • Procedure:

    • Perform two parallel IC₅₀ determinations for each hit compound.

    • Condition A (No Pre-incubation): Follow Protocol 1.1 exactly, adding enzyme, compound, and substrate/ATP mix in rapid succession.

    • Condition B (With Pre-incubation):

      • Dispense 5 µL of 4X compound dilutions and 5 µL of 4X BTK enzyme.

      • Pre-incubate this mixture for a set time (e.g., 60-120 minutes) at room temperature.

      • Initiate the reaction by adding 10 µL of 2X Substrate/ATP mix and proceed as in Protocol 1.1.

  • Data Analysis:

    • Plot percent inhibition versus log[inhibitor] for both conditions and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each.

    • Interpretation: A significant decrease (e.g., >5-fold) in the IC₅₀ value in the pre-incubation condition is strong evidence of time-dependent, and likely covalent, inhibition.

Phase 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Principle: A critical step is to confirm that the compound engages its target in a physiological context.[17][18] Biochemical assays use purified proteins, which lack the complexity of the cellular milieu (e.g., high ATP concentrations, other interacting proteins, cell permeability barriers). CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[19][20] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By heating intact cells treated with the compound across a temperature gradient, we can measure the amount of soluble BTK remaining at each temperature. A shift in the melting temperature (Tm) to a higher value indicates direct target engagement.[19]

Protocol 2.1: CETSA Melt Curve for Target Engagement
  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos cells) to ~80% confluency.

    • Treat cells with a high concentration of the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock and Lysis:

    • Harvest and wash the cells, then resuspend them in a buffer like PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[10]

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated precipitate by centrifugation.

  • Protein Detection:

    • Collect the supernatant.

    • Quantify the amount of soluble BTK in each sample using a standard protein detection method like Western Blot or a high-throughput immunoassay (e.g., AlphaLISA®).

    • Normalize the data to the amount of a loading control protein that does not shift with temperature.

  • Data Analysis:

    • Plot the percentage of soluble BTK against the temperature for both the compound-treated and vehicle-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.

    • Interpretation: A positive shift in the Tm (ΔTm) for the compound-treated sample confirms that the compound is binding to and stabilizing BTK inside the cell.[21][22]

Protocol 2.2: Isothermal Dose-Response Fingerprint (ITDRF) for Cellular Potency

Causality: While the melt curve is qualitative, the ITDRF provides a quantitative measure of the compound's potency in cells.[19] By heating all samples at a single, optimized temperature (a temperature on the steep part of the melt curve), the amount of stabilized BTK will be directly proportional to the concentration of the bound compound.

  • Procedure:

    • Treat cells with a serial dilution of the test compound for 1-2 hours.

    • Harvest, wash, and aliquot the cells as in Protocol 2.1.

    • Heat all samples at a single, pre-determined temperature (e.g., Tm of the vehicle-treated sample + 4°C) for 3 minutes.

    • Lyse, centrifuge, and detect the amount of soluble BTK as described previously.

  • Data Analysis:

    • Plot the amount of soluble BTK against the log[inhibitor] concentration.

    • Fit the data to a dose-response curve to determine the cellular EC₅₀ value. This value represents the concentration of compound required to stabilize 50% of the target protein.

Phase 3: Definitive Confirmation of Covalent Modification via Mass Spectrometry

Principle: The final and most definitive step is to biophysically prove that the compound forms a covalent bond with the target protein.[23] Intact protein mass spectrometry (MS) can detect the mass shift corresponding to the addition of the compound to the protein.[24] This confirms the 1:1 stoichiometry of the interaction and allows for the calculation of the kinetic parameters of covalent inhibition.

Protocol 3.1: Intact Protein MS and Determination of kᵢₙₐ꜀ₜ/Kᵢ
  • Reaction Setup:

    • Incubate purified BTK protein with a range of concentrations of the test compound at 37°C.[25]

    • Take aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding an excess of a reducing agent and acidifying the sample.

  • LC-MS Analysis:

    • Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting spectra to determine the masses of the unmodified BTK and the BTK-compound adduct.

  • Data Analysis and Interpretation:

    • Confirmation of Covalent Binding: An increase in the protein's mass that exactly corresponds to the molecular weight of the compound (minus any leaving groups, in this case, a chlorine atom) confirms covalent modification.[26][27]

    • Kinetic Analysis:

      • For each compound concentration and time point, calculate the percentage of modified BTK.

      • For each concentration, plot the binding percentage over time and fit the data to the equation: Binding % = 100 * (1 - e^(-k_obs * time)) to determine the observed rate constant (kobs).[25]

      • Plot the calculated kobs values against the inhibitor concentrations.

      • Fit this data to the equation for irreversible inhibition to determine the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ , which is the ultimate measure of covalent inhibitor potency.[1][25][28] This parameter reflects both the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ).

Parameter Description Significance
ΔMass The difference in mass between the treated and untreated protein.Confirms the formation of a covalent adduct.
kᵢₙₐ꜀ₜ/Kᵢ The second-order rate constant of inactivation.The gold-standard metric for covalent inhibitor potency, combining binding affinity and reactivity.[25]

Conclusion and Forward Look

This structured, multi-assay workflow provides a robust framework for the high-throughput screening and detailed characterization of "this compound" and similar covalent inhibitor candidates targeting BTK. By systematically progressing from biochemical inhibition to cellular target engagement and finally to direct biophysical confirmation of covalent modification, researchers can confidently identify and validate lead compounds. This approach mitigates the risk of common HTS artifacts and ensures that the selected candidates possess the desired mechanism of action. The quantitative data generated, particularly the cellular EC₅₀ from CETSA and the kᵢₙₐ꜀ₜ/Kᵢ from mass spectrometry, are critical for driving structure-activity relationship (SAR) studies and optimizing compounds for further preclinical development.

References

Application Notes & Protocols for the In Vivo Formulation of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01-TDG

Abstract

This guide provides a comprehensive framework for the formulation of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (hereinafter referred to as "the compound"), a heterocyclic molecule with potential applications in medicinal chemistry, for in vivo preclinical studies.[1] Given the structural characteristics of the compound, particularly the dichloropyrimidine and piperidinone moieties, poor aqueous solubility is anticipated, which presents a significant challenge for achieving adequate bioavailability in animal models.[2][3] This document outlines a systematic approach, beginning with essential pre-formulation assessments to characterize the compound's solubility and stability, followed by detailed, step-by-step protocols for the preparation of various formulation types, including solutions, suspensions, and co-solvent systems. Furthermore, it details the necessary analytical characterization and stability testing to ensure the quality, accuracy, and reliability of the dosing formulations.[4][5]

Introduction: The Formulation Challenge

This guide is designed to provide researchers with a logical workflow and practical protocols to navigate the challenges of formulating this and other similarly poorly soluble compounds for preclinical research.

Pre-Formulation Assessment: The Foundation of a Robust Formulation

Before commencing formulation development, a thorough understanding of the compound's physicochemical properties is paramount. This initial assessment will guide the selection of an appropriate formulation strategy.[3]

Physicochemical Characteristics
PropertyValue / InformationSource
CAS Number 1439818-91-3[1]
Molecular Formula C₉H₉Cl₂N₃O[7]
Molecular Weight ~246.09 g/mol [1]
Appearance Assumed to be a solid powderN/A
pKa Not available; predict using software (e.g., MarvinSketch, ACD/Labs)N/A
LogP Not available; predict using software (e.g., ChemDraw, ALOGPS)N/A
Protocol: Solubility Screening

The objective of this protocol is to determine the approximate solubility of the compound in a range of pharmaceutically acceptable vehicles. This data is crucial for selecting the most promising formulation approach.

Materials:

  • This compound

  • Glass vials (e.g., 2 mL) with screw caps

  • Microbalance

  • Vortex mixer

  • Orbital shaker at controlled temperature (e.g., 25°C and 37°C)

  • A selection of vehicles (see Table 2)

  • HPLC system for concentration analysis

Procedure:

  • Preparation: Weigh out an excess amount of the compound (e.g., 5-10 mg) into each pre-labeled vial. The exact amount should be recorded.

  • Vehicle Addition: Add a precise volume (e.g., 1 mL) of each selected vehicle to the corresponding vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Allow the mixtures to equilibrate for at least 24-48 hours at a controlled temperature (start with 25°C). Visual inspection for undissolved particles should be done periodically.

  • Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or DMSO) to a concentration within the calibrated range of your analytical method. Analyze the concentration using a validated HPLC method.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Table 2: Hypothetical Solubility Screening Results

VehicleTypeExpected Solubility (mg/mL) at 25°CObservations / Rationale
Deionized WaterAqueous< 0.01High lipophilicity suggests very low aqueous solubility.
0.9% SalineAqueous< 0.01Similar to water; for isotonicity reference.
5% Dextrose in Water (D5W)Aqueous< 0.01Common IV vehicle; not expected to enhance solubility.
PEG 400Co-solvent10 - 50Polyethylene glycol is a common solubilizer for lipophilic compounds.[8]
Propylene Glycol (PG)Co-solvent5 - 20Another widely used co-solvent.[8]
10% Solutol HS 15 in waterSurfactant1 - 10A non-ionic surfactant capable of forming micelles to solubilize drugs.[2]
20% Captisol® in waterComplexation2 - 15A modified cyclodextrin designed to enhance solubility via inclusion complexes.[8]
Corn OilLipid5 - 25For assessing suitability in lipid-based formulations.[8]
0.5% Methylcellulose in waterSuspending Agent< 0.01 (vehicle)This is a vehicle for suspensions, not for solubilization.

Formulation Development Workflow

The data from the pre-formulation assessment will guide the choice of the formulation strategy. The following diagram illustrates a typical decision-making process.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Final Preparation start Start: Physicochemical Characterization solubility Solubility Screening (Table 2) start->solubility decision Is solubility in aqueous vehicle > target dose concentration? solubility->decision decision2 Is solubility in co-solvent/surfactant > target dose concentration? decision->decision2 No form_solution Aqueous Solution (e.g., Saline, D5W) decision->form_solution Yes form_cosolvent Co-solvent/Surfactant Formulation decision2->form_cosolvent Yes form_suspension Suspension (e.g., in Methylcellulose) decision2->form_suspension No qc QC Analysis: Potency, Purity, Appearance form_solution->qc form_cosolvent->qc form_suspension->qc end Ready for Dosing qc->end

Caption: Formulation Development Workflow.

Formulation Protocols

Based on the anticipated poor aqueous solubility, the following protocols are provided.

Protocol 4.1: Co-solvent Solution Formulation (e.g., for IV or Oral Dosing)

This approach is suitable if the compound shows good solubility in a water-miscible co-solvent. The goal is to keep the compound in solution upon administration.

Vehicle Composition Example: 20% PEG 400 / 80% Saline (v/v)

Procedure:

  • Compound Weighing: Accurately weigh the required amount of the compound for the target concentration (e.g., for a 5 mg/mL solution, weigh 50 mg for a 10 mL final volume).

  • Solubilization: Add the compound to a sterile glass vial. Add the required volume of PEG 400 (in this example, 2 mL). Vortex or sonicate until the compound is completely dissolved. A clear solution should be obtained.

  • Dilution: Slowly add the saline (8 mL) to the PEG 400 concentrate while vortexing to avoid precipitation.

  • Finalization: Visually inspect the final formulation for any precipitation or haze. If intended for IV administration, sterile filter the solution through a 0.22 µm syringe filter compatible with the co-solvent.

  • QC Sampling: Take an aliquot for potency analysis (Protocol 5.1).

Protocol 4.2: Aqueous Suspension for Oral Gavage

This is the most common approach for water-insoluble compounds administered orally. The goal is to create a uniform dispersion of fine particles.

Vehicle Composition Example: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in deionized water.

Procedure:

  • Vehicle Preparation:

    • Heat about one-third of the total required volume of water to 60-70°C.

    • Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to disperse it.

    • Add the remaining cold water to bring it to the final volume and continue stirring until a clear, viscous solution forms.

    • Add Tween 80 and mix thoroughly.

  • Compound Preparation: If particle size reduction is needed to improve suspension stability, the dry compound can be micronized using a mortar and pestle.[2]

  • Wetting the Compound: In a glass mortar, add the weighed compound. Add a small amount of the vehicle to form a thick, smooth paste. This step is crucial to ensure all particles are wetted and to avoid clumping.

  • Geometric Dilution: Gradually add the remaining vehicle in portions, mixing well after each addition, until the final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container. Stir continuously with a magnetic stirrer before and during dose administration to ensure homogeneity.

  • QC Sampling: While stirring, take an aliquot for potency analysis (Protocol 5.1).

Quality Control and Characterization

Ensuring the concentration and stability of the final formulation is a regulatory and scientific necessity.[4][9]

Protocol 5.1: Potency Analysis by HPLC

Objective: To confirm that the concentration of the compound in the formulation is within an acceptable range (e.g., ±10%) of the target concentration.

Method Outline:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) and create a calibration curve with at least 5 concentration points.

  • Sample Preparation:

    • For Solutions: Dilute a known volume of the formulation with the mobile phase or a suitable solvent to fall within the calibration range.

    • For Suspensions: Accurately weigh an aliquot of the homogenized suspension, dissolve/extract it in a known volume of a strong organic solvent, and then dilute further for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

    • Injection Volume: 10 µL

  • Analysis: Quantify the sample concentration against the calibration curve.

Protocol 5.2: Formulation Stability Assessment

Objective: To ensure the compound remains stable and at the correct concentration under the intended storage and use conditions.[4][10]

Procedure:

  • Prepare a batch of the formulation as described in Section 4.

  • Divide the formulation into several aliquots for storage under different conditions.

  • Storage Conditions:

    • Bench-top: Ambient temperature (~25°C) under normal laboratory light.

    • Refrigerated: 2-8°C.

  • Time Points: Analyze the formulation for potency and appearance at initial preparation (T=0) and at subsequent time points (e.g., 4 hours, 24 hours, 48 hours, and 7 days).[4]

  • Analysis: At each time point, visually inspect for changes (e.g., precipitation, color change). For suspensions, assess re-suspendability. Analyze for potency using the HPLC method from Protocol 5.1.

  • Acceptance Criteria: Typically, the concentration should remain within ±10% of the initial (T=0) concentration.

Conclusion

The development of a suitable in vivo formulation for a poorly soluble compound like this compound is a critical step in preclinical research. A systematic approach, starting with a thorough solubility and stability assessment, is essential for success. The protocols provided herein offer a robust starting point for creating solution or suspension formulations. It is imperative that all final formulations are subjected to rigorous quality control analysis to ensure the integrity of the subsequent in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.

I. Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format to help you navigate common hurdles in the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can often be attributed to several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions.

Potential Causes and Optimization Strategies:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While dichloromethane (DCM) is a common solvent, exploring others may be beneficial. Ensure the reaction temperature is adequately controlled to drive the reaction to completion without promoting decomposition.[1]

  • Inefficient Coupling: The nucleophilic substitution or coupling reaction between a halogenated pyrimidine and piperidin-2-one is a key step. The reactivity can be influenced by the choice of catalyst and base.

  • Moisture and Air Sensitivity: Pyrimidine derivatives and organometallic reagents (if used in a cross-coupling approach) can be sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and intermediates, minimizing side reactions.[1]

  • Impure Starting Materials: The purity of 2,6-dichloropyrimidine and piperidin-2-one is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts. It is advisable to purify the starting materials if their purity is questionable.

Question 2: I'm observing significant byproduct formation, complicating purification. What are the likely side reactions and how can they be minimized?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Prevention:

  • Over-alkylation/Arylation: The piperidin-2-one nitrogen can potentially react with the dichloropyrimidine, leading to N-substituted byproducts. While the lactam nitrogen is generally less nucleophilic than a free amine, this can occur under certain conditions.

    • Mitigation: Careful control of stoichiometry and reaction temperature can help minimize this. Using a suitable protecting group on the piperidin-2-one nitrogen, if feasible for the overall synthetic route, can also prevent this side reaction.

  • Homocoupling of Starting Materials: In palladium-catalyzed cross-coupling reactions, homocoupling of the aryl halide or the organometallic reagent can occur, leading to undesired dimers.

    • Mitigation: Optimizing the catalyst system, including the choice of ligand and additives, can suppress homocoupling.

  • Hydrolysis of Dichloropyrimidine: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially in the presence of water and a base.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Running the reaction under a dry, inert atmosphere is crucial.

Question 3: My reaction seems to stall before completion, with starting materials remaining. What troubleshooting steps should I take?

Answer: A stalled reaction can be frustrating. A systematic approach to troubleshooting is often effective.

Troubleshooting a Stalled Reaction:

  • Catalyst Activity: If using a catalyst, its activity may be compromised. For solid catalysts, ensure they are properly activated. For homogeneous catalysts, consider preparing a fresh solution.

  • Reagent Purity: Re-evaluate the purity of your starting materials. Impurities could be inhibiting the catalyst or reacting with active intermediates.

  • Temperature and Time: The reaction may require a higher temperature or a longer reaction time to proceed to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal conditions.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Consider screening alternative solvents with different polarities or coordinating abilities.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

What are the primary synthetic routes to this compound?

The synthesis generally involves the formation of a carbon-carbon bond between the C4 position of a 2,6-dichloropyrimidine ring and the C5 position of a piperidin-2-one ring. Key strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This approach would involve the reaction of a nucleophilic piperidin-2-one derivative (e.g., an enolate) with 2,4,6-trichloropyrimidine. The regioselectivity of this reaction would be a critical factor to control.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile and widely used method. A common approach would be a Suzuki or Stille coupling between a 4-halo-2,6-dichloropyrimidine and a suitable organometallic derivative of piperidin-2-one. Alternatively, a C-H activation/arylation strategy could be employed.[2][3][4][5][6]

How can I best monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information, including the masses of intermediates and byproducts, which can be invaluable for troubleshooting.

What are the recommended purification techniques for the final product?

Flash column chromatography on silica gel is a standard method for purifying the crude product. The choice of eluent system will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

III. Optimized Experimental Protocol

The following is a generalized protocol based on common synthetic strategies for related compounds. It should be adapted and optimized for your specific laboratory conditions and scale.

Palladium-Catalyzed C-H Arylation (Conceptual)

This protocol outlines a conceptual workflow for a direct C-H arylation approach, a modern and efficient method for C-C bond formation.

Reagents and Materials:

  • Piperidin-2-one

  • 2,4,6-Trichloropyrimidine or 2,6-Dichloro-4-iodopyrimidine

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add piperidin-2-one, the pyrimidine derivative, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data Summary

ParameterRecommended RangeNotes
Molar Ratio (Piperidin-2-one:Pyrimidine)1:1 to 1.5:1An excess of the piperidinone may be beneficial.
Catalyst Loading1-5 mol%Higher loadings may be needed for less reactive substrates.
Ligand to Metal Ratio1:1 to 2:1Dependent on the specific ligand and catalyst used.
Base2-3 equivalentsA strong, non-nucleophilic base is often preferred.
Temperature80-120 °COptimization is key to balance reaction rate and stability.

IV. Visualization of Key Processes

Conceptual Reaction Workflow

G reagents Reagents: - Piperidin-2-one - 2,6-Dichloropyrimidine Derivative - Catalyst & Ligand - Base setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring (Monitor Progress) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of the target compound.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok purity_ok->check_conditions Yes purify Purify/Replace Reagents purity_ok->purify No conditions_ok->check_catalyst Yes optimize_temp Optimize Temp, Time, or Solvent conditions_ok->optimize_temp No replace_catalyst Use Fresh or Alternative Catalyst catalyst_ok->replace_catalyst No success Improved Yield catalyst_ok->success Yes purify->start optimize_temp->start replace_catalyst->start

Caption: A decision tree to troubleshoot low yield and incomplete reactions.

V. References

  • Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Hennessy, E. T., Deem, M. C., & Saurí, J. (2019). A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society.

  • Oschmann, M., Johansson Holm, L., Pourghasemi-Lati, M., & Verho, O. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.

  • Sarpong, R., et al. (n.d.). Approaches to α-functionalization of piperidines by C─H functionalization. ResearchGate.

  • Piticari, A.-S. (2022). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Imperial College London.

  • Sanford, M. S., et al. (2017). Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Publications.

  • Sanford, M. S., et al. (n.d.). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC - NIH.

  • Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from --INVALID-LINK--

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

References

Technical Support Center: Troubleshooting the Synthesis of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, a key intermediate in medicinal chemistry and drug development. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful and efficient production of this target molecule.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The synthesis of this compound is typically achieved through a nucleophilic substitution or coupling reaction between a dichloropyrimidine derivative and piperidin-2-one.[1] One of the most direct methods involves the reaction of 2,4,6-trichloropyrimidine with piperidin-2-one. The regioselectivity of this reaction is crucial, as the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 and C6 positions.

Alternatively, coupling reactions, such as the Suzuki-Miyaura coupling, can be employed.[2][3] This would involve coupling a suitable boronic acid or ester derivative of piperidin-2-one with 2,4,6-trichloropyrimidine. However, this approach is often more complex due to the need for preparing the organometallic piperidinone reagent.

Q2: I am observing a low yield of the desired product. What are the likely causes?

Low conversion rates in this synthesis can stem from several factors, including suboptimal reaction conditions, inefficient catalysis, or issues with reactant purity.[4]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. A systematic screening of these variables is recommended to find the optimal conditions for your specific setup.

  • Base Selection: The choice of base is crucial for promoting the reaction and neutralizing any acid generated. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) and organic amines (e.g., triethylamine, DIPEA). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Catalyst Deactivation (if applicable): If a catalyst is used, ensure it is active and not poisoned by impurities in the starting materials or solvent.

  • Reactant Purity: Impurities in the starting materials, particularly in the 2,4,6-trichloropyrimidine, can inhibit the reaction.[4] It is advisable to use highly pure reactants.

Q3: My reaction is producing multiple byproducts. How can I identify and minimize them?

The formation of byproducts is a common challenge in pyrimidine chemistry. The most likely byproducts in this synthesis arise from reactions at other positions of the pyrimidine ring or from side reactions of the starting materials.

Common Byproducts and Prevention Strategies:

Byproduct TypePotential CausePrevention Strategy
Disubstituted Product Reaction of a second equivalent of piperidin-2-one at the C2 or C6 position of the pyrimidine ring.Use a stoichiometric amount or a slight excess of the limiting reagent. Control the reaction temperature and time to favor monosubstitution.
Hydrolysis Products Reaction of the dichloropyrimidine with residual water in the solvent or reagents.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Homocoupling of Starting Materials Can occur in coupling reactions, leading to the formation of dimers of the starting materials.Optimize the catalyst system and reaction conditions to favor cross-coupling over homocoupling.[2]
Ring-Opened Products Under harsh basic conditions, the piperidin-2-one ring can potentially undergo hydrolysis.Use a milder base and control the reaction temperature.

Analytical Techniques for Byproduct Identification:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the byproducts.[5]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired product and impurities.

II. Troubleshooting Guide

Problem 1: Incomplete Consumption of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 2,4,6-trichloropyrimidine or piperidin-2-one.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Steps:

  • Verify Reagent Purity: Ensure the purity of your starting materials. Impurities can inhibit the reaction.[4]

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress.

  • Extend Reaction Time: If the reaction is sluggish, it may require a longer duration to reach completion.

  • Solvent Screening: The polarity and boiling point of the solvent can influence reaction rates. Consider screening solvents such as DMF, DMA, or NMP.[6]

  • Base Evaluation: The choice of base is critical. If using an inorganic base like K₂CO₃, ensure it is finely powdered and dry. Consider screening other bases such as Cs₂CO₃ or organic bases like DBU.

Problem 2: Formation of an Inseparable Mixture of Products

Symptoms: Purification by column chromatography or recrystallization fails to yield the pure desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inseparable product mixtures.

Detailed Steps:

  • Adjust Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of one reactant may drive the reaction to completion but can also lead to the formation of disubstituted byproducts.

  • Lower the Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity and the formation of multiple products.

  • Slow Addition of Reagents: Adding one of the reactants dropwise over a period of time can help to control the reaction rate and improve selectivity.

  • Alternative Purification Techniques: If standard purification methods fail, consider alternative techniques such as preparative HPLC or supercritical fluid chromatography (SFC).

Problem 3: Product Degradation During Workup or Purification

Symptoms: The isolated yield is significantly lower than the yield determined by in-process analysis (e.g., LC-MS of the crude reaction mixture).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product degradation.

Detailed Steps:

  • pH Control During Workup: The product may be sensitive to acidic or basic conditions. Neutralize the reaction mixture carefully and ensure the pH of the aqueous layers during extraction is near neutral.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Consider using neutralized silica gel or an alternative stationary phase like alumina for column chromatography.

  • Temperature During Concentration: Avoid excessive heat when removing solvents under reduced pressure. Use a rotary evaporator with a water bath at a moderate temperature.

  • Minimize Exposure to Air and Light: Some heterocyclic compounds can be sensitive to oxidation or photodegradation. Handle the product under an inert atmosphere and protect it from light where possible.

III. Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperidin-2-one

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidin-2-one (1.0 eq) and anhydrous DMF.

  • Add finely powdered and dried potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 2,4,6-trichloropyrimidine (1.0-1.2 eq) in anhydrous DMF dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

IV. References

  • BenchChem. This compound | 1439818-91-3. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. --INVALID-LINK--

  • BenchChem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. --INVALID-LINK--

  • BenchChem. Common side reactions in the synthesis of pyrimidines and their prevention. --INVALID-LINK--

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. --INVALID-LINK--

  • Reddit. Help needed with unreproducible Suzuki coupling. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? --INVALID-LINK--

  • BenchChem. Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide. --INVALID-LINK--

  • RSC Publishing. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. --INVALID-LINK--

  • BenchChem. Side-reaction pathways in the synthesis of fused pyrimidine heterocycles. --INVALID-LINK--

  • NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. --INVALID-LINK--

  • IntechOpen. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. --INVALID-LINK--

  • Google Patents. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. --INVALID-LINK--

  • Google Patents. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. --INVALID-LINK--

  • NIH. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. --INVALID-LINK--

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. --INVALID-LINK--

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. --INVALID-LINK--

  • European Patent Office. 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF. --INVALID-LINK--

  • ChemicalBook. This compound | 1439818-91-3. --INVALID-LINK--

  • RSC Publishing. The preparation of 4-amino-2,6-dichloropyrimidine from 4-aminouracil was. --INVALID-LINK--

References

Technical Support Center: Purification of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, a critical intermediate in contemporary drug development. This technical support center is designed for chemists and researchers to troubleshoot common and complex purification challenges, ensuring the highest standards of compound purity.

As a Senior Application Scientist, I've seen firsthand how a robust purification strategy is the cornerstone of successful drug discovery. The purity of an intermediate like this compound directly impacts the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). This guide synthesizes field-proven protocols and troubleshooting methodologies to help you navigate the intricacies of its purification.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions researchers often have before beginning a purification campaign.

Q1: What are the most likely impurities I'll encounter in my crude this compound?

A1: Understanding potential impurities is the first step in designing a purification strategy. Impurities typically arise from the synthetic route, which often involves the reaction of a piperidin-2-one precursor with a 2,6-dichloropyrimidine derivative.[1]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 2,6-dichloropyrimidine and the piperidin-2-one starting material.

  • Reaction By-products: This can include species from over-reaction, such as bis-substituted pyrimidines, or products from side-reactions like hydrolysis of the chloro-substituents on the pyrimidine ring.

  • Process-Related Impurities: Reagents from previous steps (e.g., phosphorus oxychloride if used in pyrimidine synthesis) and solvents can persist.[2][3][4]

  • Isomeric By-products: Depending on the synthetic conditions, isomers may form.[5]

Table 1: Potential Impurities and Their Origins

Impurity TypePotential OriginRecommended Analytical Detection Method
2,6-DichloropyrimidineUnreacted starting materialHPLC, GC-MS
Piperidin-2-oneUnreacted starting materialHPLC, LC-MS
5-(6-Chloro-2-hydroxypyrimidin-4-yl)piperidin-2-oneHydrolysis of a chloro groupHPLC, LC-MS
Bis-piperidinyl pyrimidine speciesOver-reaction/di-substitutionHPLC, LC-MS
Phosphorus-based residuesBy-product from pyrimidine synthesis (e.g., using POCl₃)May require specific workup; difficult to detect by standard HPLC
Q2: How do I perform an initial purity assessment of my crude material?

A2: A quick, qualitative assessment can save significant time. Thin-Layer Chromatography (TLC) is an excellent first-pass technique. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[6]

Step-by-Step Initial Purity Assessment:

  • TLC Analysis:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a mobile phase, such as a mixture of hexane and ethyl acetate.

    • Visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.[6]

  • HPLC Analysis:

    • Prepare a dilute solution of your crude material (~1 mg/mL) in the mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

    • Purity is estimated by the area percentage of the main peak.[7]

  • Structural Confirmation:

    • Use ¹H/¹³C NMR and Mass Spectrometry (MS) to confirm that the major peak corresponds to the desired product structure and molecular weight.[1]

Diagram 1: General Purification Workflow This diagram outlines the decision-making process for purifying a crude synthetic product.

Purification Workflow A Crude Product B Purity Assessment (TLC, HPLC, NMR) A->B C Purity > 98%? B->C D Product Meets Specification C->D Yes E Select Purification Strategy C->E No F Crystallization E->F Solid G Column Chromatography E->G Oil/Solid H Preparative HPLC E->H Trace Impurities/ Difficult Separation I Post-Purification Analysis F->I J Combine Pure Fractions & Evaporate G->J H->J I->C Re-assess J->I

Caption: A decision tree for selecting an appropriate purification method.

Part 2: Troubleshooting Crystallization

Crystallization is often the most efficient and scalable method for purifying solid compounds. However, success depends heavily on solvent selection and technique.[8]

Q3: My compound won't crystallize from any single solvent. What should I do?

A3: This is a common issue. The solution is often a two-solvent (or anti-solvent) system. The principle is to dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (the anti-solvent) in which it is insoluble to induce precipitation.[8]

Protocol: Two-Solvent Crystallization

  • Solvent Selection: Identify a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, THF) and a miscible "poor" solvent (e.g., Hexane, Heptane, Diethyl Ether).[9]

  • Dissolution: Dissolve the crude compound in the minimum required amount of the hot "good" solvent to form a saturated solution.

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent dropwise until persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.[8]

Q4: My product "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point or as a supersaturated, non-crystalline syrup. This is often caused by the solution being too concentrated or cooling too rapidly.[8]

Troubleshooting Steps for Oiling Out:

  • Re-heat the Solution: Warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add more of the "good" solvent to dilute the solution. A more dilute solution is less likely to become supersaturated.

  • Slow Cooling: Ensure the solution cools very slowly. Insulating the flask can help.

  • Lower the Temperature: If possible, perform the crystallization at a lower temperature by choosing a more volatile "good" solvent.

  • Scratch/Seed: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a tiny seed crystal of pure product if available.

Diagram 2: Troubleshooting Crystallization Issues

Crystallization Troubleshooting Start Attempt Crystallization Result What is the result? Start->Result OilingOut Compound 'Oiled Out' Result->OilingOut Liquid phase NoCrystals No Crystals Formed Result->NoCrystals Clear solution Success Crystals Formed Result->Success Solid phase Action_Reheat Re-heat to dissolve oil OilingOut->Action_Reheat Action_Scratch Scratch flask / Add seed crystal NoCrystals->Action_Scratch Action_AddSolvent Add more 'good' solvent Action_Reheat->Action_AddSolvent Action_CoolSlowly Cool slowly Action_AddSolvent->Action_CoolSlowly Action_CoolSlowly->Result Re-attempt Action_Concentrate Slowly evaporate solvent Action_Scratch->Action_Concentrate If ineffective Action_AddAntiSolvent Add anti-solvent Action_Concentrate->Action_AddAntiSolvent If ineffective Action_AddAntiSolvent->Result Re-attempt

Caption: A logical flow for addressing common crystallization failures.

Part 3: Troubleshooting Column Chromatography

When crystallization is ineffective, column chromatography is the workhorse for purification.[10] For nitrogen-containing heterocyclic compounds, both normal-phase (silica gel) and reversed-phase chromatography can be effective.[11]

Q5: My spots are streaking on the TLC plate, and I'm getting poor separation on the column. What's wrong?

A5: Streaking (or tailing) is often caused by the basic nature of the nitrogen atoms in your compound interacting too strongly with the acidic silica gel surface. This leads to poor peak shape and co-elution of impurities.

Solutions to Prevent Tailing:

  • Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. For silica gel chromatography, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent can neutralize the acidic sites on the silica, leading to sharper peaks.[12]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-propyl silica.

  • Switch to Reversed-Phase: If streaking persists, reversed-phase HPLC (using a C18 column) is an excellent alternative. The separation mechanism is different and less susceptible to these strong acid-base interactions.[11]

Q6: How do I choose the right solvent system (mobile phase) for my silica gel column?

A6: The goal is to find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.25-0.35 on the TLC plate. This Rf value typically provides the best separation on a column.[12]

Systematic Approach to Solvent Selection:

  • Start Non-Polar: Begin with a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.

  • Run TLCs: Spot your crude mixture on a TLC plate and test different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Adjust Polarity:

    • If Rf is too low (stuck on baseline): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • If Rf is too high (runs with solvent front): Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

  • Optimize: Once you find a system that gives an Rf in the target range, you have your starting conditions for the column.

Table 2: Common Solvent Systems for Normal-Phase Chromatography

PolarityNon-Polar ComponentPolar ComponentNotes
LowHexane / HeptaneDiethyl EtherGood for very non-polar compounds.
MediumHexane / HeptaneEthyl AcetateA versatile, widely used system.
HighDichloromethane (DCM)Methanol (MeOH)Effective for more polar compounds. Use in a well-ventilated fume hood.
SpecializedHexane / HeptaneAcetoneAcetone is a stronger eluent than ethyl acetate.[9]

Part 4: Post-Purification & Final Validation

After purification, it is imperative to confirm the purity and identity of the final product.

Q7: My purified compound looks clean by TLC. Is that sufficient to confirm its purity?

A7: No. While a single spot on a TLC is a good indicator, it is not definitive proof of purity. An impurity might not be UV-active, or it might co-elute with your main spot in that specific solvent system.

Final Purity Validation Protocol:

  • Quantitative HPLC: Run an HPLC analysis on the final material. The purity should be >98% by peak area normalization.[7]

  • NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The absence of impurity peaks and correct integration values are strong evidence of purity.

  • Mass Spectrometry: Confirm the molecular weight via LC-MS or direct infusion MS.[1]

  • Residual Solvent Analysis: For late-stage intermediates, Gas Chromatography (GC) may be required to quantify residual solvents from the purification.

By following these structured troubleshooting guides and validation protocols, you can confidently and efficiently purify this compound, ensuring a high-quality intermediate for your drug development pipeline.

References

Technical Support Center: Solubility Troubleshooting for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address solubility challenges commonly encountered during screening and assay development. Our goal is to equip you with the foundational knowledge and practical steps to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound, often utilized as a chemical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its structure, characterized by the presence of a dichloropyrimidine ring and a piperidinone lactam, contributes to its crystalline nature and inherently low aqueous solubility. This poor solubility is a frequent bottleneck, leading to issues such as compound precipitation in assay plates, inaccurate concentration measurements, and ultimately, unreliable data.

This guide is structured to walk you through a logical, stepwise approach to systematically identify the optimal solvent system for your specific experimental needs, from initial stock solution preparation to final assay concentration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial 10 mM stock of this compound in DMSO is cloudy or shows precipitate. What should I do?

This is a common first hurdle. Cloudiness indicates that the compound has exceeded its solubility limit in pure DMSO at your target concentration.

Immediate Troubleshooting Steps:

  • Gentle Warming: Warm the solution to 30-37°C in a water bath for 5-10 minutes. The increased thermal energy can often overcome the activation energy barrier for dissolution.

  • Vortexing/Sonication: After warming, vortex the vial vigorously. If crystals persist, use a bath sonicator for 5-15 minutes. Sonication uses ultrasonic waves to break apart crystal lattices and enhance solvent interaction.

  • Solvent Dilution: If the above fails, it is highly likely you are above the saturation point. Do not proceed with a cloudy stock. Instead, dilute your stock solution stepwise with additional DMSO (e.g., to 5 mM, then 1 mM) until a clear solution is achieved. It is critical to work with a clear, homogenous stock solution to ensure accurate downstream dilutions.

Causality Explained: The dissolution process is governed by the principle of "like dissolves like." While DMSO is a powerful aprotic solvent, the high crystallinity (strong intermolecular forces) of compounds like this compound may require more energy to disrupt the solid state than the solvation energy provided by DMSO alone at room temperature.

Q2: My compound is soluble in the DMSO stock, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This phenomenon, known as "carry-over" or "antisolvent precipitation," is the most frequent cause of assay failure for poorly soluble compounds. It occurs because the compound, while stable in 100% DMSO, crashes out of solution when the percentage of the organic solvent is drastically lowered upon dilution into the aqueous buffer.

Workflow for Optimizing Aqueous Solubility:

The following workflow diagram illustrates a systematic approach to tackling this issue.

cluster_0 Phase 1: Stock Solution & Intermediate Dilution cluster_1 Phase 2: Assay Buffer Compatibility cluster_2 Phase 3: Solubility Enhancement Strategies A Prepare 10 mM Stock in 100% DMSO B Precipitation? (Cloudy Solution) A->B C Yes B->C D No B->D E Warm (37°C) & Sonicate C->E H Create Intermediate Dilution Series in 100% DMSO D->H F Still Precipitates? E->F G Reduce Stock Conc. (e.g., to 1-5 mM) F->G Yes F->H No G->H I Test Dilution into Final Assay Buffer H->I J Precipitation in Well? I->J K Yes J->K L No J->L N Troubleshooting Required K->N M Proceed with Assay L->M O Strategy 1: Lower Final DMSO % N->O P Strategy 2: Use Co-solvents N->P Q Strategy 3: Incorporate Excipients N->Q R Strategy 4: Adjust Buffer pH N->R

Caption: Systematic workflow for troubleshooting compound solubility from stock preparation to final assay conditions.

Recommended Strategies:

  • Co-Solvent Systems: Instead of diluting directly from 100% DMSO, create an intermediate dilution in a co-solvent system. Pluronic F-127 is a non-ionic surfactant that forms micelles in aqueous solutions, effectively encapsulating the hydrophobic compound and preventing precipitation.

  • pH Adjustment: The piperidinone and pyrimidine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH. This ionization can significantly increase aqueous solubility. Perform a pH titration of your assay buffer (if your assay can tolerate it) to see if solubility improves at a lower or higher pH.

  • Use of Excipients: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, dramatically increasing their apparent solubility in aqueous media.

Q3: What is a good starting point for a co-solvent or excipient concentration?

Start with established, well-tolerated concentrations to minimize assay interference. The table below provides validated starting points for common solubility enhancers.

Enhancer Mechanism Starting Concentration (in Assay Buffer) Considerations & Cautions
Pluronic F-127 Micellar Encapsulation0.01% - 0.1% (w/v)Can interfere with cell membrane integrity at higher concentrations. Check for effects on your negative control.
HP-β-Cyclodextrin Inclusion Complex Formation1% - 5% (w/v) or ~10-40 mMCan sometimes extract cholesterol from cell membranes. High viscosity at >10%.
Bovine Serum Albumin (BSA) Protein Binding0.1% - 1% (w/v)Only suitable for non-cell-based assays where protein binding is not a confounding factor (e.g., some enzymatic assays).
Ethanol / PEG-400 Co-solvency1% - 5% (v/v)Ensure your biological system (enzyme, cells) is tolerant to this level of organic solvent.

Expert Tip: Always test the effect of the chosen excipient on the assay itself by running a "vehicle control + excipient" condition to ensure it does not activate or inhibit your biological target.

Protocols for Solubility Assessment

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a quantitative measure of the concentration at which your compound begins to precipitate in a specific buffer.

Objective: To determine the kinetic solubility limit of this compound in your final assay buffer.

Materials:

  • Clear, flat-bottom 96-well or 384-well plates

  • Plate reader with nephelometry or turbidity reading capability (e.g., at 620 nm)

  • Compound stock (e.g., 10 mM in 100% DMSO)

  • Assay Buffer

Methodology:

  • Create Intermediate Dilutions: Prepare a serial dilution series of your compound in 100% DMSO in a separate plate. A typical 2-fold dilution series from 10 mM down to ~10 µM is a good starting point.

  • Dispense Buffer: Add your assay buffer to the wells of the final reading plate (e.g., 98 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from your DMSO serial dilution plate into the corresponding wells of the assay buffer plate. This creates a final dilution (e.g., 1:50) with a consistent final DMSO concentration (e.g., 2%).

  • Incubate & Read: Shake the plate for 2 minutes. Let it stand at room temperature for 1-2 hours. Read the light scattering (nephelometry) or absorbance (turbidity) at regular intervals.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the signal sharply increases above the baseline is the kinetic solubility limit.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Compound Serial Dilution in DMSO Plate C 3. Transfer Compound to Buffer Plate (1:50) A->C B 2. Add Assay Buffer to Final Plate B->C D 4. Shake, Incubate (1-2h) C->D E 5. Read Turbidity/ Nephelometry D->E F 6. Plot Signal vs. Concentration E->F G Identify Concentration where signal rises sharply F->G

Caption: Experimental workflow for determining kinetic solubility via nephelometry.

Concluding Remarks

Addressing the solubility of this compound is not a one-size-fits-all problem. It requires a methodical, evidence-based approach. By starting with the right solvent for your stock, systematically troubleshooting aqueous precipitation, and employing validated solubility enhancers, you can overcome these challenges. Always validate that your chosen solubilization method does not interfere with your assay's performance. This diligence is paramount for generating high-quality, reproducible data in your research and development efforts.

"5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals utilizing 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one in cell-based assays. Ensuring the chemical stability and integrity of this compound in aqueous cell culture media is paramount for generating accurate, reproducible, and meaningful experimental data. This document addresses common stability challenges, provides detailed troubleshooting protocols, and explains the underlying chemical principles to empower you to proactively manage your experiments. The compound, with its dichloropyrimidine core, is a versatile building block in medicinal chemistry, often explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.[1] However, the very features that make it a useful synthetic intermediate also render it susceptible to degradation in the complex, nucleophile-rich environment of cell culture media.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: My compound's activity diminishes significantly in experiments lasting more than a few hours. What is the likely cause?

Answer: The most probable cause is the chemical instability of the compound in the cell culture medium at 37°C. The core issue lies with the 2,6-dichloropyrimidine moiety. This heterocyclic ring is "electron-deficient" due to the electronegative nitrogen atoms and is further activated by two chlorine atoms, which are excellent leaving groups. This structure is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3][4]

Cell culture media are rich in nucleophiles that can attack the pyrimidine ring and displace the chlorine atoms.[5][6] Key nucleophiles include:

  • Components from Serum (FBS): Free amine groups from amino acids (e.g., lysine) and thiol groups from cysteine.

  • Media Components: Amino acids (especially cysteine and histidine), and even water (hydrolysis), can react, particularly accelerated by the 37°C incubation temperature.[7]

  • Cellular Secretions: Cells can release nucleophilic species, including glutathione (GSH), a potent thiol nucleophile.

This degradation leads to a decrease in the concentration of the active parent compound over time, resulting in an apparent loss of biological activity.[7][8]

Q2: I observe unexpected or inconsistent results between experimental replicates. Could this be a stability issue?

Answer: Yes, high variability is a classic symptom of compound instability.[7][9] If the compound degrades rapidly, even minor differences in handling, such as the time between preparing the media and adding it to the cells, can lead to significant variations in the effective starting concentration.[9] This inconsistency makes it difficult to establish a reliable concentration-response relationship.

Q3: What about the piperidin-2-one (lactam) portion of the molecule? Is it stable?

Answer: The piperidin-2-one ring, a six-membered lactam (a cyclic amide), is generally much more stable than the dichloropyrimidine moiety under standard physiological conditions (pH 7.2-7.4, 37°C). While lactam rings can undergo hydrolysis, this typically requires more extreme pH (acidic or alkaline) conditions.[10][11][12] Studies have shown that six-membered lactam rings exhibit minimal strain and are among the least susceptible to hydrolysis compared to smaller (e.g., beta-lactam) or larger rings.[11] Therefore, degradation via this pathway is considered a minor risk compared to the reactivity of the dichloropyrimidine ring.

Q4: I see a precipitate forming after adding my compound (dissolved in DMSO) to the culture medium. Is this related to stability?

Answer: This is more likely a solubility issue than a stability issue, although the two can be related.[7][13] The compound is expected to be poorly soluble in water.[14] When a concentrated DMSO stock is added to the aqueous medium, the compound may crash out if its solubility limit is exceeded. Troubleshooting Steps:

  • Use Pre-warmed Media: Always add the compound to media pre-warmed to 37°C to improve solubility.[7]

  • Optimize Dilution: Perform a serial dilution or add the DMSO stock dropwise to the media while gently vortexing to avoid localized high concentrations.[7]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO is non-toxic to your cells, typically well below 0.5%.[13]

  • Assess Binding: The compound may also be binding to serum proteins or adsorbing to the plasticware, reducing its bioavailable concentration.[8]

Part 2: Proactive Stability Management & Experimental Protocols

Instead of reacting to poor results, you can proactively assess and manage the stability of this compound.

Core Concept: The SNAr Degradation Pathway

The primary degradation route is the reaction of the dichloropyrimidine ring with nucleophiles (Nu:) present in the media. This reaction displaces one or both chlorine atoms, forming new, likely inactive, derivatives.

SNAr_Reaction Compound This compound (Active Compound) Product1 Mono-substituted Product (Reduced or No Activity) Compound->Product1 SₙAr Reaction Nucleophile Nucleophiles (Nu:) (e.g., R-NH2, R-SH from media/serum) Nucleophile->Compound Nucleophile->Product1 Product2 Di-substituted Product (Inactive) Product1->Product2 SₙAr Reaction

Caption: Proposed SNAr degradation pathway in cell culture media.

Protocol: Quantitative Stability Assessment using LC-MS

The most reliable way to determine if your compound is stable is to measure its concentration in cell-free media over time.[8][9][15] Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal analytical method for this purpose due to its high sensitivity and specificity.[15][16]

Objective: To determine the half-life (t₁/₂) of this compound in complete cell culture medium at 37°C.

Materials:

  • Test compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile, low-binding microcentrifuge tubes or a 96-well plate

  • Cold acetonitrile (ACN)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in DMSO. Aliquot into single-use tubes to avoid freeze-thaw cycles.[8]

  • Spike the Media: Dilute the stock solution into pre-warmed complete media to your highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%.[7] Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 100 µL). This is your T=0 reference.[7][9]

  • Incubation: Place the remaining media solution in a sterile, capped tube or plate in a 37°C, 5% CO₂ incubator.[8][9]

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL).[8][9]

  • Quench and Process:

    • To each collected aliquot, immediately add 3 volumes of cold acetonitrile (e.g., 300 µL ACN to 100 µL sample). This stops the degradation and precipitates serum proteins.[7][9]

    • Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the proteins.[9]

    • Carefully transfer the supernatant to an HPLC vial for analysis.[9]

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the peak area of the parent compound. A standard C18 column with a water/acetonitrile gradient is typically effective.[9]

  • Data Analysis:

    • Normalize the peak area at each time point to the T=0 sample (which represents 100%).[9]

    • Plot the percentage of compound remaining versus time.

    • Calculate the half-life (t₁/₂), which is the time it takes for 50% of the compound to degrade.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_media 2. Spike into Pre-warmed Media prep_stock->prep_media t0_sample 3. Collect T=0 Sample prep_media->t0_sample incubate 4. Incubate at 37°C t0_sample->incubate timepoint_sample 5. Collect Samples at Time Points incubate->timepoint_sample quench 6. Quench with Cold Acetonitrile timepoint_sample->quench centrifuge 7. Centrifuge to Remove Proteins quench->centrifuge analyze 8. Analyze Supernatant by LC-MS centrifuge->analyze plot 9. Plot % Remaining vs. Time analyze->plot

Caption: Workflow for assessing compound stability in cell culture media.

Interpreting Stability Data

The half-life provides a quantitative measure of stability. A short half-life indicates a significant problem that must be addressed.

Half-life (t₁/₂) at 37°CStability ClassificationExperimental Implications & Recommendations
> 48 hours Stable Compound is suitable for long-term experiments (48-72h).
8 - 48 hours Moderately Stable For experiments >24h, consider replenishing the compound with a partial media change. The effective concentration will decrease over time.
2 - 8 hours Unstable Unsuitable for long-term assays. Limit experiments to a short duration (<4-6 hours). The calculated IC₅₀ may significantly underestimate potency.
< 2 hours Highly Unstable Compound is rapidly degrading.[17] Data from standard overnight assays will be unreliable. Requires significant experimental redesign.

Part 3: Mitigation Strategies for Unstable Compounds

If you confirm that this compound is unstable under your assay conditions, consider these strategies:

  • Reduce Incubation Time: The most straightforward approach. Design your experiment (e.g., signaling pathway activation, target engagement) to be as short as possible.

  • Replenish the Compound: For longer-term experiments (e.g., cell proliferation over 48-72h), perform daily media changes where the media is replaced with a fresh solution containing the compound.[8] This helps maintain a more consistent concentration.

  • Reduce Serum Concentration: If your cells can tolerate it, reducing the concentration of FBS can decrease the concentration of reactive nucleophiles. You must validate that this does not adversely affect cell health or behavior.

  • Use Serum-Free Media: This is a more drastic step but can significantly improve the stability of compounds susceptible to reaction with serum components. Again, this requires careful validation for your specific cell line.

  • Consider a Different Batch or Supplier: While less common, impurities from the synthesis could potentially catalyze degradation.

References

Overcoming resistance to "5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for investigating and overcoming resistance to WEE1 inhibitors, focusing on compounds like "5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" and the well-characterized agent Adavosertib (AZD1775/MK-1775). This guide is designed to provide in-depth troubleshooting and practical, actionable protocols to address challenges encountered during your research.

Introduction to WEE1 Inhibition

WEE1 is a serine/threonine kinase that acts as a critical gatekeeper for the G2/M cell cycle checkpoint.[1][2] By phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1), WEE1 prevents cells with damaged DNA from prematurely entering mitosis, allowing time for repair.[1][2][3] Many cancer cells, particularly those with mutations in the tumor suppressor gene TP53, lack a functional G1/S checkpoint and become heavily reliant on the G2/M checkpoint for survival.[4][5][6] Inhibition of WEE1 exploits this dependency, forcing cancer cells with DNA damage to enter mitosis, which leads to a lethal outcome known as mitotic catastrophe.[3][7][8][9]

"this compound" is a compound featuring a dichloropyrimidine moiety attached to a piperidinone structure, a configuration present in various kinase inhibitors with anti-cancer activity.[10] While specific data on this exact molecule is emerging, its structural elements suggest it may function as a WEE1 inhibitor. This guide will leverage the extensive knowledge base established for the well-known WEE1 inhibitor, Adavosertib (AZD1775), to provide a framework for troubleshooting resistance to this class of compounds.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with WEE1 inhibitors.

Q1: What is the primary mechanism of action for WEE1 inhibitors?

A1: WEE1 inhibitors block the kinase activity of WEE1, preventing the inhibitory phosphorylation of CDK1 on Tyrosine 15 (Tyr15).[2][11] This leads to the activation of the CDK1/Cyclin B1 complex, which pushes the cell through the G2/M checkpoint and into mitosis, even in the presence of DNA damage.[8][12] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), this forced mitotic entry with unrepaired DNA results in mitotic catastrophe and apoptosis.[5][6]

Q2: My cancer cell line is not responding to the WEE1 inhibitor. What are the potential reasons for this intrinsic resistance?

A2: Intrinsic resistance to WEE1 inhibitors can be multifactorial:

  • Intact G1/S Checkpoint (Wild-type p53): Cells with a functional p53 can arrest at the G1/S checkpoint, allowing for DNA repair and reducing their reliance on the G2/M checkpoint.[5][6]

  • Low Endogenous Replication Stress: The efficacy of WEE1 inhibitors as monotherapy is often linked to high levels of endogenous replication stress in cancer cells. Cells with low levels of this stress may be less sensitive.

  • High Expression of PKMYT1: PKMYT1 (or Myt1) is a kinase that is functionally redundant to WEE1 and can also phosphorylate and inhibit CDK1.[13][14] High basal levels of PKMYT1 can compensate for WEE1 inhibition.[13][15][16]

  • Low WEE1 Expression: The target protein may not be expressed at sufficient levels in your cell line.

  • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) can lead to the active removal of the inhibitor from the cell, although this is not always the primary mechanism for WEE1 inhibitors.[17]

Q3: My cells initially responded to the WEE1 inhibitor but have now developed acquired resistance. What are the likely mechanisms?

A3: Acquired resistance often involves adaptive changes in the cancer cells:

  • Upregulation of PKMYT1: This is a key mechanism of acquired resistance. Increased PKMYT1 expression compensates for the loss of WEE1 function, thereby restoring the G2/M checkpoint control.[13][14]

  • Changes in Cell Cycle Control Pathways: Resistant cells may adapt by slowing down their cell cycle progression, which reduces the accumulation of DNA damage that would otherwise be lethal upon WEE1 inhibition.[17] This can involve reduced levels of CDK1 or increased expression of TGF-β signaling components.[17]

  • Reactivation of DNA Damage Repair Pathways: Enhanced DNA repair capacity can help cells cope with the increased DNA damage caused by WEE1 inhibition.

Q4: Is the efficacy of WEE1 inhibitors dependent on the TP53 mutation status of the cancer cells?

A4: While the initial rationale for WEE1 inhibition was its synthetic lethality with TP53 mutations, the reality is more nuanced.[4][5][18] Many studies have shown that WEE1 inhibitors can be effective in TP53 wild-type cells, particularly in combination with DNA-damaging agents.[11][19][20] However, as a monotherapy, sensitivity is often greater in TP53-mutant cells due to their reliance on the G2/M checkpoint.[18] Therefore, TP53 status is a key biomarker but not the sole determinant of sensitivity.[19]

Troubleshooting Guide: Investigating Resistance

This section provides structured troubleshooting workflows for common experimental issues.

Issue 1: Sub-optimal or No Response to WEE1 Inhibitor Monotherapy
Potential Cause Diagnostic Steps Suggested Action
Cell Line Insensitivity 1. Verify Target Inhibition: Confirm that the WEE1 inhibitor is engaging its target by assessing the phosphorylation status of CDK1 at Tyr15 (p-CDK1 Tyr15) via Western blot. A decrease in p-CDK1 (Tyr15) indicates successful target inhibition.[18] 2. Assess Cell Cycle Profile: Use flow cytometry to analyze the cell cycle distribution. Sensitive cells should exhibit an abrogation of the G2/M arrest and may show an increase in the sub-G1 population (indicative of apoptosis). 3. Check p53 Status: Determine the TP53 mutation status of your cell line. Wild-type p53 may confer intrinsic resistance.[5]If the target is inhibited but the cells do not die, consider combination therapies. WEE1 inhibitors show strong synergy with DNA-damaging agents like cisplatin, gemcitabine, or PARP inhibitors.[1][21][22][23]
High PKMYT1 Expression 1. Measure PKMYT1 Levels: Quantify PKMYT1 protein levels by Western blot in your cell line and compare them to a panel of sensitive and resistant cell lines. High basal PKMYT1 expression is linked to resistance.[13][15] 2. Genetic Knockdown: Use siRNA or shRNA to knock down PKMYT1 expression and re-assess sensitivity to the WEE1 inhibitor. Increased sensitivity upon PKMYT1 knockdown confirms its role in resistance.[15][16]Currently, there are no clinically approved PKMYT1-specific inhibitors. However, some preclinical compounds are in development. Research in this area is ongoing.
Drug Inactivity/Degradation 1. Confirm Compound Integrity: Ensure the compound has been stored correctly and is not degraded. Prepare fresh solutions for each experiment. 2. Dose-Response Curve: Perform a comprehensive dose-response curve to determine the IC50 value for your specific cell line.Use a positive control cell line known to be sensitive to WEE1 inhibitors to validate your experimental setup.
Issue 2: Development of Acquired Resistance
Potential Cause Diagnostic Steps Suggested Action
Upregulation of PKMYT1 1. Generate Resistant Clones: Culture cells in the presence of the WEE1 inhibitor over an extended period to select for resistant populations. 2. Compare PKMYT1 Expression: Perform Western blot analysis to compare PKMYT1 levels between the parental (sensitive) and the resistant cell lines. A significant increase in PKMYT1 in resistant cells is a strong indicator.[13][14]As with intrinsic resistance, targeting PKMYT1 is a potential strategy, though it is still in the experimental phase.
Altered Cell Cycle Kinetics 1. Analyze Cell Cycle Progression: Compare the cell cycle profiles of parental and resistant cells with and without the inhibitor. Resistant cells may show a slower progression through the cell cycle.[17] 2. Examine Key Cell Cycle Proteins: Use Western blot to check for changes in the expression of proteins like CDK1, Cyclin B1, and p21.[17]If cell cycle slowing is observed, consider combination with agents that can force cell cycle progression, such as CDK4/6 inhibitors, although careful scheduling would be required.[14]
Activation of Alternative Survival Pathways 1. Pathway Analysis: Use RNA-sequencing or proteomic analysis to identify differentially activated pathways in resistant cells. This may reveal new dependencies. 2. Targeted Inhibition: Based on the pathway analysis, use specific inhibitors to block the identified survival pathways in combination with the WEE1 inhibitor. For example, if the STAT3 pathway is activated, a STAT3 inhibitor could be used.[24]A combination of WEE1 and CHK1 inhibitors has been shown to be effective in overcoming resistance in some models, as it targets both key G2/M and S-phase checkpoint kinases.[24]

Key Experimental Protocols

Here are detailed protocols for essential experiments in studying WEE1 inhibitor resistance.

Protocol 1: Western Blot for WEE1 Target Engagement and Resistance Markers

Objective: To assess the inhibition of WEE1 activity by measuring p-CDK1 (Tyr15) levels and to quantify the expression of potential resistance markers like PKMYT1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-CDK1 (Tyr15), anti-CDK1, anti-PKMYT1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the WEE1 inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the ratio of p-CDK1/total CDK1 indicates target engagement. Compare PKMYT1 levels between sensitive and resistant cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the WEE1 inhibitor on cell cycle distribution.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the WEE1 inhibitor for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle phases (Sub-G1, G1, S, G2/M) based on the DNA content (PI fluorescence).

Visualizing Key Pathways and Workflows

WEE1 Signaling Pathway and Resistance Mechanisms

The following diagram illustrates the central role of WEE1 in the G2/M checkpoint and highlights key resistance mechanisms.

WEE1_Pathway cluster_G2 G2 Phase cluster_M Mitosis DNA_Damage DNA Damage (Chemotherapy, Radiation) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 CDC25 CDC25 CHK1_CHK2->CDC25 Inhibits WEE1_Node WEE1 CHK1_CHK2->WEE1_Node Activates CDK1_CyclinB Active CDK1/Cyclin B (Mitotic Entry) CDC25->CDK1_CyclinB Activates WEE1_Node->CDK1_CyclinB Inhibits (p-CDK1 Tyr15) PKMYT1 PKMYT1 (Myt1) PKMYT1->CDK1_CyclinB Inhibits (p-CDK1 Tyr15/Thr14) Mitotic_Catastrophe Mitotic Catastrophe CDK1_CyclinB->Mitotic_Catastrophe Forced Entry with Damaged DNA WEE1_Inhibitor WEE1 Inhibitor (e.g., Adavosertib) WEE1_Inhibitor->WEE1_Node Resistance Acquired Resistance Resistance->PKMYT1 Upregulation

Caption: WEE1 pathway at the G2/M checkpoint and mechanisms of inhibitor resistance.

Experimental Workflow for Investigating Acquired Resistance

This workflow outlines the steps to generate and characterize cell lines with acquired resistance to a WEE1 inhibitor.

Resistance_Workflow cluster_Characterization Characterization of Resistant Clones Start Parental Cancer Cell Line Dose_Escalation Chronic Exposure to WEE1 Inhibitor (Dose Escalation) Start->Dose_Escalation Isolate_Clones Isolate and Expand Resistant Clones Dose_Escalation->Isolate_Clones Confirm_Resistance Confirm Resistance (IC50 Shift Assay) Isolate_Clones->Confirm_Resistance Western_Blot Western Blot (p-CDK1, PKMYT1, CDK1) Confirm_Resistance->Western_Blot Characterize Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Confirm_Resistance->Cell_Cycle Characterize Genomics Genomic/Proteomic Analysis (RNA-seq, Proteomics) Confirm_Resistance->Genomics Characterize Identify_Mechanism Identify Resistance Mechanism(s) Western_Blot->Identify_Mechanism Cell_Cycle->Identify_Mechanism Genomics->Identify_Mechanism Test_Combination Test Combination Therapies to Overcome Resistance Identify_Mechanism->Test_Combination

References

"5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" off-target effects mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

A Guide to Mitigating Off-Target Effects for Novel Covalent Inhibitors

Disclaimer: "this compound" is a specific chemical structure that is not extensively characterized in public literature.[1] This guide uses this molecule, hereafter referred to as "Compound P2P," as a representative example of a novel covalent inhibitor to address common challenges in early-stage drug discovery. The principles and protocols described are broadly applicable to researchers working with similar dichloropyrimidine-based electrophilic compounds.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers may have about the properties and challenges associated with Compound P2P and similar covalent inhibitors.

Q1: What is the likely mechanism of action for Compound P2P?

A1: The 2,6-dichloropyrimidine scaffold is a well-known "warhead" in targeted covalent inhibitors.[2][3] This chemical group is electrophilic, meaning it is reactive towards nucleophilic amino acid residues on proteins. One of the chlorine atoms can be displaced by a nucleophile, such as the thiol group of a cysteine residue within a protein's binding pocket, forming a permanent (irreversible) covalent bond.[4] This mechanism leads to potent and durable inhibition of the target protein, as the inhibitor's effect lasts for the lifetime of the protein rather than being dependent on pharmacokinetic properties.[5][6]

Q2: My initial screen shows high potency, but I'm also seeing significant cytotoxicity in cell lines. Could this be due to off-target effects?

A2: Yes, this is a strong possibility. While high potency is desirable, covalent inhibitors can react with unintended proteins that also have accessible nucleophiles, such as reactive cysteines.[3][7][8] This widespread reactivity can lead to toxicity.[3][7][8] High selectivity for the intended target is a critical factor in mitigating safety risks.[7][8] If the observed cytotoxicity does not correlate with the known function of your primary target, an investigation into off-target effects is warranted.

Q3: What are the most common off-targets for pyrimidine-based inhibitors?

A3: The pyrimidine core is a "privileged scaffold" that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of many protein kinases.[9][10] Because this region is conserved across the human kinome, pyrimidine-based inhibitors often bind to multiple kinases beyond the intended one.[9][10] Therefore, the most common off-targets are other kinases. However, any protein with a suitably positioned and reactive nucleophile (especially cysteine) could be a potential off-target.

Q4: How can I begin to predict potential off-targets for Compound P2P computationally?

A4: Several computational methods can provide initial hypotheses.[11] Structure-based approaches like covalent docking can predict the binding pose of Compound P2P in the active sites of known proteins, particularly kinases with accessible cysteines.[4][11] Additionally, predictive models that estimate the intrinsic reactivity of electrophilic warheads can help identify which classes of functional groups might be most susceptible to off-target interactions.[11][12] These computational tools can help prioritize experimental validation.

Part 2: Troubleshooting Guide

This section provides structured guidance for specific experimental problems that often point toward off-target effects.

Problem 1: Discrepancy between biochemical and cellular assay results.

  • Symptom: The IC50 value of Compound P2P is much more potent in a cell-based assay (e.g., cell viability) than in a purified enzyme (biochemical) assay.

  • Possible Cause: This suggests that in the cellular environment, Compound P2P is inhibiting additional targets that contribute to the observed phenotype (e.g., cell death). The combined effect of inhibiting the primary target and one or more off-targets results in an apparent increase in potency.

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that Compound P2P is binding to your primary target within intact cells.[13][14][15] A positive thermal shift confirms engagement.

    • Profile Against a Kinase Panel: Screen Compound P2P at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >300 kinases).[16][17][18] This will provide a global view of its kinome selectivity.

    • Orthogonal Inhibitor Test: Use a structurally different inhibitor for your primary target. If this second inhibitor reproduces the biochemical potency but not the enhanced cellular potency, it strongly implicates an off-target effect specific to Compound P2P's chemical scaffold.

Problem 2: The observed cellular phenotype is inconsistent with the known biology of the target.

  • Symptom: Inhibiting your target kinase is expected to cause cell cycle arrest, but you observe apoptosis. Or, the phenotype appears much more rapidly than expected for inhibiting the target's pathway.

  • Possible Cause: Compound P2P is likely modulating a separate signaling pathway through an off-target, leading to the unexpected biological outcome.[9] For example, some kinase inhibitors can paradoxically activate other signaling pathways.[19]

  • Troubleshooting Steps:

    • Phospho-Proteomic Analysis: Perform a phospho-kinase array or a broader mass spectrometry-based phospho-proteomics experiment.[20] Compare the phosphorylation patterns in cells treated with Compound P2P versus a control. Activation or inhibition of unexpected pathways is a clear sign of off-target activity.

    • Unbiased Proteome-Wide Profiling: Employ a chemical proteomics technique like Activity-Based Protein Profiling (ABPP) to identify all protein targets of Compound P2P in an unbiased manner directly in a cellular lysate or intact cells.[5][6][21]

Data Presentation: Interpreting a Kinase Selectivity Panel

A kinase selectivity panel is a crucial first step in assessing off-target effects.[17][18] The data is often presented as percent inhibition at a given concentration or as a selectivity score.

Table 1: Hypothetical Kinase Selectivity Data for Compound P2P (1 µM Screen)

Kinase TargetFamily% InhibitionSelectivity Score*Implication
Primary Target A TK 98% 0.01 Potent On-Target Activity
Off-Target Kinase 1CMGC92%0.05High-confidence off-target
Off-Target Kinase 2AGC85%0.08High-confidence off-target
Off-Target Kinase 3TK55%0.25Medium-confidence off-target
Off-Target Kinase 4CAMK21%0.80Low-confidence off-target
Most Other KinasesAll<10%>1.0Likely not significant

*Selectivity Score (S-score): A measure of promiscuity. A lower score indicates higher selectivity. An S-score of 0 would mean the compound hits only one kinase.

Part 3: Key Experimental Protocols & Workflows

Here are detailed methodologies for validating on-target and identifying off-target engagement.

Workflow for Off-Target Identification and Mitigation

This diagram illustrates a logical flow for assessing and addressing off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Unbiased Profiling cluster_3 Phase 4: Mitigation & Validation Biochem Biochemical Assay (e.g., IC50 vs. Target A) Cellular Cellular Assay (e.g., Viability) Biochem->Cellular Compare Potency CETSA CETSA (Confirm On-Target Binding in Cells) Cellular->CETSA If discrepancy or high cytotoxicity KinasePanel Broad Kinase Panel (Assess Kinome Selectivity) CETSA->KinasePanel ABPP Chemoproteomics (ABPP) (Identify All Covalent Targets) KinasePanel->ABPP If unexplained phenotype persists SAR Structure-Activity Relationship (SAR) (Synthesize Analogs) ABPP->SAR Guide chemical modification Validate Validate Off-Target (e.g., siRNA, Orthogonal Inhibitor) ABPP->Validate Confirm functional relevance of hits SAR->Validate Test New Compounds

Caption: A systematic workflow for identifying, validating, and mitigating off-target effects of novel inhibitors.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess drug-target engagement in a cellular environment.[13] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[14][15]

Objective: To confirm that Compound P2P binds to its intended target inside intact cells.

Materials:

  • Cell line expressing the target protein.

  • Compound P2P stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium, PBS, trypsin.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler or heating block.

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Apparatus for protein quantification (e.g., BCA assay) and Western blotting.

  • Primary antibody specific to the target protein.

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat the cells with the desired concentration of Compound P2P (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[14] Quantify the total protein concentration. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the Compound P2P-treated samples, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures.[22]

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that react with active enzyme sites to profile the functional state of entire enzyme families.[23][24] In a competitive format, it can identify the targets of an unlabeled inhibitor.[5][6]

Objective: To identify the complete profile of proteins that Compound P2P covalently modifies in a complex proteome.

Materials:

  • Cell lysate or intact cells.

  • Compound P2P.

  • A broad-spectrum, "clickable" cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe).

  • Biotin-azide for click chemistry.

  • Streptavidin beads for enrichment.

  • Materials for tryptic digestion, mass spectrometry, and data analysis.

Procedure:

  • Proteome Treatment: Incubate the cell lysate with varying concentrations of Compound P2P (and a vehicle control) for a set time (e.g., 30 minutes) to allow it to bind to its targets.

  • Probe Labeling: Add the cysteine-reactive alkyne probe to the lysate. This probe will label the active sites of cysteine-containing proteins that were not already blocked by Compound P2P.

  • Click Chemistry: Ligate a reporter tag (biotin-azide) to the alkyne-probe-labeled proteins via a copper-catalyzed click reaction.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, pulling them out of the complex mixture.

  • Digestion & Mass Spectrometry: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are true targets of Compound P2P will show a dose-dependent decrease in signal in the mass spectrometer, as the compound prevents the probe from binding.[21] This allows for the identification and quantification of both on- and off-targets.

References

Technical Support Center: Enhancing the Selectivity of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one and its analogs. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the complexities of enhancing the selectivity of this promising class of compounds. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this guide will focus on strategies pertinent to kinase-targeted drug discovery.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with this chemical series.

Q1: What are the likely biological targets for this compound derivatives?

While the specific targets for this exact scaffold may not be publicly disclosed, the 2,6-dichloropyrimidine motif is a well-established pharmacophore in numerous kinase inhibitors.[1][3] Pyrimidine-based compounds are known to target a wide range of kinases, including but not limited to cyclin-dependent kinases (CDKs), Src family kinases, and epidermal growth factor receptor (EGFR) kinases.[1][4][5][6] The piperidin-2-one moiety can also contribute to target engagement and influence the pharmacokinetic properties of the molecule.[1] Therefore, it is highly probable that derivatives of this scaffold will exhibit inhibitory activity against one or more protein kinases.

Q2: I've synthesized a derivative, but how do I determine its kinase selectivity profile?

The most comprehensive method for determining kinase selectivity is through broad-panel kinase screening, such as a KINOMEscan™ assay.[7][8][9] This competitive binding assay quantitatively measures the interactions of your compound against a large panel of kinases, providing a detailed map of its on- and off-target activities.[7][9] Cellular thermal shift assays (CETSA) can also be employed to assess target engagement in a cellular context.

Q3: My compound inhibits the desired kinase, but it also hits several off-targets. Where do I start with improving selectivity?

Improving selectivity is a cornerstone of medicinal chemistry and typically involves a systematic structure-activity relationship (SAR) study. The key is to identify modifications to the core scaffold that disproportionately reduce binding to off-targets while maintaining or improving affinity for the desired target. Strategies include:

  • Targeting non-conserved residues: Exploit differences in the amino acid sequences of the ATP-binding pockets between your primary target and off-targets.

  • Structure-based design: If a crystal structure of your compound bound to its target or a close homolog is available, you can design modifications that enhance specific interactions with the target kinase.

  • Modulating physicochemical properties: Altering properties like lipophilicity and hydrogen bonding capacity can influence the selectivity profile.

Q4: What are the key reactive sites on the this compound scaffold for derivatization?

The two chlorine atoms on the pyrimidine ring are the primary handles for synthetic modification via nucleophilic aromatic substitution (SNAr).[1] The reactivity of these positions (C2 and C6) can be modulated by reaction conditions and the nature of the nucleophile.[10] Additionally, the piperidin-2-one ring offers opportunities for functionalization, such as N-alkylation or N-arylation, to further explore the chemical space.[11]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental challenges you may encounter.

Guide 1: Troubleshooting Poor Selectivity in Initial Screens

Problem: Your initial kinase screen reveals that your lead compound hits multiple kinases with similar potency, making it difficult to establish a clear on-target effect.

Causality: Promiscuity among kinase inhibitors is common, especially for those targeting the highly conserved ATP-binding site.[2] Your initial hit may be binding to a common structural feature shared by several kinases.

Solutions:

  • Analyze the Kinome Tree Plot: Visualize your screening data on a kinome tree plot. This will help you identify if the off-targets belong to a specific kinase family. If the off-targets are closely related to your primary target, achieving selectivity will be more challenging and require subtle modifications. If they are from distant families, there are likely more significant structural differences to exploit.

  • Dose-Response Confirmation: Perform 10-point dose-response curves for the primary target and key off-targets to confirm their IC50 or Kd values. A single-point screen can sometimes be misleading.

  • Initiate a Focused SAR Campaign: Begin by making conservative modifications to the scaffold. The following workflow can guide your initial synthetic strategy.

    troubleshooting_selectivity Start Initial Hit with Poor Selectivity C4_Mod Synthesize Analogs with Diverse Substituents at C4/C6 of Pyrimidine Start->C4_Mod SNAr Reactions Piperidine_Mod Synthesize Analogs with Modifications on the Piperidin-2-one Ring Start->Piperidine_Mod N-Alkylation/Arylation Screen Screen Analogs Against Primary Target and Key Off-Targets C4_Mod->Screen Piperidine_Mod->Screen Analyze Analyze SAR Data: Identify Substituents that Improve Selectivity Screen->Analyze Iterate Iterate on Promising Scaffolds Analyze->Iterate

    Caption: Initial SAR workflow for improving selectivity.

Guide 2: Addressing Synthetic Challenges in Analog Synthesis

Problem: You are struggling to control the regioselectivity of nucleophilic substitution on the 2,6-dichloropyrimidine core, leading to mixtures of isomers that are difficult to separate.

Causality: The electronic properties of the pyrimidine ring make both the C2 and C6 positions susceptible to nucleophilic attack. The regioselectivity can be influenced by the nature of the nucleophile, solvent, temperature, and the presence of substituents on the pyrimidine ring.

Solutions:

  • For C6-Substitution Preference: In many cases, the C6 position is more reactive towards nucleophilic attack. To favor substitution at this position, you can employ milder reaction conditions (e.g., lower temperature) and less reactive nucleophiles.

  • For C2-Substitution Preference: Achieving C2 selectivity can be more challenging. Some strategies include:

    • Bulky Nucleophiles: Steric hindrance can disfavor attack at the C6 position, which is flanked by the piperidinone substituent at C5.

    • Palladium Catalysis: The use of specific palladium catalysts has been shown to favor amination at the C4 position (analogous to C6 in this scaffold) of 2,4-dichloropyrimidines.[10] A similar strategy could be explored here.

    • Stepwise Synthesis: Protect one of the chloro-positions, perform the substitution at the other, and then deprotect and substitute the second position.

Table 1: General Guidance for Regioselective Substitution of 2,6-Dichloropyrimidines

Desired Position of SubstitutionGeneral StrategyExample Conditions
C6 Standard SNArAmine nucleophile, DIPEA, n-BuOH, 80-120 °C
C2 Steric hindranceBulky secondary amine, higher temperature
C2 CatalysisPd(OAc)2, ligand (e.g., dppb), LiHMDS, THF
Guide 3: Troubleshooting Kinase Profiling Assays

Problem: Your KINOMEscan™ results show a high degree of variability between runs, or the data is inconsistent with your in-house enzymatic assays.

Causality: Discrepancies can arise from several sources, including compound stability, assay format differences (binding vs. enzymatic), and ATP concentration effects.

Solutions:

  • Verify Compound Purity and Stability: Ensure the compound submitted for screening is of high purity (>95%) and is stable under the assay conditions. Degradation can lead to inconsistent results.

  • Understand Assay Differences: A KINOMEscan™ assay is a competitive binding assay that measures the thermodynamic dissociation constant (Kd) in the absence of ATP.[9] In contrast, enzymatic assays measure the IC50, which is dependent on the ATP concentration. For ATP-competitive inhibitors, the IC50 will increase with higher ATP concentrations. Ensure your in-house assays are run at a consistent and physiologically relevant ATP concentration (typically the Km for the kinase).

  • Review Assay Protocol for Potential Interferences: While the KINOMEscan™ platform is robust, consider the possibility of compound interference if you observe unexpected results across a large number of unrelated kinases. This is rare but can be investigated with the service provider.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyrimidine Core

This protocol describes a general method for substituting one of the chlorine atoms on the this compound scaffold with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous n-butanol (or other suitable solvent like DMF, dioxane)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous n-butanol.

  • Add the amine nucleophile (1.1 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired monosubstituted product.

Protocol 2: Workflow for Kinase Selectivity Profiling using KINOMEscan™

This protocol outlines the typical workflow for assessing the selectivity of a lead compound.

kinome_scan_workflow Compound_Prep Prepare High-Purity Compound (>95%) Dissolve in DMSO to 10 mM Submit Submit Compound for Single-Point Screen (e.g., 1 µM concentration) Compound_Prep->Submit Receive_Data Receive Percentage of Control Data Submit->Receive_Data Analyze_Hits Identify Hits (e.g., <10% of Control) Receive_Data->Analyze_Hits Select_Followup Select Primary Target and Key Off-Targets for Kd Determination Analyze_Hits->Select_Followup Submit_Kd Submit for 10-Point Dose-Response Kd Profiling Select_Followup->Submit_Kd Final_Data Receive Kd Values and Selectivity Profile Submit_Kd->Final_Data

Caption: Workflow for a typical KINOMEscan™ experiment.

Data Interpretation:

  • Percentage of Control: A lower percentage indicates stronger binding of your compound to the kinase.

  • Selectivity Score (S-score): This score provides a quantitative measure of selectivity. A lower S-score indicates a more selective compound.

  • Kd Values: The dissociation constant provides a measure of binding affinity. A lower Kd value indicates a higher affinity.

Part 4: Data Presentation

Table 2: Hypothetical Kinase Selectivity Data for a Derivative

This table illustrates how to present selectivity data for a hypothetical analog, "Compound X," where modifications at the C6 position of the pyrimidine have been made to improve selectivity for Kinase A over Kinase B and Kinase C.

CompoundModificationKinase A Kd (nM)Kinase B Kd (nM)Kinase C Kd (nM)Selectivity (B/A)Selectivity (C/A)
Parent Scaffold -Cl at C61530502x3.3x
Compound X -NH-cPr at C610500>100050x>100x

This data clearly demonstrates that the introduction of a cyclopropylamino group at the C6 position significantly enhanced the selectivity for Kinase A.

References

Technical Support Center: Biological Evaluation of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one . This guide is designed to provide expert advice and troubleshooting for common pitfalls encountered during its biological evaluation. Given its structural motifs, particularly the dichloropyrimidine core, this compound is anticipated to function as an inhibitor of specific enzymes, such as protein kinases, which are common targets for such derivatives.[1][2][3][4] This guide will therefore focus on the experimental journey from initial compound handling to advanced cellular and biochemical assays, framed within the context of evaluating a novel enzyme inhibitor.

Section 1: Compound Handling and Initial Characterization

The journey of biological evaluation begins with proper handling and characterization of the compound. Overlooking these initial steps can lead to misinterpretation of data throughout the experimental workflow.

FAQ: Compound Solubility and Stability

Question: My this compound is not dissolving well in my aqueous assay buffer. What could be the issue and how can I resolve it?

Answer: Poor aqueous solubility is a common challenge for small molecule drug candidates, with an estimated 70-90% of compounds in the development pipeline facing this issue.[5][6] The planar and hydrophobic nature of heterocyclic compounds like this one can contribute to low solubility.[7][8]

Troubleshooting Steps:

  • Solvent Selection: Initially, create a high-concentration stock solution in an organic solvent like DMSO. For your final assay concentration, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • pH Adjustment: The piperidin-2-one and pyrimidine rings have ionizable nitrogens. The solubility of the compound might be pH-dependent. Test the solubility in a small range of buffers with different pH values.

  • Use of Solubilizing Agents: If solubility remains an issue, consider the use of excipients like cyclodextrins, but be aware that these can sometimes interfere with assays.

  • Buffer Stability: It is crucial to assess the compound's stability in your chosen buffer.[9] An unstable compound can degrade over the course of an experiment, leading to inaccurate results. Incubate the compound in the assay buffer for the duration of your experiment and analyze for degradation using HPLC.

Parameter Recommendation Rationale
Primary Stock Solvent 100% DMSOHigh dissolving power for many organic molecules.
Final Assay Solvent Conc. < 0.5% v/vMinimizes solvent toxicity and non-specific effects in cells.
Initial Solubility Test Kinetic and Thermodynamic Solubility AssaysTo understand both the immediate and equilibrium solubility.
Stability Assessment HPLC analysis over time at 37°CTo ensure compound integrity during the experiment.

Section 2: In Vitro Biochemical Assays

Biochemical assays are fundamental to determining the direct interaction between the compound and its purified target enzyme (e.g., a protein kinase).

FAQ: Inconsistent IC50 Values in Kinase Assays

Question: I am getting variable IC50 values for this compound in my kinase assay. What are the potential causes?

Answer: Inconsistent IC50 values are a frequent problem and can stem from multiple factors related to assay design and execution.[10] The half-maximal inhibitory concentration (IC50) is not an absolute value but is highly dependent on experimental conditions.[10][11] For pyrimidine-based inhibitors that are often ATP-competitive, the concentration of ATP is a critical factor.[12]

Troubleshooting Workflow:

A Inconsistent IC50 B Check Assay Components A->B C Review Assay Conditions A->C D Verify Data Analysis A->D E ATP Concentration B->E Is it an ATP-competitive inhibitor? F Enzyme/Substrate Quality B->F G Compound Stability B->G H Incubation Time C->H I Plate Effects C->I J Curve Fitting Model D->J Using 4-parameter logistic fit? K Data Normalization D->K

Caption: Troubleshooting inconsistent IC50 values.

Detailed Troubleshooting Steps:

  • ATP Concentration: If your target is a kinase, the measured IC50 value for an ATP-competitive inhibitor will be higher at higher ATP concentrations. Ensure you are using a consistent ATP concentration, ideally at or below the Km value for the enzyme, to get a more accurate measure of potency.

  • Enzyme and Substrate Quality: Use highly purified and active enzyme. Enzyme activity can decrease with improper storage. Validate the substrate and ensure it is not a limiting factor in the reaction.

  • Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.[13][14][15] For instance, fluorescence-based assays can be prone to interference from compounds that are themselves fluorescent.[15]

  • Data Analysis: The IC50 is derived from a dose-response curve.[16] Use a nonlinear regression model, typically a four-parameter logistic equation, to fit your data.[17] Ensure your top and bottom plateaus are well-defined by including proper controls (no inhibitor and maximal inhibition).[18]

Experimental Protocol: Radiometric Kinase Assay

Radiometric assays are considered the gold standard for kinase profiling due to their direct measurement of phosphorylation.[13]

Objective: To determine the IC50 of this compound against a target kinase.

Materials:

  • Purified active kinase

  • Specific peptide substrate

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound stock solution in DMSO

  • Phosphocellulose filter paper or plates

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • In a microplate, add the kinase, substrate, and compound dilution (final DMSO concentration <0.5%).

  • Initiate the reaction by adding a mix of cold ATP and [γ-³²P]ATP.

  • Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Wash the paper multiple times to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC50.

Section 3: Cellular Assays and Off-Target Effects

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context. However, this complexity introduces new challenges.

FAQ: Discrepancy Between Biochemical and Cellular Potency

Question: The IC50 of my compound is much higher in my cell-based assay compared to the biochemical assay. Why is there a difference?

Answer: A drop in potency from a biochemical to a cellular assay is a common observation and can be attributed to several factors inherent to the cellular environment.[10]

A Start: Compound with Unknown Metabolic Stability B Liver Microsomal Stability Assay A->B C Stable B->C High Stability D Unstable B->D Low Stability H Proceed to In Vivo PK Studies C->H E Proceed to Hepatocyte/S9 Stability Assays D->E F Identify Metabolic 'Soft Spots' E->F Metabolite ID G Medicinal Chemistry Optimization F->G G->B Re-evaluate

References

Validation & Comparative

A Comparative Guide to Dichloropyrimidine-Based Inhibitors: Situating 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one in the Drug Discovery Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile reactivity and prevalence in a multitude of clinically relevant inhibitors, particularly those targeting protein kinases. This guide provides a comparative analysis of this important chemical class, using the synthetically tractable molecule, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one , as a focal point. While specific biological performance data for this compound is not extensively published, its constituent parts—the reactive dichloropyrimidine "warhead" and the conformationally significant piperidin-2-one ring—offer a valuable lens through which to examine the broader class of dichloropyrimidine inhibitors. We will deconstruct its potential, compare it against well-characterized inhibitors from the literature, and provide robust experimental protocols for researchers seeking to evaluate such compounds.

Introduction: The Dichloropyrimidine Scaffold in Drug Design

Pyrimidine derivatives are ubiquitous in nature, forming the backbone of nucleobases in DNA and RNA, and are therefore central to numerous biological processes.[1] In drug discovery, this heterocycle is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. The addition of two chlorine atoms creates a dichloropyrimidine, a highly versatile intermediate.[2] The electron-withdrawing nature of the ring nitrogens and the chlorine atoms renders the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[3]

This reactivity is the key to their utility. It allows for:

  • Diversity-Oriented Synthesis: The chlorine atoms serve as excellent leaving groups, enabling the sequential and regioselective introduction of various functional groups to explore structure-activity relationships (SAR).[3][4]

  • Covalent Inhibition: The electrophilic pyrimidine ring can react with nucleophilic residues (most notably cysteine) in the active site of a target protein, forming an irreversible covalent bond. This can lead to enhanced potency and prolonged duration of action.[5]

This guide will explore these principles in the context of this compound and its relationship to other inhibitors built upon the dichloropyrimidine core.

Deconstruction of the Core Molecule: this compound

To understand the potential of this molecule, we must analyze its two primary components.

Property Value
Chemical Name This compound
CAS Number 1439818-91-3[6]
Molecular Formula C9H9Cl2N3O[6]
Molecular Weight 246.09 g/mol [6]
Key Structural Features 2,6-Dichloropyrimidine Moiety, Piperidin-2-one (Valerolactam) Moiety
The 2,6-Dichloropyrimidine "Warhead"

The reactivity of the chlorine atoms on a pyrimidine ring generally follows the order C4(6) > C2.[7][3] In a 2,6-dichloropyrimidine, both positions are highly activated for nucleophilic substitution. This dual reactivity makes the scaffold an excellent starting point for building molecular libraries or for designing covalent inhibitors that can engage with a target protein. The chlorine atoms provide reactive handles for derivatization, allowing chemists to modify the molecule to optimize its biological activity.[8][9]

The Piperidin-2-one Scaffold

The piperidine ring system is another privileged structure in medicinal chemistry, frequently found in natural products and pharmaceuticals.[8] It provides a stable, three-dimensional scaffold that can position functional groups in precise orientations for optimal target engagement. The piperidin-2-one (a lactam) portion of the molecule introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can be critical for anchoring the inhibitor within a protein's binding pocket.

Comparative Landscape of Dichloropyrimidine-Based Inhibitors

While this compound remains a molecule of potential, numerous other dichloropyrimidine derivatives have been extensively characterized. By examining them, we can infer the likely applications and performance characteristics of our topic compound.

Case Study 1: Covalent Inhibition of MSK1

Recent research has identified a series of covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), where a 2,5-dichloropyrimidine core was found to react with a non-catalytic cysteine residue (Cys440).[5] This represents a clear example of the dichloropyrimidine scaffold acting as a covalent "warhead" through an SNAr reaction.[5] The displacement of one of the chlorine atoms by the cysteine thiol forms a permanent bond, leading to potent and sustained inhibition.[5]

Case Study 2: ATP-Competitive Inhibition of Clk and Dyrk Kinases

Substituted pyrimidines have been developed as highly potent and selective inhibitors of the cdc2-like (Clk) and dual-specificity tyrosine-phosphorylation-regulated (Dyrk) kinase families.[10] In the synthesis of these inhibitors, 2,4-dichloropyrimidine is often used as a starting material.[10] Through sequential substitution reactions (e.g., Suzuki coupling followed by nucleophilic substitution), the scaffold is elaborated to create molecules that compete with ATP for the kinase binding site.[10] This highlights the role of the dichloropyrimidine core as a versatile platform for generating non-covalent, high-affinity ligands.

The following table summarizes the performance of several well-characterized kinase inhibitors that utilize a dihalopyrimidine core, providing a benchmark for what could be achieved through the derivatization of this compound.

Inhibitor/Series Target Kinase(s) IC₅₀ (nM) Mechanism of Action Reference
MSK1 Covalent Inhibitor (Compound 1) MSK1200Covalent (SNAr reaction with Cys440)[5]
ML315 Clk1, Clk2, Clk429, 29, 8 (respectively)ATP-Competitive[10]
Axitinib (Contains a chloropyrimidine-like indole core)VEGFR-20.2ATP-Competitive[11]
Pazopanib (Synthesized from dichloropyrimidine)VEGFR-230 (Ki value)ATP-Competitive[4]

Experimental Methodologies for Inhibitor Characterization

For researchers aiming to explore the biological activity of this compound or similar novel compounds, a systematic workflow is essential.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Synthesis Synthesis via SNAr (Protocol 1) Library Create Analog Library Synthesis->Library Explore SAR Assay Biochemical Kinase Assay (Protocol 2) Library->Assay Selectivity Kinome Selectivity Screen Assay->Selectivity Determine Potency & Selectivity Covalent Covalent Binding Assay (Protocol 3) Selectivity->Covalent If Covalent Hypothesized Cellular Cell-Based Assays (Viability, Target Engagement) Covalent->Cellular

Caption: Workflow for the evaluation of novel dichloropyrimidine inhibitors.

Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative method for displacing a chlorine atom on the pyrimidine ring with an amine nucleophile, a foundational step in creating analogs.

Rationale: This method leverages the high electrophilicity of the pyrimidine C4/C6 positions. The choice of base and solvent is critical to facilitate the reaction while minimizing side products.

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or isopropanol.[12]

  • Add the desired amine nucleophile (1.1 equivalents).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl byproduct.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-140 °C) under an inert atmosphere (e.g., N₂).[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired substituted pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol determines the potency (IC₅₀) of a compound against a target kinase by measuring ATP consumption.

Rationale: Kinases consume ATP to phosphorylate their substrates. The amount of remaining ATP is inversely proportional to kinase activity. The Kinase-Glo® assay uses a luciferase to generate a luminescent signal from the remaining ATP, providing a highly sensitive readout.[10]

Step-by-Step Methodology:

  • Prepare a serial dilution of the inhibitor compound in DMSO, then further dilute in assay buffer.

  • In a 384-well plate, add the kinase, the appropriate substrate peptide, and the serially diluted inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP at a concentration near its Kₘ value.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent lyses the cells (if applicable) and contains the luciferase and luciferin needed for the light-producing reaction.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to DMSO controls and plot the data against inhibitor concentration. Fit the curve using a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Covalent Binding Confirmation by Intact Protein Mass Spectrometry

This protocol validates whether an inhibitor forms a covalent bond with its target protein.

Rationale: Covalent bond formation results in a predictable mass increase in the target protein, equal to the molecular weight of the inhibitor. High-resolution mass spectrometry can detect this mass shift.[5]

G cluster_workflow Protein Target Protein (Mass = M) Complex Covalent Adduct (Mass = M + I - HCl) Protein->Complex SNAr Reaction + Cysteine Inhibitor Dichloropyrimidine Inhibitor (Mass = I) Inhibitor->Complex Incubate 1. Incubate Protein + Inhibitor Desalt 2. Desalt Sample (Remove excess inhibitor) Incubate->Desalt Analyze 3. LC-MS Analysis (Detect Mass Shift) Desalt->Analyze

Caption: Mechanism and workflow for confirming covalent inhibition via mass spectrometry.

Step-by-Step Methodology:

  • Incubate the purified target protein with a molar excess (e.g., 10-fold) of the dichloropyrimidine inhibitor for a set time (e.g., 2 hours) at room temperature.

  • As a control, incubate the protein with vehicle (DMSO) under identical conditions.

  • Quench the reaction and remove unbound inhibitor using a desalting column or buffer exchange spin column.

  • Analyze the protein samples by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting mass spectra to determine the intact mass of the protein from the control and inhibitor-treated samples.

  • A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus HCl, which is lost during the SNAr reaction) confirms covalent modification.

Conclusion and Future Directions

The dichloropyrimidine scaffold remains a highly valuable and versatile starting point for the development of potent and selective inhibitors. While This compound is not yet a well-characterized inhibitor, its structure embodies the key features that have led to success in this chemical class. The reactive dichloropyrimidine moiety offers a handle for either covalent modification of a target or for the construction of diverse compound libraries, while the piperidin-2-one provides a rigid scaffold with key hydrogen bonding features.

Future research on this molecule should focus on an initial broad screening against a panel of protein kinases to identify potential targets. Subsequent work would involve the synthesis of an analog library via nucleophilic substitution at the C2 and C6 positions to establish a structure-activity relationship and optimize for potency and selectivity against any identified hits. The protocols outlined in this guide provide a robust framework for undertaking such an investigation, paving the way for the potential discovery of novel therapeutic agents.

References

A Researcher's Guide to the Comparative Analysis of Novel Kinase Inhibitors: Evaluating 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds

The deregulation of protein kinase activity is a cornerstone of many human diseases, most notably cancer. This has positioned protein kinases as one of the most critical classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized the therapeutic landscape, offering targeted treatment options with improved efficacy and reduced toxicity compared to traditional chemotherapy.[2] The pyrimidine scaffold is a well-established pharmacophore in the design of potent kinase inhibitors, with numerous derivatives approved for clinical use.[3] This is due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[4]

This guide focuses on a compound of interest, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one , which combines the privileged pyrimidine core with a piperidinone moiety.[5] While specific public-domain data on its kinase inhibitory profile is limited, its structural features suggest significant potential as an anticancer agent.[5] This document will serve as a comprehensive manual for researchers and drug development professionals on how to conduct a rigorous comparative analysis of such a novel compound against well-characterized, clinically relevant kinase inhibitors. We will use Imatinib , Dasatinib , and Sorafenib as benchmarks to illustrate the process.

The Benchmarks: A Snapshot of Known Kinase Inhibitors

A meaningful comparison requires well-defined reference compounds. The chosen inhibitors—Imatinib, Dasatinib, and Sorafenib—represent different classes and target profiles, providing a broad context for evaluating a new chemical entity.

Kinase InhibitorPrimary TargetsMechanism of ActionTherapeutic Applications
Imatinib BCR-ABL, c-KIT, PDGFR[6][7]ATP-competitive inhibitor, binds to the inactive conformation of the kinase.[7]Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[7]
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFRβ[8][9]Potent, multi-targeted ATP-competitive inhibitor, binds to both active and inactive conformations of BCR-ABL.[8]CML (including imatinib-resistant cases), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[8]
Sorafenib RAF kinases (BRAF, CRAF), VEGFR, PDGFR, c-KIT, FLT-3[1][10]Multi-kinase inhibitor targeting both tumor cell proliferation and angiogenesis.[1]Hepatocellular Carcinoma (HCC), Renal Cell Carcinoma (RCC), Differentiated Thyroid Carcinoma (DTC)[1]

Comparative Structural Analysis

The first step in a comparative analysis is an examination of the chemical structures. This can provide initial hypotheses about potential targets and mechanisms of action.

DOT script for chemical structures:

cluster_0 This compound cluster_1 Imatinib cluster_2 Dasatinib cluster_3 Sorafenib 5_2_6_Dichloropyrimidin_4_yl_piperidin_2_one 5_2_6_Dichloropyrimidin_4_yl_piperidin_2_one Imatinib Imatinib Dasatinib Dasatinib Sorafenib Sorafenib

Caption: Chemical structures of the novel compound and selected known kinase inhibitors.

The dichloropyrimidine moiety in "this compound" is a key feature, as the chlorine atoms can act as leaving groups for nucleophilic substitution, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.[5] The piperidinone ring adds a three-dimensional character to the molecule, which can influence its binding to the kinase active site.

Experimental Workflow for Comparative Analysis

A robust comparison relies on standardized experimental protocols. The following workflow outlines the key steps for characterizing a novel kinase inhibitor and comparing it to established drugs.

DOT script for experimental workflow:

cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Comparative Data Analysis a In Vitro Kinase Inhibition Assay b Determine IC50 values against a panel of kinases a->b c Assess kinase selectivity profile b->c h Compare IC50 and GI50 values with known inhibitors c->h d Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) e Determine GI50/IC50 in cancer cell lines d->e e->h f Western Blotting for target phosphorylation g Confirm on-target activity in a cellular context f->g g->h i Analyze selectivity profiles h->i j Evaluate structure-activity relationships i->j

Caption: A streamlined workflow for the comparative analysis of a novel kinase inhibitor.

Detailed Experimental Protocols

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound ("this compound") and reference inhibitors (Imatinib, Dasatinib, Sorafenib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test and reference compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compounds.

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell lines (e.g., K562 for CML, A431 for EGFR-driven cancers)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Test and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and reference compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[12]

Signaling Pathway Context

Understanding the signaling pathways targeted by the benchmark inhibitors is crucial for interpreting the results of the cellular assays. For instance, a compound active against CML cell lines might be targeting the BCR-ABL pathway.

DOT script for a simplified BCR-ABL signaling pathway:

cluster_0 BCR-ABL Signaling cluster_1 Inhibitor Action BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition STAT5->Proliferation Imatinib_Dasatinib Imatinib / Dasatinib Imatinib_Dasatinib->BCR_ABL Inhibit

Caption: A simplified diagram of the BCR-ABL signaling pathway and the inhibitory action of Imatinib and Dasatinib.

Conclusion and Future Directions

While "this compound" remains a compound with underexplored potential, this guide provides a robust framework for its systematic evaluation. By employing the described biochemical and cell-based assays and comparing the results to established kinase inhibitors like Imatinib, Dasatinib, and Sorafenib, researchers can effectively characterize its potency, selectivity, and cellular activity. This comparative approach is essential for identifying promising new therapeutic candidates and advancing the field of targeted cancer therapy. The versatile dichloropyrimidine scaffold of the novel compound also presents an exciting opportunity for medicinal chemists to generate a focused library of analogs, potentially leading to the discovery of highly potent and selective kinase inhibitors.

References

A Senior Application Scientist's Guide to Validating Target Engagement of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous testing and validation. A critical milestone in this process is confirming that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of leading methodologies for validating the target engagement of "5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" (hereafter referred to as DCPip-2), a novel investigational compound.

The chemical architecture of DCPip-2, featuring a dichloropyrimidine scaffold, is prevalent in a class of potent enzyme inhibitors, particularly protein kinases.[1] Pyrimidine derivatives are known to function as bioisosteres of the purine ring in ATP, enabling them to competitively bind to the ATP-binding pocket of kinases.[2] Given this structural precedent, this guide will proceed with the plausible hypothetical target for DCPip-2: Aurora Kinase A , a serine/threonine kinase that is a key regulator of mitotic progression and a high-value target in oncology.[3]

This document is structured to provide not just protocols, but the scientific rationale behind them. We will explore three orthogonal, industry-standard assays: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). By comparing their principles, workflows, and the nature of the data they generate, this guide aims to equip you with the expertise to design a robust target validation strategy.

The Central Role of Aurora Kinase A in Cell Proliferation

Aurora Kinase A is a pivotal enzyme in the regulation of the cell cycle. Its overexpression is a common feature in many human cancers and is often correlated with poor prognosis. The kinase's primary role is to ensure the proper formation and function of the mitotic spindle, a complex machinery responsible for segregating chromosomes during cell division. Dysregulation of Aurora Kinase A can lead to chromosomal instability, a hallmark of cancer. Therefore, small molecule inhibitors that can directly bind to and inhibit Aurora Kinase A are of significant therapeutic interest.

Below is a simplified representation of the signaling pathway involving Aurora Kinase A, which DCPip-2 is hypothesized to inhibit.

cluster_0 Upstream Regulation cluster_1 Aurora Kinase A Activation & Function cluster_2 Cellular Outcome Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor_Tyrosine_Kinases->Signaling_Cascade Aurora_A_Gene AURKA Gene Transcription Signaling_Cascade->Aurora_A_Gene Aurora_A_Protein Aurora Kinase A (Inactive) Aurora_A_Gene->Aurora_A_Protein Aurora_A_Active Aurora Kinase A (Active) Aurora_A_Protein->Aurora_A_Active Phosphorylation Spindle_Assembly Mitotic Spindle Assembly Aurora_A_Active->Spindle_Assembly Aneuploidy_Cancer Aneuploidy & Cancer Aurora_A_Active->Aneuploidy_Cancer (If Dysregulated) DCPip_2 DCPip-2 (Hypothetical Inhibitor) DCPip_2->Aurora_A_Active Inhibition Cell_Cycle_Progression Cell Cycle Progression Spindle_Assembly->Cell_Cycle_Progression Normal_Proliferation Normal Proliferation Cell_Cycle_Progression->Normal_Proliferation

Figure 1: Hypothetical signaling pathway of Aurora Kinase A.

At a Glance: Comparison of Target Engagement Validation Methods

The selection of an appropriate validation method is contingent on several factors, including the stage of drug development, the nature of the target protein, available resources, and the specific question being asked—be it confirmation of binding, affinity, or kinetics.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Ligand-induced thermal stabilization of the target protein in a cellular environment.[4]Real-time, label-free detection of binding events at a sensor surface by measuring changes in the refractive index.[5]Measures changes in the rotational speed of a fluorescently labeled probe upon binding to a larger protein.[6]
Environment Intact cells or cell lysatesIn vitro (purified components)In vitro (purified components)
Labeling Label-free for compound and endogenous proteinLabel-free for analyte (compound)Requires a fluorescent probe
Key Output Target engagement confirmation, cellular EC50Binding affinity (KD), kinetics (kon, koff)Binding affinity (Ki, IC50)
Throughput Medium to High (plate-based formats available)Low to MediumHigh
Primary Use Case Validating on-target activity in a physiological contextDetailed kinetic characterization, fragment screeningHigh-throughput screening (HTS), affinity determination

Cellular Thermal Shift Assay (CETSA): Confirming Engagement in a Native Environment

CETSA is a powerful biophysical assay that allows for the direct assessment of a compound's binding to its target within the native, complex environment of the cell.[7] The core principle is that when a protein binds to a ligand (like DCPip-2), it generally becomes more stable and resistant to heat-induced denaturation.[4]

Scientific Rationale

By treating cells with DCPip-2 and then subjecting them to a temperature gradient, we can determine the melting temperature (Tm) of Aurora Kinase A. If DCPip-2 binds to the kinase, the Tm will shift to a higher temperature compared to untreated cells. This thermal shift is a direct indicator of target engagement.[8] This method is invaluable as it requires no modification to the compound and can be performed on endogenous proteins, providing strong physiological relevance.[7]

cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Treat_Cells Treat cells with DCPip-2 or Vehicle (DMSO) Heat_Cells Heat cell aliquots across a temperature gradient (e.g., 40-70°C) Treat_Cells->Heat_Cells Lyse_Cells Lyse cells (e.g., freeze-thaw) Heat_Cells->Lyse_Cells Centrifuge Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for Aurora Kinase A Collect_Supernatant->Western_Blot Quantify Quantify band intensity to generate melting curves Western_Blot->Quantify

Figure 2: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Experimental Protocol: CETSA for Aurora Kinase A
  • Cell Culture: Culture a human cancer cell line with known expression of Aurora Kinase A (e.g., HeLa or HCT116) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in culture medium. Treat the cell suspension with DCPip-2 at a final concentration of 10 µM or with vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Aliquoting and Heating: Aliquot 50 µL of the treated cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments). An unheated control should also be included.

  • Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blotting using a specific primary antibody against Aurora Kinase A.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble Aurora Kinase A relative to the unheated control against the temperature. Determine the Tm, which is the temperature at which 50% of the protein is denatured. A positive shift in Tm in the DCPip-2-treated samples compared to the vehicle control confirms target engagement.

Expected Data Summary
TreatmentTemperature (°C)% Soluble Aurora Kinase A (Normalized)
Vehicle (DMSO)40100%
4885%
5250% (Tm)
5620%
605%
DCPip-2 (10 µM)40100%
5295%
5680%
6050% (Tm)
6415%

Surface Plasmon Resonance (SPR): A Deep Dive into Binding Kinetics

While CETSA confirms if a compound binds its target in cells, SPR is the gold standard for elucidating the kinetics of that interaction in vitro.[5] It provides real-time, label-free data on how quickly a compound binds to its target (the association rate, k_on) and how long it remains bound (the dissociation rate, k_off). The ratio of these rates determines the binding affinity (K_D).

Scientific Rationale

In an SPR experiment, purified Aurora Kinase A protein is immobilized on a sensor chip. A solution containing DCPip-2 is then flowed over the surface. The binding of DCPip-2 to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[9] This allows for the precise calculation of kinetic parameters, which are invaluable for structure-activity relationship (SAR) studies and lead optimization. For instance, a compound with a slow k_off (long residence time) may exhibit a more durable pharmacological effect.

cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Association cluster_2 Step 3: Dissociation cluster_3 Step 4: Regeneration & Analysis Immobilize_Protein Immobilize purified Aurora Kinase A on a sensor chip (e.g., via amine coupling) Flow_Compound Flow DCPip-2 solution (analyte) at various concentrations over the surface Immobilize_Protein->Flow_Compound Measure_Association Measure RU increase as DCPip-2 binds to the kinase Flow_Compound->Measure_Association Flow_Buffer Flow running buffer alone over the surface Measure_Association->Flow_Buffer Measure_Dissociation Measure RU decrease as DCPip-2 dissociates Flow_Buffer->Measure_Dissociation Regenerate_Surface Inject a regeneration solution to remove all bound DCPip-2 Measure_Dissociation->Regenerate_Surface Fit_Data Fit the sensorgram data to a binding model to calculate kon, koff, and KD Regenerate_Surface->Fit_Data

Figure 3: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Experimental Protocol: SPR for DCPip-2 and Aurora Kinase A
  • Protein Immobilization: Purify recombinant human Aurora Kinase A. Immobilize the kinase onto a CM5 sensor chip using standard amine coupling chemistry. The goal is to achieve an immobilization level of ~10,000 RU. A reference flow cell should be activated and blocked without protein to serve as a control for non-specific binding.

  • Analyte Preparation: Prepare a dilution series of DCPip-2 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 1 nM to 1 µM.

  • Binding Measurement:

    • Association: Inject each concentration of DCPip-2 over the sensor and reference surfaces for 120 seconds to monitor the association phase.

    • Dissociation: Switch to flowing only the running buffer for 300 seconds to monitor the dissociation phase.

  • Surface Regeneration: After each cycle, inject a low pH glycine solution (e.g., 10 mM glycine-HCl, pH 2.5) to regenerate the sensor surface by removing all bound compound.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters k_on, k_off, and the equilibrium dissociation constant, K_D (k_off/k_on).

Expected Data Summary
DCPip-2 Conc.Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (nM)
1 µM1.5 x 10⁵1.2 x 10⁻³8.0
500 nM1.5 x 10⁵1.2 x 10⁻³8.0
100 nM1.5 x 10⁵1.2 x 10⁻³8.0
50 nM1.5 x 10⁵1.2 x 10⁻³8.0
10 nM1.5 x 10⁵1.2 x 10⁻³8.0
Average 1.5 x 10⁵ 1.2 x 10⁻³ 8.0

Fluorescence Polarization (FP): A High-Throughput Approach for Affinity Determination

Fluorescence Polarization (FP) is a solution-based technique that is highly amenable to high-throughput screening (HTS) and is excellent for determining the potency of inhibitors in a competitive binding format.[10]

Scientific Rationale

The principle of FP relies on the observation that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light.[6] However, when this tracer binds to a large protein like Aurora Kinase A, its tumbling is slowed dramatically, and the emitted light remains highly polarized.

In a competitive FP assay, we can measure the ability of DCPip-2 to displace a known fluorescent tracer from the ATP-binding site of Aurora Kinase A. As DCPip-2 binds to the kinase, it displaces the tracer, which begins to tumble freely again, leading to a decrease in the polarization signal. This decrease is proportional to the concentration of DCPip-2, allowing for the calculation of an IC50 value.[11]

cluster_0 Step 1: Assay Setup cluster_1 Step 2: Incubation cluster_2 Step 3: Measurement cluster_3 Step 4: Analysis Prepare_Reagents Prepare assay buffer, purified Aurora Kinase A, fluorescent tracer, and a dilution series of DCPip-2 Add_Reagents In a microplate, add kinase, tracer, and DCPip-2 (or DMSO) Prepare_Reagents->Add_Reagents Incubate Incubate at room temperature to reach binding equilibrium Add_Reagents->Incubate Read_Plate Measure fluorescence polarization on a plate reader Incubate->Read_Plate Plot_Data Plot polarization signal vs. DCPip-2 concentration Read_Plate->Plot_Data Calculate_IC50 Fit the dose-response curve to calculate the IC50 value Plot_Data->Calculate_IC50

Figure 4: Fluorescence Polarization (FP) assay workflow.

Detailed Experimental Protocol: Competitive FP for DCPip-2
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Aurora Kinase A: Prepare a working solution of the purified kinase in assay buffer. The optimal concentration should be determined empirically but is typically around the K_D of the tracer.

    • Fluorescent Tracer: Use a commercially available, fluorescently labeled ATP-competitive kinase inhibitor known to bind Aurora Kinase A. Prepare a working solution at a concentration of ~1-2 nM.

    • DCPip-2: Prepare a serial dilution of DCPip-2 in assay buffer containing a constant concentration of DMSO (e.g., 1%).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the DCPip-2 serial dilution to the wells. Include wells with buffer and DMSO only for high (bound) and low (unbound tracer) polarization controls.

    • Add 5 µL of the Aurora Kinase A working solution to all wells except the low polarization control.

    • Add 5 µL of the fluorescent tracer working solution to all wells.

  • Incubation: Mix the plate gently and incubate for 1 hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: Convert the raw polarization data to a percentage of inhibition relative to the high and low controls. Plot the percent inhibition against the logarithm of the DCPip-2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary
Log [DCPip-2] (M)Fluorescence Polarization (mP)% Inhibition
-92500%
-8.52455%
-820050%
-7.515595%
-7150100%
Calculated IC50 10 nM

Conclusion: An Integrated Approach to Target Validation

Confirming that a small molecule engages its intended target is a cornerstone of modern drug discovery. No single assay can provide a complete picture. The three methods detailed in this guide—CETSA, SPR, and FP—offer orthogonal yet complementary insights into the interaction between our hypothetical inhibitor, DCPip-2, and its target, Aurora Kinase A.

  • CETSA provides the crucial, physiologically relevant evidence of target binding within a living cell.

  • SPR offers an unparalleled, detailed view of the binding kinetics, which is essential for optimizing drug-target residence time and understanding structure-activity relationships.

  • FP delivers a robust, high-throughput method for quantifying inhibitor potency, making it ideal for screening and lead optimization campaigns.

By employing a multi-assay strategy, researchers can build a comprehensive and compelling data package that validates the mechanism of action of their compound. This rigorous, evidence-based approach not only fosters confidence in a molecule's therapeutic potential but also significantly de-risks its progression through the drug development pipeline.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the principle of molecular targeted therapy has revolutionized treatment paradigms, particularly in oncology. The success of this approach hinges on the development of small molecules that exhibit high affinity and specificity for their intended biological target. However, the journey from a promising chemical entity to a safe and effective therapeutic is fraught with challenges, chief among them being off-target activity. Unintended interactions can lead to diminished efficacy, unexpected toxicities, or complex polypharmacology that can confound clinical development. It is therefore imperative to conduct a rigorous and comprehensive cross-reactivity profile for any lead compound.

This guide provides an in-depth technical comparison and workflow for characterizing the selectivity of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one , a heterocyclic compound featuring a dichloropyrimidine core. This scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases by competing with ATP at the enzyme's active site.[1][2][3] Given this high probability of kinase interaction, this guide will focus on a systematic, multi-tiered approach to map its kinome-wide selectivity, validate on- and off-target interactions, and confirm target engagement in a physiologically relevant cellular environment. We will compare the data generated from broad-panel screening with focused dose-response assays and orthogonal cellular validation methods, providing researchers with a robust framework for decision-making in the early stages of drug development.

The Compound in Focus: A Structural Rationale for Kinase Profiling

The structure of this compound combines two key heterocyclic systems. The pyrimidine ring is a privileged scaffold found in numerous FDA-approved kinase inhibitors.[4][5][6] Its nitrogen atoms are adept at forming critical hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[5] Furthermore, the two chlorine atoms on the pyrimidine ring are excellent leaving groups, making the compound a versatile synthetic intermediate but also potentially reactive.[7] The piperidin-2-one moiety provides a three-dimensional structure that can be further modified to enhance potency and selectivity.[7] This structural makeup strongly suggests that the compound's primary mechanism of action could involve kinase inhibition, making a comprehensive kinome-wide cross-reactivity screen the logical first step in its pharmacological evaluation.

A Strategic Tiered Approach to Selectivity Profiling

A robust assessment of inhibitor selectivity is not achieved through a single experiment. A tiered workflow is the most efficient and cost-effective strategy, beginning with a broad survey to identify potential interactions, followed by more precise, quantitative assays for confirmation, and culminating in validation within a cellular context.[8] This approach ensures that resources are focused on the most relevant interactions and provides a self-validating system where data from one tier supports the next.

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Part 1: In Vitro Profiling – From Broad Scan to Potency Determination

The initial phase of profiling aims to map the interaction landscape of the compound against a large, representative panel of kinases to identify both the intended target and any potential off-targets.

Tier 1: Primary Screen with a Broad Kinome Panel

The most effective method for an initial broad screen is a competition binding assay, which measures the ability of a test compound to displace a known, high-affinity ligand from the kinase active site.[9] This format is independent of enzyme activity, allowing for the screening of hundreds of kinases in parallel, including those for which robust activity assays are difficult to develop.[10] For this guide, we will use a hypothetical dataset based on the KINOMEscan® platform, screening the compound at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Experimental Data: Tier 1 Kinome Scan

The results are typically expressed as percent inhibition (% Inhibition) relative to a control. A higher percentage indicates stronger displacement of the probe and thus, higher affinity.

Kinase Target Kinase Family % Inhibition at 10 µM Interpretation
CDK9/CycT1 CMGC98% Strong Hit - Potential Primary Target
CDK2/CycA CMGC92% Strong Hit - Potential Off-Target
GSK3β CMGC81% Strong Hit - Potential Off-Target
SRC Tyrosine Kinase45% Moderate Hit - Lower Priority
p38α (MAPK14) CMGC32% Weak Hit - Likely Non-significant
AKT1 AGC5% No significant interaction
... (400+ other kinases)...<30%No significant interaction

This table represents a small, illustrative subset of a full kinome scan.

Causality Behind Experimental Choice: A binding assay is chosen over an activity assay for the primary screen because it is more scalable and universally applicable across the kinome. It directly measures the physical interaction between the compound and the kinase, which is the prerequisite for inhibition.[11] Screening at a high concentration (10 µM) is a standard practice to cast a wide net and avoid missing weaker but potentially relevant off-targets.

Tier 2: IC50 Determination for High-Affinity Hits

Hits identified in the primary screen (typically >70% inhibition) must be validated in a dose-response format to quantify their potency. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the compound's activity against different kinases. A radiometric kinase assay is a gold-standard method for this purpose, offering high sensitivity and a direct measure of enzymatic activity.[12][13]

Experimental Data: Tier 2 IC50 Comparison

Kinase Target IC50 (nM) Selectivity Ratio (vs. CDK9)
CDK9/CycT1 15 1 (Primary Target)
CDK2/CycA 180 12-fold
GSK3β 750 50-fold
SRC >10,000 >667-fold

Interpretation: The IC50 data confirms that this compound is a potent inhibitor of CDK9. It is 12-fold selective over CDK2 and 50-fold selective over GSK3β. The moderate hit against SRC from the primary screen was confirmed to be a low-potency interaction, highlighting the importance of this secondary validation step. A compound is generally considered selective if there is at least a 10-fold difference in potency between the primary target and off-targets.

Part 2: Orthogonal Validation – Confirming Cellular Target Engagement

While in vitro assays are essential, they do not fully replicate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and interactions with other proteins can significantly influence a compound's activity.[14] Therefore, an orthogonal validation method is required to confirm that the compound engages its target in a cellular context.

Tier 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[15][16] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[17][18] By heating cells treated with the compound across a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift," which is direct evidence of target engagement.

Experimental Data: Tier 3 CETSA Results

Target Condition Apparent Tagg (°C) Thermal Shift (ΔTagg) Interpretation
CDK9 Vehicle (DMSO)48.5-Baseline thermal stability
CDK9 Compound (1 µM)55.0+6.5°C Robust Target Engagement
GSK3β Vehicle (DMSO)52.0-Baseline thermal stability
GSK3β Compound (1 µM)52.5+0.5°C Negligible Cellular Engagement

Causality Behind Experimental Choice: CETSA is the ideal orthogonal assay because it moves the analysis from a purified, recombinant system to the complexity of a living cell. It directly measures the biophysical consequence of binding, providing strong, confirmatory evidence that the compound reaches and interacts with its intended target in its native environment. A significant thermal shift for CDK9, coupled with a negligible shift for the off-target GSK3β (despite its sub-micromolar in vitro IC50), demonstrates meaningful cellular selectivity. This could be due to poor permeability or high intracellular competition for GSK3β, factors not captured by in vitro assays.

Contextualizing the Data: Signaling Pathway Implications

The data indicates that this compound is a potent and selective cellular inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including oncogenes like MYC.[3] Inhibition of CDK9 leads to the downregulation of these short-lived transcripts, inducing apoptosis in cancer cells dependent on them.

Caption: Simplified CDK9 signaling pathway in transcriptional regulation.

Detailed Experimental Protocols

Protocol 1: Radiometric Kinase Assay (IC50 Determination)

This protocol is a generalized example and should be optimized for the specific kinase.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • ATP Mix: Prepare a stock of cold ATP in water. For the assay, mix cold ATP with [γ-³²P]-ATP to a final concentration of 10 µM (specific activity ~500 cpm/pmol).[19]

    • Substrate: Prepare a stock of a specific peptide substrate (e.g., for CDK9, a C-terminal domain peptide) in water.

    • Compound Dilution: Perform a serial dilution of this compound in 100% DMSO, typically from 10 mM down to 1 nM. Then, dilute these stocks into the kinase buffer.

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of the master mix containing the kinase and substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the ATP mix.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Detection:

    • Spot 75 µL of the reaction mixture onto P81 phosphocellulose filter paper.[13]

    • Wash the filter paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]-ATP.[20]

    • Wash once with acetone and let it air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa) to ~80% confluency.

    • Harvest and resuspend the cells in a culture medium at a density of 10 million cells/mL.

    • Treat the cells with the compound (e.g., 1 µM final concentration) or vehicle (DMSO) and incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[17]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[16]

  • Detection and Analysis:

    • Collect the supernatant and analyze the protein concentration of the target protein (e.g., CDK9) using Western Blot or ELISA.

    • Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples.

    • Fit the curves to determine the apparent aggregation temperature (Tagg). The difference in Tagg between the treated and vehicle samples is the thermal shift (ΔTagg).[21]

Conclusion

The comprehensive cross-reactivity profiling of This compound demonstrates a clear and systematic pathway from a structural hypothesis to cellular validation. The tiered approach, beginning with a broad kinome scan, efficiently identified CDK9 as a potent primary target and flagged CDK2 and GSK3β as potential off-targets. Subsequent quantitative IC50 determination confirmed high potency against CDK9 and established a quantitative measure of selectivity against the other hits.

Crucially, the orthogonal validation using CETSA provided direct evidence of robust CDK9 engagement within intact cells, while simultaneously revealing that the in vitro activity against GSK3β did not translate to significant cellular target binding. This highlights the indispensable value of cellular assays in predicting a compound's true biological activity. Based on this profile, this compound can be classified as a potent and selective CDK9 inhibitor, providing a solid foundation for further preclinical development as a potential anti-cancer agent targeting transcriptional addiction.

References

Efficacy comparison of "5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" in different cancer models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (FIN56) Across Diverse Cancer Models

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a small molecule compound more commonly known in scientific literature as FIN56 . We will delve into its unique mechanism of action, compare its efficacy across various preclinical cancer models, and provide detailed experimental protocols for researchers seeking to validate its effects. Our focus is to deliver an objective, data-driven comparison to inform future research and drug development efforts in oncology.

Introduction: Targeting a Novel Cell Death Pathway—Ferroptosis

For decades, cancer therapy has focused on inducing apoptosis, a well-known form of programmed cell death. However, many cancers develop resistance to apoptosis, creating a critical need for alternative therapeutic strategies.[1][2] Ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides, has emerged as a promising alternative.[3][4] Unlike apoptosis, ferroptosis is not dependent on caspase enzymes, allowing it to bypass common resistance mechanisms.[5]

FIN56 is a potent and specific small-molecule inducer of ferroptosis.[6] It was identified as a compound capable of triggering this unique cell death pathway, making it an invaluable research tool and a potential therapeutic candidate.[5][6] Notably, early research suggests FIN56 exhibits selectivity for cancer cells with specific RAS mutations, which are present in approximately 30% of all human cancers, highlighting its potential for targeted therapy.[5]

The Dual Mechanism of Action of FIN56

FIN56 induces ferroptosis through a sophisticated dual mechanism that distinguishes it from other ferroptosis inducers (FINs). It simultaneously disables a key cellular defense system against lipid peroxidation and disrupts the synthesis of an essential antioxidant.[7][8][9][10]

  • Degradation of Glutathione Peroxidase 4 (GPX4): FIN56 promotes the degradation of GPX4, the master regulator of ferroptosis and a critical enzyme that repairs toxic lipid peroxides.[6][7][10] This action is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link remains under investigation.[7][8]

  • Depletion of Coenzyme Q10 (CoQ10): Independently of its effect on GPX4, FIN56 binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway.[7][10] This activation shunts metabolic precursors towards squalene synthesis, thereby depleting the cellular pool of other essential molecules derived from the same pathway, most notably the potent antioxidant Coenzyme Q10.[1][6][7]

This two-pronged attack—removing the primary shield against lipid damage (GPX4) while also depleting a key antioxidant (CoQ10)—results in a catastrophic, iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to membrane damage and cell death.[6][9]

Caption: Dual mechanism of FIN56-induced ferroptosis.

Efficacy of FIN56 in Preclinical Cancer Models

FIN56 has demonstrated potent anti-tumor effects in a variety of preclinical models, particularly in solid tumors. Its efficacy varies depending on the cancer type and the experimental context.

Solid Tumors

FIN56 has shown significant promise in aggressive solid tumors like glioblastoma and has been evaluated in osteosarcoma and bladder cancer models.

Cancer TypeModel(s)Key FindingsCitation(s)
Glioblastoma (GBM) In Vitro: LN229, U118 cell linesDecreased cell viability, inhibited proliferation, and induced cell cycle arrest. Triggered both ferroptosis and lysosomal membrane permeabilization.[11]
In Vivo: LN229 subcutaneous xenograftSignificantly decreased tumor volume and proliferation (Ki67 marker). Increased lipid peroxidation marker (4-HNE) in tumor tissue.[9][11]
Osteosarcoma In Vivo: MNNG/HOS subcutaneous xenograftUsed as payload in an iron-based nanovehicle (FSR-Fin56). Combined with near-infrared (NIR) irradiation, this formulation noticeably restrained tumor growth, demonstrating a synergistic effect.[2]
Bladder Cancer In Vitro: J82, 253J, T24, RT-112 cell linesEffectively induced ferroptosis across multiple bladder cancer cell lines. Showed synergistic cell-killing effects when combined with mTOR inhibitors.[12]
Pancreatic Cancer In Vitro: PANC1 cell lineUsed as a reference compound, FIN56 was shown to induce cell death.[13]
Hematological Malignancies

The application of ferroptosis inducers in blood cancers is an emerging field.[14][15][16] While direct, extensive studies on FIN56 in these cancers are less common than for solid tumors, the underlying biology is promising. Key regulatory proteins of ferroptosis, such as GPX4 and SLC7A11, are highly expressed in multiple myeloma cells.[15] It has been noted that overexpression of GPX4 can impede FIN56-induced ferroptosis, suggesting that hematological cancers with lower GPX4 levels might be more susceptible.[15] Furthermore, inhibiting the Nrf2 antioxidant pathway can potentiate the effects of FIN56, indicating a potential combination strategy for these malignancies.[14]

Comparative Analysis with Other Ferroptosis Inducers

FIN56 belongs to a class of ferroptosis inducers that cause GPX4 degradation. Its mechanism is distinct from the two other major classes of FINs.

ClassExample(s)Mechanism of ActionAdvantages & Considerations
Class I Erastin, SulfasalazineInhibit System Xc-, a cystine/glutamate antiporter, leading to depletion of cysteine and subsequently glutathione (GSH), a necessary cofactor for GPX4.Effective in many models, but some cancer cells are resistant to GSH depletion.[1]
Class II RSL3, ML162Directly bind to and inhibit the enzymatic activity of GPX4, independent of GSH levels.[1]Can overcome resistance to Class I inducers. Action is typically rapid and potent.
Class III/V FIN56 Promotes GPX4 degradation AND depletes Coenzyme Q10 by activating SQS.[1][8]Dual mechanism may create a more robust and durable ferroptotic response. Less susceptible to compensation from other antioxidant systems.
Class IV FINO2Directly oxidizes intracellular iron and can indirectly inhibit GPX4.[1][4]Acts through a distinct iron-centric mechanism, offering another way to trigger ferroptosis.

FIN56's dual-targeting strategy represents a potentially more comprehensive approach to inducing ferroptosis compared to agents that modulate a single node in the pathway.

Key Experimental Protocols

To facilitate further research, we provide step-by-step protocols for core assays used to evaluate the efficacy of FIN56.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the concentration-dependent cytotoxic effect of FIN56 on cancer cells using a CCK-8 assay.

  • Cell Seeding: Seed cancer cells (e.g., LN229 glioblastoma cells) in a 96-well plate at a density of 5x10³ cells per well and incubate for 12-24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of FIN56 in DMSO. Create a series of dilutions in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO only).

  • Treatment: Replace the medium in the 96-well plate with the medium containing the different concentrations of FIN56 or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Lipid Peroxidation Measurement

This assay directly visualizes one of the defining hallmarks of ferroptosis.

  • Cell Culture: Grow cells (e.g., T24 bladder cancer cells) on glass coverslips in a 6-well plate.

  • Treatment: Treat cells with FIN56 at a predetermined effective concentration (e.g., 5 µM) and a vehicle control for a specified time (e.g., 6 hours). A positive control (e.g., RSL3) and a negative control (FIN56 + Ferrostatin-1) should be included.

  • Staining: Remove the medium and wash cells with PBS. Add medium containing the fluorescent probe BODIPY™ 581/591 C11 (at ~2 µM) and incubate for 30 minutes at 37°C.

  • Imaging: Wash the cells again with PBS. Mount the coverslips on microscope slides and immediately image using a fluorescence microscope.

  • Interpretation: In healthy cells, the probe fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Protocol 3: In Vivo Subcutaneous Xenograft Model

This protocol assesses the anti-tumor efficacy of FIN56 in a living animal model. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

InVivo_Workflow start Start: Prepare Cell Suspension injection Subcutaneously Inject 2x10^6 Cancer Cells (e.g., LN229) into Nude Mice start->injection growth Allow Tumors to Grow to Palpable Size (e.g., ~100 mm³) injection->growth randomize Randomize Mice into Treatment Groups (Vehicle vs. FIN56) growth->randomize treatment Administer Treatment (e.g., Intraperitoneal Injection) Daily for 2-4 Weeks randomize->treatment monitoring Monitor Tumor Volume (Calipers) & Body Weight 2-3 times per Week treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint: Euthanize Mice (e.g., Day 30 or when tumor reaches max size) monitoring->endpoint Reach Endpoint harvest Harvest Tumors endpoint->harvest analysis Perform Downstream Analysis: - Tumor Weight & Volume - Immunohistochemistry (Ki67, 4-HNE) - Western Blot harvest->analysis

Caption: Workflow for an in vivo xenograft study.
  • Cell Implantation: Subcutaneously inject approximately 2 x 10⁶ cancer cells (e.g., LN229) suspended in PBS or Matrigel into the flank of immunodeficient mice (e.g., nude mice).[2][11]

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 50-100 mm³).

  • Group Assignment: Randomize mice into treatment and control groups (e.g., Vehicle control, FIN56 treatment).

  • Treatment Administration: Administer FIN56 (dose to be determined by tolerability studies) or vehicle via a suitable route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight and volume.[9]

  • Tissue Analysis: Process tumor tissue for further analysis, such as immunohistochemistry to assess cell proliferation (Ki67) and lipid peroxidation (4-HNE), confirming the in vivo mechanism of action.[9][11]

Conclusion and Future Directions

This compound (FIN56) is a powerful and specific inducer of ferroptosis with a unique dual mechanism of action that enhances its lethality to cancer cells. Preclinical data strongly supports its efficacy in aggressive solid tumors, particularly glioblastoma, and demonstrates its potential for use in advanced drug delivery systems for cancers like osteosarcoma.

Despite its promise, challenges remain. The compound's inherent drug-like properties, such as water solubility and stability, require optimization for clinical translation.[5] Future research should focus on:

  • Medicinal Chemistry: Synthesizing and screening second-generation FIN56 analogs with improved pharmacokinetic and pharmacodynamic profiles.[5]

  • Combination Therapies: Exploring synergistic combinations of FIN56 with other treatments, including immunotherapy, radiotherapy, and other targeted agents that could lower the therapeutic threshold and overcome resistance.

  • Biomarker Discovery: Identifying predictive biomarkers to determine which patient populations and tumor types are most likely to respond to FIN56 therapy.

  • Broadening Indications: Conducting further in vivo studies to validate the efficacy of FIN56 in a wider range of solid and hematological malignancies.

References

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of Dichloropyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop to Bedside with Dichloropyrimidine Scaffolds

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a clinical candidate is both arduous and defined by rigorous scientific validation. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) , which serves as a predictive mathematical model that connects a drug's performance in laboratory assays to its behavior within a living organism.[1][2][3] This guide focuses on compounds built around the 2,6-dichloropyrimidine scaffold, a privileged structure in medicinal chemistry renowned for its versatility as a building block for a multitude of biologically active agents, particularly in oncology.[4]

The compound of interest, "5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one," embodies this chemical class. While specific public data on this molecule is nascent, its structural motifs—the dichloropyrimidine core and the piperidine ring—are hallmarks of compounds designed to interact with key biological targets like protein kinases.[5] To illustrate the principles and practicalities of establishing an IVIVC for this class of molecules, this guide will use AZD1208 , a well-characterized and potent pan-Pim kinase inhibitor, as a representative example.[5][6] Pim kinases (Pim-1, -2, and -3) are serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell proliferation and survival.[5][6] By examining the experimental pathway for a compound like AZD1208, we can construct a blueprint for evaluating the potential of novel dichloropyrimidine derivatives.

Part 1: In Vitro Characterization - Quantifying Potency and Cellular Effects

The initial phase of evaluation occurs in vitro ("in glass"), where the compound's direct interaction with its molecular target and its effect on cancer cells are quantified. This stage is foundational for establishing a mechanism of action and for selecting promising candidates for further development.

The "Why": Rationale for In Vitro Assay Selection
  • Target Engagement (Kinase Inhibition Assay): To confirm that the compound directly interacts with and inhibits its intended target, a biochemical assay is essential. For a putative kinase inhibitor, this involves measuring its ability to block the kinase's enzymatic activity—the transfer of a phosphate group to a substrate. The output of this assay, the IC50 value , represents the concentration of the inhibitor required to reduce the kinase's activity by 50% and is a primary measure of potency.

  • Cellular Activity (Cell Viability Assay): Demonstrating target inhibition is not sufficient; the compound must also exert a biological effect on cancer cells that depend on that target. A cell viability assay, such as the MTT assay, measures the metabolic activity of a cell population.[1][2] A reduction in viability upon treatment indicates that the compound is effectively inhibiting a pathway essential for cell survival or proliferation, providing a crucial link between target engagement and cellular outcome.

Illustrative Signaling Pathway: PIM Kinase and Cell Survival

The diagram below illustrates the signaling pathway targeted by pan-Pim kinase inhibitors like AZD1208. PIM kinases phosphorylate and regulate multiple downstream substrates, including BAD and 4EBP1, to promote cell survival and protein synthesis. Inhibition of PIM kinases blocks these pro-survival signals, leading to cell cycle arrest and apoptosis.[5][6]

PIM_Pathway cluster_0 Upstream Signaling (e.g., JAK/STAT) cluster_1 PIM Kinase Activity cluster_2 Downstream Effects Growth_Factors Growth Factors & Cytokines PIM_Kinase PIM Kinases (Pim-1, -2, -3) Growth_Factors->PIM_Kinase Upregulates BAD p-BAD (inactive) PIM_Kinase->BAD Phosphorylates 4EBP1 p-4EBP1 PIM_Kinase->4EBP1 Phosphorylates Apoptosis Apoptosis Inhibition BAD->Apoptosis Translation Protein Synthesis 4EBP1->Translation AZD1208 AZD1208 AZD1208->PIM_Kinase Inhibits In_Vitro_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay b1 Prepare Compound Serial Dilutions b2 Incubate Kinase, Substrate & Compound b1->b2 b3 Initiate with ATP b2->b3 b4 Detect Signal (e.g., Luminescence) b3->b4 b5 Calculate IC50 (Potency) b4->b5 c1 Seed Cancer Cells (e.g., MOLM-16) c2 Treat with Compound c1->c2 c3 Incubate (72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 (Cellular Activity) c5->c6 In_Vivo_Workflow a1 Implant Human Cancer Cells (e.g., MOLM-16) into Immunodeficient Mice a2 Allow Tumors to Grow to Palpable Size (e.g., 200 mm³) a1->a2 a3 Randomize Mice into Treatment & Vehicle Groups a2->a3 a4 Administer Compound Daily (e.g., Oral Gavage) a3->a4 a5 Monitor Tumor Volume & Body Weight a4->a5 a6 Analyze Data: Tumor Growth Inhibition (TGI) a5->a6 a7 Pharmacodynamic (PD) Analysis (Optional: Collect tumors to measure target inhibition) a5->a7

References

A Preclinical Head-to-Head Comparison of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, a Novel Putative CDK Inhibitor, with the Standard-of-Care Drug Palbociclib in HR+/HER2- Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for a head-to-head preclinical comparison of the novel investigational compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one against the established standard-of-care drug, palbociclib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research, with a focus on cyclin-dependent kinase (CDK) inhibitors for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.

Introduction: The Rationale for a New CDK Inhibitor

The advent of CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, has revolutionized the treatment landscape for patients with HR+/HER2- metastatic breast cancer.[1] When used in combination with endocrine therapy, these agents significantly improve progression-free survival.[2] These drugs function by selectively inhibiting CDK4 and CDK6, key regulators of the cell cycle. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing a G1 cell cycle arrest and halting cancer cell proliferation.[3][4][5]

The chemical scaffold of this compound, featuring a dichloropyrimidine moiety, is a well-established pharmacophore in numerous kinase inhibitors, including those targeting CDKs.[6][7] This structural alert suggests that the compound may exert its anticancer effects through a similar mechanism. This guide outlines a rigorous preclinical study to test this hypothesis and to benchmark the efficacy, selectivity, and safety profile of this novel compound against palbociclib, a first-in-class CDK4/6 inhibitor.[8]

Proposed Mechanism of Action

We hypothesize that this compound acts as an inhibitor of CDK4 and CDK6. In HR+/HER2- breast cancer, the estrogen receptor (ER) signaling pathway drives the expression of Cyclin D, which in turn activates CDK4/6. The active CDK4/6-Cyclin D complex then phosphorylates the Rb protein, leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. By inhibiting CDK4/6, our investigational compound is expected to block this cascade, resulting in cell cycle arrest and suppression of tumor growth.

CDK4_6_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Drug Intervention Estrogen Estrogen ER ER Estrogen->ER binds Cyclin D Cyclin D ER->Cyclin D upregulates transcription CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex activates CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex Rb Rb CDK4/6-Cyclin D Complex->Rb phosphorylates pRb pRb Rb->pRb E2F E2F pRb->E2F releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes Investigational Compound 5-(2,6-Dichloropyrimidin-4-yl) piperidin-2-one Investigational Compound->CDK4/6-Cyclin D Complex inhibits Palbociclib Palbociclib Palbociclib->CDK4/6-Cyclin D Complex inhibits

Figure 1: Proposed mechanism of action of this compound via inhibition of the CDK4/6-Rb pathway.

Head-to-Head Experimental Workflow

A multi-tiered approach will be employed to comprehensively compare the investigational compound with palbociclib. This workflow will progress from in vitro biochemical and cellular assays to in vivo animal models, providing a holistic view of the compound's potential.

Experimental_Workflow Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Kinase_Inhibition CDK Kinase Inhibition Assay In_Vitro_Assays->Kinase_Inhibition Cell_Proliferation Cell Proliferation Assay In_Vitro_Assays->Cell_Proliferation Cell_Cycle_Analysis Cell Cycle Analysis In_Vitro_Assays->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies Kinase_Inhibition->In_Vivo_Studies Cell_Proliferation->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Xenograft_Model Breast Cancer Xenograft Model In_Vivo_Studies->Xenograft_Model PK_Studies Pharmacokinetic (PK) Studies In_Vivo_Studies->PK_Studies Tox_Studies Preliminary Toxicology In_Vivo_Studies->Tox_Studies Data_Analysis Data Analysis & Comparison Xenograft_Model->Data_Analysis PK_Studies->Data_Analysis Tox_Studies->Data_Analysis Conclusion Comparative Profile Assessment Data_Analysis->Conclusion

Figure 2: A tiered experimental workflow for the head-to-head comparison.

Detailed Experimental Protocols

Part 1: In Vitro Characterization

1.1. CDK Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the investigational compound and palbociclib against a panel of CDK enzymes.

  • Protocol:

    • Utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9][10]

    • Prepare a reaction mixture containing recombinant human CDK enzymes (CDK1/CycB, CDK2/CycA, CDK4/CycD1, CDK6/CycD3), a suitable substrate (e.g., Histone H1 or a specific peptide), and ATP in a kinase buffer.

    • Add serial dilutions of the investigational compound and palbociclib to the reaction mixture in a 384-well plate.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

1.2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative activity of the investigational compound and palbociclib in HR+/HER2- breast cancer cell lines.

  • Protocol:

    • Culture MCF-7 and T-47D (HR+/HER2-) breast cancer cell lines in appropriate media.[11][12]

    • Seed the cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a range of concentrations of the investigational compound and palbociclib.

    • Incubate the cells for 72 hours.

    • Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay (e.g., CyQUANT®).[13][14]

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

1.3. Cell Cycle Analysis

  • Objective: To confirm that the anti-proliferative effects are due to cell cycle arrest.

  • Protocol:

    • Treat MCF-7 cells with the GI50 concentration of the investigational compound and palbociclib for 24 and 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide and RNase A.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Part 2: In Vivo Evaluation

2.1. HR+/HER2- Breast Cancer Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the investigational compound in comparison to palbociclib.

  • Protocol:

    • Implant MCF-7 cells subcutaneously into the flank of female immunodeficient mice (e.g., BALB/c nude).[15][16][17][18]

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, investigational compound, palbociclib, and a combination of the investigational compound with an aromatase inhibitor (e.g., letrozole).

    • Administer the treatments orally at predetermined doses and schedules. Palbociclib is typically dosed daily for a set number of days followed by a rest period.[2]

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot for pRb).

2.2. Pharmacokinetic (PK) Studies

  • Objective: To determine the key pharmacokinetic parameters of the investigational compound.

  • Protocol:

    • Administer a single dose of the investigational compound to mice via intravenous (IV) and oral (PO) routes.[19][20][21]

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

2.3. Preliminary Toxicology Assessment

  • Objective: To evaluate the preliminary safety profile of the investigational compound.

  • Protocol:

    • Administer the investigational compound to mice at multiple dose levels for a set duration (e.g., 7-14 days).

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.

    • At the end of the study, perform hematology and clinical chemistry analysis.

    • Conduct a gross necropsy and collect major organs for histopathological examination.

Data Presentation and Comparison

The data generated from these studies will be summarized in the following tables for a clear head-to-head comparison.

Table 1: In Vitro Kinase Inhibition Profile

CompoundCDK1/CycB IC50 (nM)CDK2/CycA IC50 (nM)CDK4/CycD1 IC50 (nM)CDK6/CycD3 IC50 (nM)
This compound
Palbociclib

Table 2: In Vitro Anti-Proliferative Activity

CompoundMCF-7 GI50 (nM)T-47D GI50 (nM)
This compound
Palbociclib

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle0
This compound
Palbociclib
Investigational Compound + Letrozole
Palbociclib + Letrozole

Table 4: Key Pharmacokinetic Parameters in Mice

ParameterThis compound
Oral Bioavailability (%)
Half-life (h)
Cmax (ng/mL)
AUC (ng*h/mL)

Logical Framework for Comparison

The overall comparison will be based on a logical framework that assesses the potential advantages and disadvantages of the investigational compound relative to the standard of care.

Comparative_Analysis cluster_0 Efficacy cluster_1 Selectivity cluster_2 Safety & ADME Investigational_Compound This compound In_Vitro_Potency In Vitro Potency (Kinase & Cell-based) Investigational_Compound->In_Vitro_Potency In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) Investigational_Compound->In_Vivo_Efficacy Kinase_Selectivity Kinase Selectivity Profile (CDK family & off-targets) Investigational_Compound->Kinase_Selectivity Toxicity_Profile Preliminary Toxicity (Hematological, GI, etc.) Investigational_Compound->Toxicity_Profile PK_Profile Pharmacokinetic Properties (Bioavailability, Half-life) Investigational_Compound->PK_Profile Palbociclib Palbociclib (Standard of Care) Palbociclib->In_Vitro_Potency Palbociclib->In_Vivo_Efficacy Palbociclib->Kinase_Selectivity Palbociclib->Toxicity_Profile Palbociclib->PK_Profile

Figure 3: Logical framework for the head-to-head comparison of key attributes.

Conclusion and Future Directions

This comprehensive preclinical guide outlines a robust strategy for the head-to-head comparison of the novel compound this compound with the standard-of-care CDK4/6 inhibitor, palbociclib. The successful execution of these studies will provide critical data to ascertain whether this investigational compound warrants further development. An ideal outcome would be the demonstration of superior or equivalent efficacy, an improved selectivity profile leading to a better safety margin, or more favorable pharmacokinetic properties that could translate into a more convenient dosing regimen for patients. The results will form the basis of a go/no-go decision for IND-enabling studies and subsequent clinical evaluation.

References

A Researcher's Guide to Validating the On-Target Effects of Novel Kinase Inhibitors: A Case Study with "5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The critical challenge lies in unequivocally proving that the compound's observed biological effects are a direct consequence of its interaction with the intended molecular target. This guide provides a comprehensive framework for confirming the on-target effects of novel kinase inhibitors, using the exemplar molecule "5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one"—henceforth referred to as Compound X —a compound featuring a dichloropyrimidine scaffold common to many kinase inhibitors.

This document is not a rigid protocol but a strategic guide. We will explore a multi-pronged, self-validating experimental workflow designed to build a robust and compelling case for on-target activity, from direct physical binding to downstream pathway modulation and phenotypic outcomes.

The Central Hypothesis: Is Compound X a Specific Inhibitor of Kinase Y?

The dichloropyrimidine core of Compound X is a well-established pharmacophore that often targets the ATP-binding pocket of protein kinases. For the purpose of this guide, we will hypothesize that Compound X has been designed as a specific inhibitor of a crucial signaling protein, Kinase Y . Our mission is to design and execute a series of experiments to rigorously test this hypothesis.

Our validation strategy is built on a logical progression, starting with the most direct evidence of interaction and moving towards broader biological consequences.

G cluster_workflow On-Target Validation Workflow A Part 1: Direct Target Engagement (Does it bind?) B Part 2: Cellular Target Inhibition (Does it inhibit activity in cells?) A->B Confirms physical interaction E Part 5: Off-Target Profiling (Is it specific?) A->E Assesses selectivity C Part 3: Downstream Pathway Modulation (Does it block the signal?) B->C Links binding to function D Part 4: Phenotypic Correlation (Does the biology match?) C->D Connects pathway to phenotype G cluster_pathway Hypothetical Kinase Y Signaling A Kinase Y (Active) C p-Substrate Z (S50) A->C Phosphorylates B Substrate Z B->C D Downstream Signaling C->D X Compound X X->A I Inhibition G cluster_wt Wild-Type Cells cluster_mut Mutant Cells A Kinase Y (WT) B Phenotype (e.g., Apoptosis) A->B Causes X1 Compound X X1->A Binds & Inhibits C Kinase Y (Mutant) (Drug-Resistant) D No Phenotype (Cell Survival) C->D No Inhibition X2 Compound X X2->C Cannot Bind

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The dichloropyrimidine group is known to be reactive, with the chlorine atoms susceptible to nucleophilic substitution.[2] Compounds containing this moiety are often classified as irritants, potentially causing skin, eye, and respiratory issues.[2][3][4] Similarly, piperidinone-based structures can also present irritant properties.[5][6] Therefore, a cautious approach, assuming the compound is hazardous upon contact and inhalation, is essential.

Core Principles of Safe Handling

The primary objective when working with 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is the prevention of exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational procedures.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]

  • Ventilation: Ensure good general laboratory ventilation to supplement the localized control of the fume hood.[8]

  • Designated Work Area: Establish a dedicated area for handling this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE): A Tiered Approach

The selection of PPE should be based on the specific task and the associated risk of exposure. The following table outlines a tiered approach to PPE for handling this compound.

Task / Potential Exposure Level Eye Protection Skin Protection Respiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure)Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[8][9]- Chemical-resistant gloves (nitrile or neoprene recommended; inspect before each use).[10]- Laboratory coat.Not generally required if handled in a chemical fume hood.[9]
High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation)Tightly fitting safety goggles with side-shields and a face shield.[5]- Double gloving with chemical-impermeable gloves (e.g., nitrile).[9]- Impervious clothing or gown.[9]A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[9]
Glove Selection and Use

Experience with similar solid compounds suggests that polychloroprene, nitrile rubber, butyl rubber, or fluorocaoutchouc gloves are suitable where abrasive particles are not present.[10] Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[10] After handling the compound, hands should be thoroughly washed and dried, and a non-perfumed moisturizer can be applied.[10]

Operational and Disposal Plans: Step-by-Step Guidance

Adherence to standardized procedures is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling and disposal of this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare designated work area in fume hood prep1->prep2 handle1 Weigh compound carefully to avoid dust generation prep2->handle1 handle2 Perform all manipulations within the fume hood handle1->handle2 handle3 Monitor for spills or exposure handle2->handle3 clean1 Decontaminate work area and equipment handle3->clean1 clean2 Dispose of waste in designated, sealed containers clean1->clean2 clean3 Remove and dispose of contaminated PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Advise personnel in the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Contain: For minor spills, clean up immediately, avoiding breathing dust and contact with skin and eyes.[10]

  • Absorb: Sweep up the solid material, then place it into a suitable, sealed container for disposal.[8] Avoid generating dusty conditions.[8]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous.

  • Segregation: Collect waste in clearly labeled, sealed containers.

  • Compatibility: Do not store with incompatible materials such as strong oxidizing agents.[7]

  • Regulations: Dispose of chemical waste in accordance with local, regional, and national regulations.[11] Professional chemical waste management companies should be utilized for the disposal of chlorinated organic compounds.[12]

First Aid Measures

In case of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes.[8] Seek medical attention if irritation occurs.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.